molecular formula C8H18N2O B016704 N-Nitrosodibutylamine CAS No. 924-16-3

N-Nitrosodibutylamine

Cat. No.: B016704
CAS No.: 924-16-3
M. Wt: 158.24 g/mol
InChI Key: YGJHZCLPZAZIHH-UHFFFAOYSA-N
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Description

N-Nitrosodi-n-Butylamine can cause cancer according to an independent committee of scientific and health experts.
N-nitrosodi-n-butylamine is a pale yellow liquid.
N-Nitrosodi-n-butylamine is a nitroso compound.
N-Nitrosodi-n-butylamine is a yellow, viscous, oily nitrosamine that is highly unstable in the presence of light. N-Nitrosodiethanolamine is ubiquitously found in the environment and is a contaminant formed by the reaction of nitrites with ethanolamines in a wide range of products including tobacco, pesticides, antifreeze and personal care products. This substance is only used for research purposes to induce tumors in experimental animals. N-Nitrosodiethanolamine is reasonably anticipated to be a human carcinogen. (NCI05)
structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutylnitrous amide
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InChI

InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
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InChI Key

YGJHZCLPZAZIHH-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CCCC)N=O
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Molecular Formula

C8H18N2O
Record name N-NITROSODI-N-BUTYLAMINE
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DSSTOX Substance ID

DTXSID2021026
Record name N-Nitrosodibutylamine
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Molecular Weight

158.24 g/mol
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Physical Description

N-nitrosodi-n-butylamine is a pale yellow liquid., Yellow liquid; [HSDB], Pale yellow liquid.
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Boiling Point

235 °C, BP: 105 °C at 8 mm Hg, BP: 116 °C at 14 mm Hg, 116 °C at 14 mmHg
Record name N,N-Dibutylnitrosoamine
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Solubility

In water, 1.27X10+3 mg/L at 24 °C, Sol in water 0.12%, org solvents and vegetable oils
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Density

0.9009 at 20 °C/4 °C
Record name N,N-Dibutylnitrosoamine
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Vapor Density

0.9009
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Vapor Pressure

0.04 [mmHg], 4.69X10-2 mm Hg at 25 °C /Extrapolated/
Record name N-Nitrosodi-n-butylamine
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Color/Form

Pale yellow liquid, Yellow oil

CAS No.

924-16-3
Record name N-NITROSODI-N-BUTYLAMINE
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Foundational & Exploratory

N-Nitrosodibutylamine (NDBA): A Technical Guide to its Carcinogenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodibutylamine (NDBA) is a potent N-nitroso compound recognized for its carcinogenic properties in various animal models. Its carcinogenicity is not direct but is contingent upon metabolic activation into reactive electrophilic intermediates that can form covalent bonds with DNA. This guide provides an in-depth technical overview of the core carcinogenic mechanism of NDBA, detailing its metabolic activation, the formation of DNA adducts, and the subsequent cellular signaling pathways implicated in the initiation of cancer. This document summarizes key quantitative data from carcinogenicity studies, provides detailed experimental protocols for relevant assays, and visualizes the core mechanisms and workflows using Graphviz diagrams.

Metabolic Activation of this compound

The genotoxicity of NDBA is initiated through its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] The critical first step is the hydroxylation of the α-carbon atom of one of the butyl chains.[2] This enzymatic reaction, catalyzed by CYP isozymes such as those from the CYP2B and CYP2E families, results in the formation of an unstable intermediate, α-hydroxy-NDBA.[2] This intermediate spontaneously decomposes to generate a highly reactive butyl diazonium ion.[2][3] This electrophilic species can then covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, to form DNA adducts.[1][2]

While α-hydroxylation is the principal pathway for carcinogenic activation, metabolism can also occur at other positions on the butyl chain (β, γ, and ω-hydroxylation), which generally lead to detoxification products that are subsequently conjugated and excreted.[4]

Metabolic_Activation_of_NDBA cluster_0 Metabolic Activation cluster_1 Detoxification Pathways NDBA NDBA alpha_hydroxy_NDBA α-hydroxy-NDBA (Unstable) NDBA->alpha_hydroxy_NDBA CYP450 (e.g., CYP2B, CYP2E1) α-hydroxylation beta_gamma_omega_hydroxylation β, γ, ω-hydroxylation NDBA->beta_gamma_omega_hydroxylation CYP450 Butyl_diazonium_ion Butyl Diazonium Ion (Reactive Electrophile) alpha_hydroxy_NDBA->Butyl_diazonium_ion Spontaneous Decomposition DNA_adducts DNA Adducts (e.g., O⁶-butylguanine) Butyl_diazonium_ion->DNA_adducts Alkylation of DNA Excreted_metabolites Excreted Metabolites beta_gamma_omega_hydroxylation->Excreted_metabolites Conjugation

Metabolic activation and detoxification pathways of NDBA.

DNA Adduct Formation and Mutagenesis

The formation of DNA adducts is a critical initiating event in NDBA-induced carcinogenesis.[2] The reactive butyl diazonium ion preferentially alkylates the O⁶-position of guanine, forming O⁶-butylguanine.[3] This specific adduct is highly miscoding; during DNA replication, it can be misread, leading to the incorrect incorporation of thymine (B56734) instead of cytosine. If this damage is not repaired by cellular DNA repair mechanisms, such as O⁶-alkylguanine-DNA alkyltransferase (AGT), it results in a permanent G:C to A:T transition mutation in the DNA sequence.[3] The accumulation of such mutations in critical genes, including proto-oncogenes and tumor suppressor genes, can disrupt normal cellular processes and initiate carcinogenesis.[1]

Signaling Pathways in NDBA-Induced Carcinogenesis

The genotoxic stress induced by NDBA-DNA adducts triggers a complex cellular response, primarily orchestrated by the p53 tumor suppressor protein. DNA damage activates sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate and stabilize p53. Activated p53 acts as a transcription factor, inducing the expression of genes that can lead to one of two main outcomes: cell cycle arrest or apoptosis.

  • Cell Cycle Arrest: p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, which halts the cell cycle at the G1/S or G2/M checkpoints. This provides the cell with time to repair the DNA damage.

  • Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate programmed cell death (apoptosis) by upregulating the expression of pro-apoptotic proteins such as Bax, PUMA, and Noxa. These proteins disrupt the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program.

The decision between cell cycle arrest and apoptosis is a critical determinant of cell fate following NDBA exposure. While not as directly implicated for NDBA as the p53 pathway, chronic inflammation and cellular stress resulting from NDBA exposure may also activate other signaling pathways like NF-κB, which can promote cell survival and proliferation, potentially contributing to tumor promotion. Similarly, aberrant activation of the Wnt/β-catenin pathway has been linked to various cancers, and while a direct link to NDBA is not firmly established, it represents a potential downstream consequence of genomic instability.

DNA_Damage_Response NDBA_DNA_Adducts NDBA-DNA Adducts ATM_ATR ATM/ATR Activation NDBA_DNA_Adducts->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax_PUMA_Noxa Bax, PUMA, Noxa Expression p53->Bax_PUMA_Noxa Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis p21->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Bax_PUMA_Noxa->Caspase_Activation Caspase_Activation->Apoptosis Experimental_Workflow cluster_0 In Vivo Carcinogenicity Study (OECD 451) cluster_1 In Vitro & Analytical Studies Animal_Selection Animal Selection and Acclimation (e.g., 50 rats/sex/group) Dosing Chronic Dosing (e.g., 24 months via drinking water) Animal_Selection->Dosing Observation In-life Observations (Clinical signs, body weight, masses) Dosing->Observation Metabolism_Assay In Vitro Metabolism Assay (Liver Microsomes) Dosing->Metabolism_Assay Provides rationale for dose selection Necropsy Terminal Necropsy Observation->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis DNA_Adduct_Analysis DNA Adduct Analysis (LC-MS/MS) Histopathology->DNA_Adduct_Analysis Correlates tumors with DNA damage Metabolism_Assay->DNA_Adduct_Analysis Genotoxicity_Assays Genotoxicity Assays (e.g., Ames test, Comet assay)

References

N-Nitrosodibutylamine Metabolic Activation by Cytochrome P450: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodibutylamine (NDBA) is a potent N-nitroso compound recognized for its carcinogenic properties, particularly in inducing tumors of the urinary bladder, liver, and esophagus in various animal models.[1] The carcinogenicity of NDBA is not attributed to the compound itself but rather to its metabolic activation into reactive electrophilic species capable of binding to cellular macromolecules, most notably DNA.[2] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of monooxygenases.[1][2] This technical guide provides a comprehensive overview of the metabolic activation of NDBA by cytochrome P450 enzymes, detailing the metabolic pathways, key enzymatic players, and the experimental protocols used to elucidate these mechanisms.

Core Metabolic Pathways of this compound

The metabolism of NDBA is a multifaceted process involving several key oxidative reactions catalyzed by CYP enzymes. The primary pathways include α-hydroxylation, ω-hydroxylation, and ω-1-hydroxylation of the butyl chains.[3]

  • α-Hydroxylation: This is considered the critical activation pathway leading to the carcinogenic effects of NDBA.[3] The hydroxylation of the α-carbon atom, the carbon adjacent to the nitroso group, results in the formation of an unstable intermediate, α-hydroxy-NDBA.[1] This intermediate spontaneously decomposes to generate a highly reactive butyl-diazonium ion.[2] This electrophilic species can then covalently bind to nucleophilic sites in DNA, forming DNA adducts, which are believed to initiate the carcinogenic process.[1][2]

  • ω-Hydroxylation: This pathway involves the hydroxylation of the terminal (ω) carbon of one of the butyl chains, leading to the formation of N-nitrosobutyl-(4-hydroxybutyl)amine (NB4HBA).[3] This is a major metabolic route and the resulting metabolite can be further oxidized to N-nitrosobutyl-(3-carboxypropyl)amine (NB3CPA), a major urinary metabolite.[3][4] While often considered a detoxification pathway, some metabolites from this route are considered proximate carcinogens for the urinary bladder.[2]

  • ω-1-Hydroxylation: Hydroxylation at the penultimate (ω-1) carbon results in the formation of N-nitrosobutyl-(3-hydroxybutyl)amine (NB3HBA).[3][4] This is generally a minor metabolic pathway compared to ω-hydroxylation.[4]

The balance between these metabolic pathways is crucial in determining the overall carcinogenic potential of NDBA.

Cytochrome P450 Isoforms Involved in NDBA Metabolism

Several cytochrome P450 isoforms have been identified as key players in the metabolic activation of NDBA. The primary enzymes involved belong to the CYP2B and CYP2E subfamilies.[2]

  • CYP2B Subfamily: Studies using liver microsomes from rats pretreated with phenobarbital, a known inducer of CYP2B enzymes, have shown a dramatic increase in the N-dealkylation of NDBA.[5][6] Specifically, CYP2B1 has been shown to catalyze the α-hydroxylation of NDBA with high activity.[6] In one study, inhibitory monoclonal antibodies against CYP2B1 indicated a 62% contribution of this isoform to the debutylation of NDBA in microsomes from phenobarbital-pretreated rats.[6]

  • CYP2E Subfamily: While the CYP2B family is a major contributor, the CYP2E subfamily, particularly CYP2E1, is also involved in the metabolism of nitrosamines.[7] For smaller nitrosamines like N-nitrosodimethylamine (NDMA), CYP2E1 is the primary activating enzyme.[8] With increasing alkyl chain length, as in NDBA, the specificity for CYP2E1 decreases, and other isoforms like CYP2B become more involved.[3][9]

  • Other CYP Isoforms: While CYP2B and CYP2E are the main drivers, other isoforms such as CYP2A6 and members of the CYP3A and CYP2C families may play a minor role in the metabolism of bulkier nitrosamines.[9] Cytochrome P450 1A1 has been shown to have no activity towards the metabolism of NDBA.[6]

Quantitative Data on NDBA Metabolism

The following tables summarize available quantitative data on the metabolism of this compound by cytochrome P450 enzymes.

Table 1: Michaelis-Menten Kinetic Parameters for Nitrosamine (B1359907) Metabolism by CYP Isoforms

NitrosamineCYP IsoformSpeciesSystemKm (µM)Vmax (nmol/min/nmol P450)Reference(s)
N-Nitroso-N-methylanilineCYP2B1RatReconstitutedNot Specified3.3[10]
N-Nitroso-N-methylanilineCYP2B2RatReconstitutedNot Specified1.6[10]
N-NitrosodimethylamineCYP2E1RatHepatocytes610.056 (pmol/min/106 cells)[8]
N-NitrosodiethylamineCyp2a-5MouseLiver Microsomes13 (Ki)Not Specified[11]
N-NitrosodimethylamineCyp2e-1MouseLiver Microsomes2700 (Ki)Not Specified[11]

Table 2: Relative Contribution of CYP Isoforms to NDBA Debutylyation

CYP IsoformPretreatmentSystemRelative Contribution (%)Reference(s)
CYP2B1PhenobarbitalRat Liver Microsomes62[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of NDBA metabolism and its consequences. Below are protocols for key experiments.

In Vitro Metabolism of NDBA using Rat Liver Microsomes

This protocol outlines the procedure for studying the metabolism of NDBA in a controlled in vitro system using liver microsomes, which are rich in CYP enzymes.

a. Preparation of Rat Liver Microsomes: [5]

  • Euthanize male Sprague-Dawley rats and perfuse the liver with cold saline.

  • Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 7.4).

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in 0.1 M potassium phosphate buffer (pH 7.4).

  • Determine the protein concentration of the microsomal suspension using a standard method like the Bradford or BCA assay.

  • Store the microsomal aliquots at -80°C until use.

b. In Vitro Incubation: [5]

  • Prepare an incubation mixture in a final volume of 1 mL containing:

    • Liver microsomes (e.g., 0.5-1.0 mg of protein)

    • This compound (NDBA) at various concentrations

    • An NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

    • 0.1 M potassium phosphate buffer (pH 7.4) to the final volume.

  • Pre-incubate the mixture of microsomes, NDBA, and buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubate at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

  • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Transfer the supernatant for analysis of metabolites.

c. Analysis of Metabolites by HPLC: [5]

  • Use a high-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

  • Employ a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Use a gradient elution with a mobile phase consisting of a mixture of water and acetonitrile or methanol.

  • Set the flow rate to approximately 1.0 mL/min.

  • Detect NDBA and its metabolites by UV absorbance at around 230 nm or by MS for enhanced sensitivity and specificity.

Analysis of NDBA-Induced DNA Adducts by 32P-Postlabeling

The 32P-postlabeling assay is an ultrasensitive method for detecting DNA adducts.[4]

  • Isolate DNA from tissues or cells exposed to NDBA.

  • Enzymatically digest the DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[12]

  • Enrich the adducted nucleotides, for example, by nuclease P1 digestion which removes normal nucleotides.[12]

  • Radiolabel the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[12]

  • Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12][13]

  • Detect and quantify the adducts by autoradiography and scintillation counting.[13]

Unscheduled DNA Synthesis (UDS) Assay for NDBA-Induced DNA Damage

The UDS assay measures DNA repair synthesis following damage induced by a test compound.[14][15]

  • Culture primary rat hepatocytes on chamber slides.

  • Expose the cells to various concentrations of NDBA.

  • Simultaneously, add medium containing [3H]-thymidine to the cells.

  • Incubate for a defined period (e.g., 12-16 hours) to allow for DNA repair and incorporation of the radiolabel.[15]

  • Fix the cells and prepare autoradiographs.

  • Quantify UDS by counting the number of silver grains over the nuclei of non-S-phase cells using a microscope. An increase in grain count compared to control cells indicates DNA damage and repair.

In Vivo Carcinogenicity Study in a Rat Model

This protocol describes a typical long-term study to assess the carcinogenic potential of NDBA in rats.[5]

  • Use young adult Fischer 344 or Sprague-Dawley rats (e.g., 50 males and 50 females per group).[2][5]

  • House the animals in a controlled environment with free access to standard rodent chow and drinking water.

  • Administer NDBA in the drinking water at multiple dose levels (low, mid, high) for a significant portion of the animals' lifespan (e.g., up to 2 years).[5] A control group receives untreated drinking water.

  • Monitor the animals daily for clinical signs of toxicity. Record body weight and food/water consumption regularly.

  • At the end of the study, or when animals become moribund, perform a full necropsy.

  • Collect a comprehensive set of tissues, with a particular focus on the urinary bladder, liver, and esophagus.

  • Preserve tissues in formalin and process for histopathological examination to identify and characterize tumors.

  • Statistically analyze tumor incidence and other pathological findings to determine the carcinogenic effect of NDBA.

Visualizations

Signaling Pathways and Experimental Workflows

NDBA_Metabolic_Activation cluster_phase1 Phase I Metabolism (CYP450) cluster_decomposition Spontaneous Decomposition cluster_cellular_effects Cellular Effects cluster_detoxification Further Metabolism/Detoxification NDBA This compound (NDBA) alpha_OH α-Hydroxy-NDBA (Unstable Intermediate) NDBA->alpha_OH α-Hydroxylation (CYP2B, CYP2E) omega_OH ω-Hydroxy-NDBA (NB4HBA) NDBA->omega_OH ω-Hydroxylation omega1_OH ω-1-Hydroxy-NDBA (NB3HBA) NDBA->omega1_OH ω-1-Hydroxylation diazonium Butyl-diazonium Ion (Reactive Electrophile) alpha_OH->diazonium NB3CPA N-nitrosobutyl-(3-carboxypropyl)amine (NB3CPA) omega_OH->NB3CPA Oxidation DNA_adducts DNA Adducts (e.g., O⁶-butylguanine) diazonium->DNA_adducts Alkylation mutation Mutation DNA_adducts->mutation cancer Cancer (e.g., Bladder Carcinoma) mutation->cancer excretion Excretion NB3CPA->excretion

Metabolic activation pathway of this compound.

InVitro_Metabolism_Workflow cluster_microsome_prep Microsome Preparation cluster_incubation In Vitro Incubation cluster_analysis Metabolite Analysis A Liver Homogenization B Differential Centrifugation (9,000g then 105,000g) A->B C Isolate Microsomal Pellet B->C D Resuspend and Quantify Protein C->D E Prepare Incubation Mixture: - Microsomes - NDBA - NADPH-regenerating system - Buffer D->E F Pre-incubate at 37°C E->F G Initiate Reaction (add NADPH system) F->G H Incubate at 37°C G->H I Terminate Reaction (Acetonitrile) H->I J Centrifuge to Pellet Protein I->J K Collect Supernatant J->K L HPLC-UV/MS Analysis K->L M Quantify Metabolites L->M

Experimental workflow for in vitro NDBA metabolism.

Carcinogenicity_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (up to 2 years) cluster_endpoint Endpoint Analysis A Animal Acclimation (e.g., Fischer 344 rats) B Group Assignment (Control, Low, Mid, High Dose) A->B C NDBA Administration (e.g., in drinking water) B->C D Daily Clinical Observations C->D E Regular Body Weight & Food/Water Consumption Measurement C->E F Terminal Sacrifice E->F G Full Necropsy F->G H Tissue Collection & Preservation G->H I Histopathological Examination H->I J Statistical Analysis of Tumor Incidence I->J

Workflow for an in vivo carcinogenicity bioassay.

References

Synthesis and chemical properties of N-Nitrosodibutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodibutylamine (NDBA), a member of the N-nitrosamine class of compounds, is a potent carcinogen of significant concern in the pharmaceutical, food, and environmental sciences.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for NDBA. Detailed experimental protocols for its synthesis and quantification are presented, along with a summary of its key chemical and physical characteristics. Furthermore, this document elucidates the metabolic pathway leading to its carcinogenic activity through illustrative diagrams.

Chemical and Physical Properties

This compound is a pale yellow, oily liquid.[3][4] It is recognized as a probable human carcinogen and its presence in pharmaceutical products, food items, and drinking water is strictly regulated.[2][5] Key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₈N₂O[4][6][7]
Molecular Weight 158.24 g/mol [1][4][6]
Appearance Pale yellow liquid[3][4][6]
Boiling Point 116°C at 14 mmHg[4][7]
Density 0.9009 g/cm³[4]
CAS Number 924-16-3[1][3][6]
IUPAC Name N-butyl-N-nitroso-1-butanamine[4]
Synonyms NDBA, Dibutylnitrosamine, N,N-Dibutylnitrosoamine[6][7]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey DataSource
¹H NMR Available[8]
¹³C NMR Available[9]
Mass Spectrometry (MS) Available[9][10]
Infrared (IR) Spectroscopy Available[8]
Table 3: Solubility and Stability of this compound
PropertyDescriptionSource
Solubility Soluble in acetone, dichloromethane, and ethanol.[11]
Stability Stable in neutral or alkaline aqueous solutions in the dark. Slightly less stable in acidic solutions. Sensitive to light, especially UV light.[6][12]
Decomposition When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[3][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of dibutylamine (B89481) with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid.[13]

Synthesis_of_NDBA Dibutylamine Dibutylamine ((CH₃CH₂CH₂CH₂)₂NH) NDBA This compound ((CH₃CH₂CH₂CH₂)₂N-N=O) Dibutylamine->NDBA + HNO₂ NaNO2 Sodium Nitrite (NaNO₂) NitrousAcid Nitrous Acid (HNO₂) NaNO2->NitrousAcid + H⁺ Acid Strong Acid (e.g., HCl) Acid->NitrousAcid NitrousAcid->NDBA H2O Water (H₂O) Metabolic_Activation_of_NDBA NDBA This compound AlphaHydroxyNDBA α-hydroxy-NDBA (unstable intermediate) NDBA->AlphaHydroxyNDBA α-hydroxylation CYP450 Cytochrome P450 Enzymes CYP450->AlphaHydroxyNDBA ButylDiazonium Butyl-diazonium ion (reactive electrophile) AlphaHydroxyNDBA->ButylDiazonium spontaneous decomposition DNA_Adducts DNA Adducts ButylDiazonium->DNA_Adducts covalent binding DNA DNA DNA->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations miscoding during replication Cancer Cancer Mutations->Cancer accumulation Analytical_Workflow_for_NDBA Sample Sample (e.g., Pharmaceutical, Food) Extraction Sample Preparation (Extraction) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Analysis Chromatographic Separation (GC or LC) Cleanup->Analysis Detection Detection (MS or MS/MS) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

N-Nitrosodibutylamine (NDBA): A Technical Overview of DNA Adduct Formation and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodibutylamine (NDBA) is a potent carcinogenic nitrosamine (B1359907) that requires metabolic activation to exert its genotoxic effects. This technical guide provides an in-depth analysis of the mechanisms underlying NDBA-induced DNA damage, focusing on the formation of DNA adducts and the cellular pathways responsible for their repair. A comprehensive understanding of these processes is critical for assessing the carcinogenic risk of NDBA and for the development of potential therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary metabolic and repair pathways.

Introduction

N-nitrosamines are a class of chemical compounds with the general structure R1N(–R2)–N=O, many of which are potent carcinogens in a wide range of animal species. This compound (NDBA) is a member of this class and has been identified as a contaminant in some foods, industrial products, and tobacco smoke. Its carcinogenicity is directly linked to its ability to form covalent adducts with cellular DNA following metabolic activation. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. This guide will explore the intricate details of NDBA's journey from a procarcinogen to a DNA-damaging agent and the cellular defense mechanisms that counteract this threat.

Metabolic Activation of this compound

NDBA itself is not reactive towards DNA. It requires metabolic activation, primarily by the cytochrome P450 (CYP) family of enzymes located predominantly in the liver, to be converted into a reactive electrophilic species.[1]

The principal metabolic activation pathway is α-hydroxylation.[1][2] This process involves the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. This reaction is catalyzed by several CYP isoforms, with studies on long-chain N-nitrosodialkylamines suggesting the involvement of CYP1A1, CYP2B1, and CYP2E1.[3][4] In the case of NDBA, CYP1A1 has been shown to play a major role in its metabolic activation.[4]

The resulting α-hydroxy-NDBA is an unstable intermediate that spontaneously decomposes to yield a reactive butyl diazonium ion. This highly electrophilic species can then readily react with nucleophilic sites on DNA bases, forming NDBA-DNA adducts.[1]

Other metabolic pathways for NDBA include ω-hydroxylation and (ω-1)-hydroxylation, which occur at the terminal and penultimate carbon atoms of the butyl chains, respectively.[2][5] These pathways are generally considered detoxification routes, as they lead to the formation of more polar metabolites that can be more easily excreted.[1][2] For instance, ω-hydroxylation leads to the formation of N-nitrosobutyl-(4-hydroxybutyl)amine (NB4HBA), which can be further oxidized to N-nitrosobutyl-(3-carboxypropyl)amine (NB3CPA), a major urinary metabolite.[2][5]

Metabolic Activation of NDBA NDBA This compound (NDBA) alpha_hydroxy α-Hydroxy-NDBA (unstable intermediate) NDBA->alpha_hydroxy α-Hydroxylation (CYP Enzymes) omega_hydroxy N-nitrosobutyl-(4-hydroxybutyl)amine (NB4HBA) NDBA->omega_hydroxy ω-Hydroxylation (Detoxification) omega_1_hydroxy N-nitrosobutyl-(3-hydroxybutyl)amine NDBA->omega_1_hydroxy (ω-1)-Hydroxylation (Detoxification) butyl_diazonium Butyl Diazonium Ion (reactive electrophile) alpha_hydroxy->butyl_diazonium Spontaneous Decomposition DNA_adducts NDBA-DNA Adducts butyl_diazonium->DNA_adducts excretion Excretion omega_hydroxy->excretion omega_1_hydroxy->excretion DNA DNA DNA->DNA_adducts DNA_Repair_Pathways cluster_0 NDBA-DNA Adducts cluster_1 DNA Repair Pathways N7_butylguanine N7-butylguanine BER Base Excision Repair (BER) N7_butylguanine->BER O6_butylguanine O6-butylguanine NER Nucleotide Excision Repair (NER) O6_butylguanine->NER backup Direct_Reversal Direct Reversal (AGT/MGMT) O6_butylguanine->Direct_Reversal N3_butyladenine N3-butyladenine N3_butyladenine->BER Repaired_DNA Repaired DNA BER->Repaired_DNA NER->Repaired_DNA Direct_Reversal->Repaired_DNA Experimental_Workflow_Adduct_Detection cluster_0 Sample Preparation cluster_1 Adduct Analysis cluster_2 Data Output Cell_Tissue Cells/Tissues Exposed to NDBA DNA_Isolation DNA Isolation Cell_Tissue->DNA_Isolation DNA_Hydrolysis DNA Hydrolysis (to nucleosides/bases) DNA_Isolation->DNA_Hydrolysis P32_Postlabeling 32P-Postlabeling DNA_Hydrolysis->P32_Postlabeling LC_MSMS LC-MS/MS DNA_Hydrolysis->LC_MSMS Adduct_Quantification Adduct Identification & Quantification P32_Postlabeling->Adduct_Quantification LC_MSMS->Adduct_Quantification

References

N-Nitrosodibutylamine (NDBA): A Toxicological Profile in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodibutylamine (NDBA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in a wide range of animal species. Human exposure to NDBA can occur through various sources, including certain foods, tobacco products, and industrial settings. Understanding the toxicological profile of NDBA is crucial for assessing its risk to human health and for the development of regulatory guidelines. This technical guide provides a comprehensive overview of the toxicological effects of NDBA in animal models, with a focus on its carcinogenicity, genotoxicity, and metabolism. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Carcinogenicity

NDBA has been demonstrated to be a multi-organ carcinogen in various animal models, including rats, mice, hamsters, and guinea pigs.[1] The primary target organs for NDBA-induced carcinogenicity are the urinary bladder, liver, lungs, and esophagus.

Target Organ Toxicity

Urinary Bladder: NDBA is a potent urinary bladder carcinogen in several species. Oral administration and subcutaneous injection have been shown to induce both benign and malignant tumors in the urinary bladder of mice, rats, hamsters, guinea pigs, and rabbits.[1]

Liver: The liver is another major target for NDBA's carcinogenic effects. Studies have reported the induction of hepatocellular carcinomas in rats and other animal models following the administration of NDBA.[2][3]

Lungs: Respiratory tract tumors have been observed in hamsters exposed to NDBA orally or prenatally.[1] In some rat studies, lung tumors have also been reported.[2]

Esophagus: NDBA has been shown to induce tumors in the esophagus of rats.[3]

Dose-Response Relationship

The carcinogenic effects of NDBA are dose-dependent. A study in F344 rats administered NDBA by gavage for 30 weeks showed a clear dose-related increase in tumor incidence. At a dose of 2 mmol, approximately 60% of the animals developed liver carcinomas, 50% had forestomach carcinomas, and 35% presented with transitional cell carcinomas of the urinary bladder.[3]

Quantitative Carcinogenicity Data

The following tables summarize the quantitative data from key carcinogenicity studies of NDBA in animal models.

Animal Model Route of Administration Dose Duration of Exposure Target Organ Tumor Type Tumor Incidence (%)
Rat (F344)Gavage2 mmol30 weeksLiverCarcinoma~60
Rat (F344)Gavage2 mmol30 weeksForestomachCarcinoma50
Rat (F344)Gavage2 mmol30 weeksUrinary BladderTransitional Cell Carcinoma35

Genotoxicity

The carcinogenicity of NDBA is closely linked to its genotoxic properties. NDBA requires metabolic activation to exert its genotoxic effects, leading to the formation of reactive intermediates that can damage DNA.

Mechanisms of Genotoxicity

The primary mechanism of NDBA-induced genotoxicity involves the formation of DNA adducts. Following metabolic activation, NDBA forms a reactive butyl diazonium ion, which can alkylate DNA bases.[4] The formation of these adducts, if not repaired, can lead to mutations in critical genes, such as tumor suppressor genes, initiating the process of carcinogenesis.

In Vitro and In Vivo Genotoxicity Studies

NDBA has tested positive in a variety of in vitro and in vivo genotoxicity assays.

  • Bacterial Reverse Mutation Assay (Ames Test): NDBA has been shown to be mutagenic in Salmonella typhimurium strains, particularly in the presence of a metabolic activation system (S9 mix).[5][6]

  • DNA Damage Assays: Studies have demonstrated that NDBA can induce DNA single-strand breaks in primary rat hepatocytes.[7]

  • Micronucleus Test: While data specifically for NDBA is limited, related nitrosamines have been shown to induce micronuclei in vivo, indicating clastogenic potential.

Quantitative Genotoxicity Data

Assay Test System Metabolic Activation Concentration/Dose Result
Bacterial Reverse Mutation AssaySalmonella typhimuriumWith S9Not specifiedPositive
DNA Single-Strand BreaksRat Hepatocytes-Not specifiedPositive

Metabolism and Bioactivation

The toxic and carcinogenic effects of NDBA are dependent on its metabolic activation, which is primarily carried out by cytochrome P450 (CYP) enzymes in the liver and other tissues.

Metabolic Pathways

The metabolism of NDBA proceeds through two main pathways:

  • α-Hydroxylation: This is considered the primary activation pathway leading to carcinogenesis. CYP enzymes, particularly from the CYP2B and CYP2E families, catalyze the hydroxylation of the carbon atom alpha to the nitroso group.[1] This forms an unstable α-hydroxy-NDBA, which spontaneously decomposes to form a reactive butyl diazonium ion. This ion is a potent alkylating agent that can bind to DNA, forming DNA adducts.[4]

  • ω- and (ω-1)-Hydroxylation: These pathways involve the hydroxylation of the terminal (omega) or sub-terminal (omega-1) carbon atoms of the butyl chains. These reactions are generally considered detoxification pathways, as the resulting metabolites are more water-soluble and can be more readily excreted. However, some of these metabolites can be further oxidized to form reactive intermediates.

Key Metabolites

Several metabolites of NDBA have been identified, including:

  • N-nitroso-N-butyl-N-(4-hydroxybutyl)amine (BBN)

  • N-nitroso-N-butyl-N-(3-hydroxybutyl)amine

  • N-nitroso-N-butyl-N-(3-carboxypropyl)amine

The metabolic profile of NDBA can vary between different animal species and tissues, which may contribute to the observed differences in target organ toxicity.

Signaling Pathway

NDBA_Metabolism NDBA This compound (NDBA) alpha_hydroxy α-Hydroxy-NDBA (unstable) NDBA->alpha_hydroxy CYP450 (e.g., CYP2B, CYP2E1) α-Hydroxylation omega_hydroxy ω- and (ω-1)-hydroxylated metabolites NDBA->omega_hydroxy CYP450 ω/(ω-1)-Hydroxylation diazonium Butyl Diazonium Ion alpha_hydroxy->diazonium Spontaneous decomposition DNA_adducts DNA Adducts diazonium->DNA_adducts Alkylation of DNA mutation Mutation DNA_adducts->mutation Replication of damaged DNA cancer Cancer mutation->cancer excretion Excretion omega_hydroxy->excretion

Metabolic activation pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are generalized protocols for key experiments used to assess the toxicity of NDBA.

Chronic Rodent Carcinogenicity Bioassay (Oral Gavage)

This protocol is based on OECD Guideline 451 for Carcinogenicity Studies.

  • Animal Selection: Use a well-characterized rodent strain, such as Fischer 344 rats, of a single sex (e.g., male) and age (e.g., 6-8 weeks old).

  • Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.

  • Group Allocation: Randomly assign animals to a control group and at least two dose groups (e.g., 50 animals per group).

  • Dose Preparation: Prepare fresh solutions of NDBA in a suitable vehicle (e.g., corn oil) at the desired concentrations.

  • Administration: Administer NDBA or the vehicle control to the respective groups by oral gavage once daily, 5 days a week, for a period of up to 2 years.

  • Observations: Conduct daily clinical observations and record body weights weekly for the first 13 weeks and monthly thereafter. Monitor food and water consumption periodically.

  • Necropsy: At the end of the study, or when animals are found moribund, perform a complete necropsy.

  • Histopathology: Collect all major organs and any gross lesions and preserve them in 10% neutral buffered formalin. Process tissues for histopathological examination.

Carcinogenicity_Workflow start Animal Selection & Acclimation grouping Group Allocation (Control & Dose Groups) start->grouping dosing Daily Oral Gavage (up to 2 years) grouping->dosing observation In-life Observations (Clinical signs, Body weight) dosing->observation necropsy Terminal Necropsy observation->necropsy End of study or moribund histopathology Histopathological Examination necropsy->histopathology end Data Analysis & Reporting histopathology->end

Workflow for a rodent carcinogenicity bioassay.
Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on OECD Guideline 471 and enhanced recommendations for N-nitrosamines.[8][9]

  • Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, and TA1535, and Escherichia coli strain WP2 uvrA(pKM101).

  • Metabolic Activation: Prepare a post-mitochondrial fraction (S9) from the livers of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. Prepare an S9 mix containing the S9 fraction and necessary cofactors.

  • Test Compound Preparation: Dissolve NDBA in a suitable solvent (e.g., DMSO).

  • Assay Procedure (Pre-incubation method):

    • In a test tube, mix the test compound solution, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).

    • Pre-incubate the mixture at 37°C for 20-30 minutes.

    • Add top agar (B569324) and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-related increase in the number of revertants and the increase is at least two- to three-fold over the solvent control.

In Vitro Micronucleus Test

This protocol is based on OECD Guideline 487.

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Lung (CHL) cells or human peripheral blood lymphocytes).

  • Metabolic Activation: As with the Ames test, conduct the assay with and without an exogenous metabolic activation system (S9 mix).

  • Treatment: Expose the cells to various concentrations of NDBA for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix.

  • Recovery: After treatment, wash the cells and culture them for a period that allows for cell division (approximately 1.5-2 normal cell cycle lengths).

  • Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Analyze the cells for the presence of micronuclei in the cytoplasm of interphase cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion

The toxicological profile of this compound in animal models clearly establishes it as a potent multi-organ carcinogen and a genotoxic agent. Its carcinogenicity is intrinsically linked to its metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive intermediates. The urinary bladder, liver, lungs, and esophagus are the primary targets for NDBA-induced tumorigenesis. This in-depth guide, by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways, serves as a critical resource for the scientific community. A thorough understanding of the toxicological properties of NDBA is paramount for conducting accurate risk assessments, establishing regulatory limits for human exposure, and ensuring the safety of pharmaceuticals and consumer products. Further research into the specific DNA adducts formed by NDBA and their repair mechanisms will provide a more complete picture of its carcinogenic potential.

References

N-Nitrosodibutylamine (NDBA): A Technical Guide to Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodibutylamine (NDBA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens. Classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, NDBA is considered "possibly carcinogenic to humans." This classification is supported by extensive evidence of carcinogenicity in animal models, where it primarily induces tumors of the urinary bladder and liver.[1][2] The genotoxic and mutagenic potential of NDBA is the primary driver of its carcinogenicity. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of NDBA, detailing the underlying mechanisms, summarizing quantitative data from key assays, and outlining the experimental protocols used for its evaluation.

Mechanism of Action: Metabolic Activation

This compound is an indirect-acting genotoxin, meaning it requires metabolic activation to exert its DNA-damaging effects.[3][4] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2B1 and CYP2E1, which are abundant in the liver.[5][6]

The critical step in the activation pathway is the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group) of one of the butyl chains.[4][7] This reaction forms an unstable α-hydroxy-NDBA intermediate. This intermediate spontaneously decomposes to yield butyraldehyde (B50154) and a highly reactive butyl-diazonium ion. This electrophilic diazonium ion can then readily attack nucleophilic sites on DNA bases, forming DNA adducts (e.g., O⁶-butylguanine).[3] If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can cause miscoding during DNA replication, leading to permanent gene mutations and initiating the process of carcinogenesis.[3]

Metabolic Activation of this compound cluster_0 Bioactivation Pathway NDBA This compound (NDBA) a_hydroxy α-Hydroxy-N-nitrosodibutylamine (Unstable Intermediate) NDBA->a_hydroxy CYP450 (e.g., CYP2B1) α-Hydroxylation butyraldehyde Butyraldehyde a_hydroxy->butyraldehyde diazonium Butyl-diazonium Ion (Reactive Electrophile) a_hydroxy->diazonium Spontaneous Decomposition dna_adduct DNA Adducts (e.g., O⁶-butylguanine) diazonium->dna_adduct DNA Alkylation mutation Gene Mutation dna_adduct->mutation Miscoding during DNA Replication Ames Test Workflow cluster_workflow Pre-incubation Method (OECD 471) start Prepare bacterial culture, test compound dilutions, and S9 mix mix Mix bacteria, test compound, and S9 mix (or buffer) in a test tube start->mix incubate Pre-incubate at 37°C (e.g., 30 min) mix->incubate add_agar Add molten top agar (B569324) (with trace histidine/tryptophan) incubate->add_agar plate Pour mixture onto minimal glucose agar plate add_agar->plate incubate_plate Incubate plates at 37°C (48-72 hours) plate->incubate_plate count Count revertant colonies incubate_plate->count analyze Analyze Data: Compare treated vs. control count->analyze Micronucleus Test Workflow cluster_workflow In Vitro Micronucleus Test (OECD 487) start Seed mammalian cells (e.g., HepaRG, CHO) treat Treat cells with NDBA (+/- S9), positive & negative controls start->treat remove Remove test substance (for short treatment) treat->remove add_cytob Add Cytochalasin B to block cytokinesis remove->add_cytob incubate Incubate for recovery (Total time = 1.5-2.0 cell cycles) add_cytob->incubate harvest Harvest, fix, and stain cells on microscope slides incubate->harvest score Score micronuclei in binucleated cells (≥2000 cells/concentration) harvest->score analyze Analyze Data: Compare treated vs. control score->analyze Comet Assay Workflow cluster_workflow Comet Assay (Alkaline) start Prepare single-cell suspension embed Embed cells in low-melting-point agarose on a slide start->embed lyse Lyse cells in high-salt detergent solution to form nucleoids embed->lyse unwind Immerse in alkaline buffer (pH > 13) to unwind DNA lyse->unwind electrophorese Perform electrophoresis under alkaline conditions unwind->electrophorese neutralize Neutralize and stain DNA with fluorescent dye electrophorese->neutralize visualize Visualize and score comets with fluorescence microscope neutralize->visualize analyze Analyze Data: Calculate % DNA in tail visualize->analyze Logical Relationship cluster_logic NDBA: From Exposure to Carcinogenesis ndba This compound (Procarcinogen) activation Metabolic Activation (CYP450 α-Hydroxylation) ndba->activation electrophile Reactive Electrophile (Butyl-diazonium ion) activation->electrophile damage DNA Damage (Adducts, Strand Breaks) electrophile->damage mutation Gene & Chromosome Mutations damage->mutation Failed DNA Repair cancer Carcinogenesis (e.g., Bladder Cancer) mutation->cancer

References

N-Nitrosodibutylamine in Cancer Research: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodibutylamine (NDBA) is a potent genotoxic carcinogen belonging to the N-nitrosamine class of compounds. Since the recognition of the carcinogenic potential of nitrosamines in the mid-20th century, NDBA has been a subject of significant scientific investigation. Its ability to reliably induce tumors in laboratory animals, particularly in the urinary bladder, has established it as a valuable tool in experimental oncology. This technical guide provides a comprehensive overview of the historical context of NDBA in cancer research, detailing key early studies, experimental methodologies, and the molecular pathways implicated in its carcinogenic activity.

Historical Perspective: The Emergence of a Potent Carcinogen

The carcinogenic properties of N-nitrosamines were first brought to light in the 1950s. A pivotal moment in the field was the extensive investigation by Druckrey, Preussmann, Ivankovic, and Schmähl in 1967, which systematically evaluated the carcinogenic effects of 65 different N-nitroso compounds in BD rats. This landmark study was instrumental in identifying this compound as a potent carcinogen with a specific tropism for the urinary bladder.[1] The International Agency for Research on Cancer (IARC) has since classified NDBA as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2]

Quantitative Data from Carcinogenicity Studies

While the full, detailed quantitative data from the seminal 1967 Druckrey et al. study is not widely available in digital formats, subsequent research and reviews have consistently highlighted the dose-dependent and organ-specific carcinogenicity of NDBA and related nitrosamines.[1] The following tables summarize representative data from studies on NDBA and its metabolite, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a specific urinary bladder carcinogen, as well as data from a comprehensive study on related nitrosamines to illustrate the dose-response relationships observed in early cancer research.

Table 1: Carcinogenicity of this compound (NDBA) in Animal Models

Species (Strain)Route of AdministrationTotal DoseDuration of TreatmentTarget Organ(s)Tumor Incidence (%)Reference
RatOral (drinking water)Not specifiedChronicLiver, Esophagus, Urinary BladderHigh[2]
MouseSubcutaneous injectionNot specifiedChronicLiver, LungHigh[2]
HamsterOralNot specifiedChronicRespiratory tractHigh[2]
Guinea PigOralNot specifiedChronicUrinary BladderHigh[2]

Table 2: Dose-Response of N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) Induced Bladder Cancer in Rats

Dose Concentration in Drinking Water (ppm)Duration of Treatment (weeks)Target OrganTumor TypeTumor Incidence (%)
50Up to 91Urinary BladderCancer100
10Up to 112Urinary BladderCancer76.7
5Up to 112Urinary BladderCancer20.0
1Up to 112Urinary BladderPapilloma6.9

Table 3: Dose-Response of N-Nitrosodiethylamine (NDEA) and N-Nitrosodimethylamine (NDMA) in Rats (Peto et al., 1991)

CompoundConcentration in Drinking Water (ppm)Estimated Daily Dose (mg/kg)Target OrganTumor Incidence (%)
NDEA1.12~0.045Esophagus, LiverDose-related increase
NDEA0.45~0.018Esophagus, LiverDose-related increase
NDMA1.12~0.045LiverDose-related increase
NDMA0.45~0.018LiverDose-related increase

Experimental Protocols

The following section outlines a generalized experimental protocol for a long-term carcinogenicity bioassay using NDBA in rodents, based on established methodologies from early and contemporary studies.

In Vivo Rodent Carcinogenicity Bioassay

1. Objective: To evaluate the carcinogenic potential of this compound in a rodent model.

2. Animal Model:

  • Species: Rat (e.g., Fischer 344, Sprague-Dawley, or BD strains) or Mouse (e.g., B6C3F1).

  • Age: Typically 6-8 weeks old at the start of the study.

  • Sex: Both males and females are used.

  • Group Size: A sufficient number of animals per group to achieve statistical power (e.g., 50 animals per sex per group).

3. Test Substance and Administration:

  • Compound: this compound (high purity).

  • Vehicle: Typically drinking water or administered by oral gavage in a suitable vehicle like corn oil.

  • Dosage: A range of doses is selected to establish a dose-response relationship. Doses are often determined from preliminary toxicity studies.

  • Route of Administration: Oral (in drinking water or by gavage) or subcutaneous injection. Oral administration is common as it mimics a potential route of human exposure.

  • Frequency and Duration: Daily or 5 days a week for a significant portion of the animal's lifespan (e.g., up to 24 months for rats).

4. Experimental Procedure:

  • Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the start of the study.

  • Randomization: Animals are randomly assigned to control and treatment groups.

  • In-life Observations:

    • Clinical signs of toxicity are recorded daily.

    • Body weights are measured weekly for the first 13 weeks and monthly thereafter.

    • Food and water consumption are monitored periodically.

    • Animals are palpated for masses at regular intervals.

  • Necropsy and Histopathology:

    • All animals, including those that die prematurely, undergo a complete necropsy.

    • All organs and tissues are examined macroscopically.

    • A comprehensive set of tissues from all animals is collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Histopathological examination is performed by a qualified pathologist.

5. Data Analysis:

  • Tumor incidence and multiplicity are analyzed using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test).

  • Survival data are analyzed using methods such as the Kaplan-Meier analysis.

Molecular Mechanisms and Signaling Pathways

The carcinogenicity of NDBA is not due to the compound itself but rather its metabolic activation into reactive electrophiles that damage DNA. This initiates a cascade of cellular events that can ultimately lead to cancer.

Metabolic Activation Pathway

The primary and critical step in the bioactivation of NDBA is the hydroxylation of the α-carbon atom of one of the butyl chains. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly from the 2B and 2E subfamilies. The resulting α-hydroxy-NDBA is an unstable intermediate that spontaneously decomposes to form a highly reactive butyl-diazonium ion. This electrophilic species can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts, such as O⁶-butylguanine.

Metabolic_Activation NDBA This compound (NDBA) a_hydroxy α-hydroxy-NDBA (Unstable Intermediate) NDBA->a_hydroxy α-hydroxylation CYP Cytochrome P450 (e.g., CYP2B, CYP2E1) butyl_diazonium Butyl-diazonium ion (Reactive Electrophile) a_hydroxy->butyl_diazonium Spontaneous decomposition DNA_adduct DNA Adducts (e.g., O⁶-butylguanine) butyl_diazonium->DNA_adduct Alkylation DNA DNA

Metabolic activation of this compound.
Downstream Cellular Signaling Pathways

The formation of DNA adducts by NDBA metabolites is a critical initiating event in carcinogenesis. If not repaired by cellular DNA repair mechanisms, these adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and differentiation. The accumulation of these mutations can disrupt key signaling pathways, leading to uncontrolled cell proliferation, evasion of apoptosis, and ultimately, tumor formation.

Studies on NDBA and BBN-induced bladder cancer have implicated several key signaling pathways:

  • EGFR-Ras Pathway: Upregulation of genes in the EGFR-Ras signaling cascade has been observed in carcinogen-induced mouse bladder tumors, suggesting its role in promoting cell proliferation.[3]

  • TGF-β Signaling Pathway: Alterations in the expression of genes within the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis, have been identified in bladder tumors.[3]

  • G13 Signaling Pathway: Differential expression of genes in the G13 signaling pathway, which can influence cell motility and invasion, has also been reported.[3]

  • Cell Cycle and Apoptosis Pathways: NDBA-induced DNA damage can trigger cell cycle arrest to allow for DNA repair. However, mutations in key cell cycle regulators (e.g., p53) can lead to uncontrolled proliferation. Similarly, while extensive DNA damage can induce apoptosis (programmed cell death), defects in apoptotic pathways can allow damaged cells to survive and proliferate.[4][5][6][7][8]

Carcinogenesis_Workflow cluster_initiation Initiation cluster_promotion Promotion & Progression NDBA_exposure This compound (NDBA) Exposure metabolic_activation Metabolic Activation NDBA_exposure->metabolic_activation dna_damage DNA Damage (Adduct Formation) metabolic_activation->dna_damage mutation Somatic Mutations (e.g., in p53, Ras) dna_damage->mutation pathway_dysregulation Signaling Pathway Dysregulation (EGFR-Ras, TGF-β, etc.) mutation->pathway_dysregulation uncontrolled_proliferation Uncontrolled Cell Proliferation pathway_dysregulation->uncontrolled_proliferation apoptosis_evasion Evasion of Apoptosis pathway_dysregulation->apoptosis_evasion tumor Tumor Formation uncontrolled_proliferation->tumor apoptosis_evasion->tumor

General workflow of NDBA-induced carcinogenesis.

Signaling_Pathways cluster_dna_response DNA Damage Response cluster_cancer_hallmarks Cancer Hallmarks NDBA_metabolite Reactive NDBA Metabolite DNA_damage DNA Adducts NDBA_metabolite->DNA_damage p53_activation p53 Activation DNA_damage->p53_activation mutations Mutations in Tumor Suppressors & Oncogenes DNA_damage->mutations If repair fails cell_cycle_arrest Cell Cycle Arrest (G1/S Checkpoint) p53_activation->cell_cycle_arrest dna_repair DNA Repair (BER, MGMT) p53_activation->dna_repair apoptosis Apoptosis p53_activation->apoptosis If damage is severe dna_repair->DNA_damage Repair proliferation_signaling Increased Proliferation Signaling (EGFR-Ras) mutations->proliferation_signaling growth_suppression_evasion Evasion of Growth Suppression (TGF-β) mutations->growth_suppression_evasion cancer Bladder Cancer proliferation_signaling->cancer growth_suppression_evasion->cancer

Signaling pathways in NDBA-induced bladder cancer.

Conclusion

The historical research on this compound has been foundational to our understanding of chemical carcinogenesis. From the early, meticulous animal studies that established its potent and organ-specific carcinogenic effects to the elucidation of its metabolic activation and impact on cellular signaling, NDBA has served as a critical model compound. The knowledge gained from studying NDBA and other nitrosamines continues to be highly relevant for assessing the risks of these compounds in food, consumer products, and pharmaceuticals, and for developing strategies for cancer prevention and treatment.

References

An In-depth Technical Guide to N-Nitrosodibutylamine: Safety, Handling, and Disposal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for N-Nitrosodibutylamine (NDBA). Given its classification as a probable human carcinogen, strict adherence to these guidelines is imperative to ensure a safe laboratory environment.[1]

Safety and Hazard Identification

This compound is a potent carcinogenic compound used in research to induce tumors in animal models.[1] It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1][2][3] The U.S. Environmental Protection Agency (EPA) and the National Toxicology Program (NTP) also list it as a probable or anticipated human carcinogen.[1][2]

1.1 Health Effects

  • Carcinogenicity: NDBA is a well-established animal carcinogen, inducing tumors in various organs, including the liver, esophagus, bladder, and respiratory tract.[4][5] Its carcinogenicity stems from metabolic activation into reactive species that damage DNA.[5]

  • Acute Toxicity: The substance is harmful if swallowed.[2][3][6][7] Animal experiments indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[2]

  • Eye and Skin Contact: While not considered a primary skin irritant in animal models, prolonged contact may cause temporary discomfort.[2] It can cause serious eye irritation.[3]

  • Aquatic Toxicity: NDBA is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2]

1.2 Physical and Chemical Properties NDBA is a pale yellow, oily liquid.[1][4] It is sensitive to light, particularly UV light, which can cause rapid photolytic degradation.[2][4]

PropertyValueReference
CAS Number 924-16-3[1][3][6][8][9]
Molecular Formula C₈H₁₈N₂O[1][8][9]
Molecular Weight 158.24 g/mol [1][4][9]
Appearance Pale yellow liquid[1][4][9]
Boiling Point 237 °C[1]
Solubility Soluble in water, lipids, and organic solvents[1]
Stability Stable in neutral or alkaline solutions; sensitive to light[1][4]

1.3 Toxicological Data

ParameterValueSpeciesReference
LD50 (Oral) 1200 mg/kgRat[1][2][3]
LD50 (Subcutaneous) 1200 mg/kgRat[1][2]
LD50 (Oral) 2150 mg/kgHamster[3]
Carcinogenicity Group 2B: Possibly carcinogenic to humansIARC[1][3]
Carcinogenicity Anticipated to be a CarcinogenNTP[2]
Carcinogenicity B2: Probable human carcinogenEPA[1][2]

Handling and Storage Protocols

Due to its hazardous nature, all handling of NDBA must be performed with stringent safety measures.

2.1 Engineering Controls

  • Fume Hood: All work with NDBA, including weighing, preparing solutions, and administration, must be conducted within a certified chemical fume hood.[1][10]

  • Designated Area: A regulated, clearly marked area should be established specifically for the handling, use, and storage of NDBA.[1][11]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[1][6]

2.2 Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., PVC) must be worn. For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[2]

  • Eye Protection: Tightly fitting safety goggles or safety glasses with side shields are mandatory.[2][6][9]

  • Lab Coat: A lab coat or other protective clothing, such as a full-sleeved apron, should be worn.[9][10]

  • Respirator: If engineering controls are insufficient, a respirator with a Type A-P filter or a self-contained breathing apparatus should be used.[2][9][11]

2.3 Safe Handling Practices

  • Obtain and read all safety instructions before use.[6]

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2][6]

  • Do not eat, drink, or smoke in areas where NDBA is handled.[6][7]

  • Wash hands thoroughly after handling and before breaks.[3][7][11]

  • Keep the substance away from incompatible materials such as oxidizing agents.[2]

2.4 Storage

  • Store in original, tightly sealed containers.[2]

  • Keep in a designated, locked, and light-protected area, such as an explosion-proof refrigerator or freezer.[6]

  • An accurate inventory of the carcinogen, including quantity and acquisition date, should be maintained.[6]

Spill and Emergency Procedures

3.1 Spill Management In the event of a spill, evacuate the area immediately.[1][10]

  • Containment: For small spills, absorb the material with an inert absorbent like sand, vermiculite, or diatomite.[3][10] Do not use combustible materials such as paper towels.[10]

  • Collection: Collect the contaminated absorbent material into a sealed, properly labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill surface thoroughly with a strong detergent solution.[4]

  • Large Spills: For larger spills, contact the institution's environmental health and safety (EHS) department immediately.[10]

3.2 First Aid Measures

  • Ingestion: If swallowed, rinse the mouth with water and call a doctor or poison control center immediately.[3][6] Do not induce vomiting.[6]

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[2][6] Seek medical attention if symptoms persist.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[2][6] Flush skin and hair with running water and soap, if available.[2][6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]

Disposal Protocols

Disposal of NDBA must be handled as hazardous waste and comply with all local, state, and federal regulations.[2][3][7]

4.1 Standard Disposal The standard practice for disposing of NDBA is to collect it as hazardous waste for high-temperature incineration by a licensed disposal facility.[10] Do not allow the product to reach any sewage system or waterways.[3]

4.2 Chemical Degradation (Pre-treatment) For laboratory settings, chemical degradation can be used to convert NDBA into less harmful compounds before final disposal.[10] A recommended method is reduction with an aluminum-nickel alloy in an alkaline solution.[4][10]

Experimental Protocol: Reduction with Aluminum-Nickel Alloy This procedure must be performed in a chemical fume hood due to the exothermic reaction and production of hydrogen gas.[10]

  • Preparation: Prepare a solution of NDBA in water or methanol (B129727) at a concentration not exceeding 10 g/L. The reaction vessel should be no more than one-quarter full.[10]

  • Alkalinization: Add an equal volume of 1 M potassium hydroxide (B78521) (KOH) solution to the NDBA solution.[10]

  • Reduction: While stirring the mixture, slowly add 50 g of aluminum-nickel alloy powder per liter of solution. An ice bath can be used to control the reaction rate.[10]

  • Reaction: Continue stirring the mixture for 24 hours after the final addition of the alloy.[10]

  • Quenching (Optional): To suppress the reactivity of the remaining nickel, add 1 ml of acetone (B3395972) per gram of aluminum-nickel alloy used and stir for an additional 24 hours.[10]

  • Filtration: Filter the mixture.[10]

  • Final Disposal: The filtrate should be poured over an absorbent material and disposed of as solid waste for incineration. The filter cake should be placed in a glass or metal beaker away from flammable materials for 24 hours and then discarded with non-burnable solid waste.[10]

cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching (Optional) cluster_disposal Final Disposal prep_sol Prepare NDBA Solution (≤10 g/L) add_koh Add Equal Volume of 1M KOH prep_sol->add_koh add_alloy Slowly Add Al-Ni Alloy Powder add_koh->add_alloy stir_24h_1 Stir for 24 Hours add_alloy->stir_24h_1 add_acetone Add Acetone stir_24h_1->add_acetone stir_24h_2 Stir for 24 Hours add_acetone->stir_24h_2 filter Filter Mixture stir_24h_2->filter filtrate Filtrate filter->filtrate filter_cake Filter Cake filter->filter_cake dispose_filtrate Absorb and Incinerate as Solid Waste filtrate->dispose_filtrate dispose_cake Hold for 24h, then Discard as Non-burnable Waste filter_cake->dispose_cake

Caption: Workflow for the chemical degradation of this compound.

Key Experimental Methodologies

5.1 Metabolic Activation and Carcinogenesis The carcinogenicity of NDBA is not due to the compound itself but its metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver.[5][12] The key step is α-hydroxylation, which forms an unstable intermediate that decomposes to a reactive carbocation capable of alkylating DNA, leading to mutations and potentially cancer.[5][12]

ndba This compound (NDBA) alpha_hydroxy α-Hydroxy-nitrosamine (Unstable Intermediate) ndba->alpha_hydroxy α-hydroxylation cyp Cytochrome P450 (e.g., CYP2B, CYP2E) cyp->alpha_hydroxy carbocation Reactive Butyl Carbocation alpha_hydroxy->carbocation Spontaneous Decomposition dna_adduct DNA Adducts (Alkylated DNA) carbocation->dna_adduct dna DNA dna->dna_adduct mutation Mutations dna_adduct->mutation If not repaired cancer Cancer mutation->cancer Accumulation

Caption: Metabolic activation of this compound leading to DNA damage.[5]

5.2 General Workflow for Carcinogenicity Assessment The assessment of carcinogenic risk for nitrosamines like NDBA follows a refined, multi-stage experimental workflow.[5]

start Hypothesis: Compound may be carcinogenic dose_selection Dose-Range Finding Studies (Acute/Sub-chronic Toxicity) start->dose_selection chronic_study Long-Term Carcinogenicity Bioassay (e.g., 2-year rodent study) dose_selection->chronic_study admin Compound Administration (e.g., in drinking water) chronic_study->admin monitoring In-life Monitoring (Clinical signs, body weight) admin->monitoring necropsy Terminal Necropsy and Histopathology monitoring->necropsy data_analysis Statistical Analysis of Tumor Incidence necropsy->data_analysis conclusion Conclusion on Carcinogenicity and Risk Assessment data_analysis->conclusion

Caption: General experimental workflow for assessing carcinogenic risk.[5]

5.3 In Vitro Metabolism Protocol Using Liver Microsomes This methodology is used to assess the metabolism of NDBA across different species.[12]

  • Microsome Preparation: Isolate liver microsomes from the species of interest (e.g., rat, hamster, human) through differential centrifugation.

  • Incubation Mixture: Prepare an incubation mixture containing:

    • Liver microsomes

    • NADPH-generating system (as a cofactor for CYP enzymes)

    • Phosphate buffer (to maintain pH)

    • This compound (as the substrate)

  • Reaction: Initiate the metabolic reaction by adding the substrate and incubate at 37°C.

  • Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Quantify the formation of metabolites over time to determine the rate and profile of NDBA metabolism.[12]

References

An In-depth Technical Guide to the Physical and Chemical Stability of N-Nitrosodibutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of N-Nitrosodibutylamine (NDBA), a compound of significant interest due to its classification as a probable human carcinogen and its potential presence as an impurity in pharmaceutical products. This document details the degradation pathways, kinetics, and influencing factors on the stability of NDBA, supported by experimental protocols and data presented for comparative analysis.

Physicochemical Properties and General Stability

This compound is a pale yellow, oily liquid. It is generally stable under recommended storage conditions, particularly in neutral or alkaline aqueous solutions when protected from light. However, its stability is compromised by exposure to acidic conditions, light (especially UV), and elevated temperatures.

Stability Under Various Conditions

The stability of NDBA is significantly influenced by environmental factors such as pH, light, and temperature. Understanding its degradation under these stress conditions is crucial for risk assessment and the development of stable pharmaceutical formulations.

pH-Dependent Stability (Hydrolysis)
Photostability

NDBA is sensitive to light, particularly ultraviolet (UV) radiation.[1] Photolytic degradation is a significant pathway for the decomposition of NDBA in aqueous solutions. The rate of photodegradation is influenced by the pH of the solution.

Table 1: Photodegradation Rate Constants of NDBA in Aqueous Solution

pHPhotodegradation Rate Constant (L/W-min)
23.26 x 10⁻²
4-
6-
8-
105.08 x 10⁻³

Data extracted from a study on the pH influence on UV photodegradation of N-nitrosamines.

Under photolytic conditions, the primary degradation products of nitrosamines like NDBA in aqueous solutions include nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[2] The cleavage of the N-NO bond is a primary photochemical process.[2]

Thermal Stability

When heated to decomposition, this compound emits toxic fumes of nitrogen oxides (NOx).[1] While specific kinetic parameters for the thermal degradation of NDBA are not widely published, thermal decomposition of N-nitroamines generally follows first-order kinetics. The activation energy for the thermal decomposition of related nitroamine compounds has been reported in the range of 160-210 kJ/mol.

Oxidative Stability

NDBA is susceptible to oxidative degradation. Reaction with strong oxidizing agents, such as peracids, can oxidize it to the corresponding nitramine. Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is known to rapidly decompose N-nitrosamines.[3] This process generates reactive oxygen species, including hydroxyl radicals, which attack the nitrosamine (B1359907) molecule. The degradation of N-nitrosamines by Fenton's reagent can lead to the release of nitric oxide (NO), which is subsequently oxidized to nitrite (NO₂⁻) in the presence of oxygen.[3]

Table 2: Summary of NDBA Stability and Degradation Pathways

ConditionStabilityMajor Degradation Products
Acidic (Hydrolysis) Slowly decomposesDibutylamine, Nitrous acid (expected)
Neutral/Alkaline Relatively stable-
Photolytic (UV) Unstable, especially under UV lightNitrite (NO₂⁻), Nitrate (NO₃⁻), Dibutylamine
Thermal Decomposes upon heatingCarbon oxides (COx), Nitrogen oxides (NOx)
Oxidative Susceptible to oxidationNitramines (with strong oxidants), Nitric oxide (NO), Nitrite (NO₂⁻) (with Fenton's reagent), N-butyl-N-(3-oxobutyl)nitrosamine

Metabolic Stability and Associated Signaling Pathways

In biological systems, the chemical stability of NDBA is compromised by metabolic processes, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. This metabolic activation is directly linked to its carcinogenic properties.

The principal metabolic pathway is the α-hydroxylation of one of the butyl chains, catalyzed by CYP enzymes, particularly from the CYP2B and CYP2E families. The resulting α-hydroxy-NDBA is an unstable intermediate that spontaneously decomposes to form a highly reactive butyl-diazonium ion. This electrophile can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts, which can lead to mutations and initiate carcinogenesis.

Other hydroxylation reactions at the β, γ, and ω positions of the butyl chain also occur, generally leading to detoxification products that are subsequently conjugated and excreted.

G cluster_metabolism Metabolic Activation of this compound NDBA This compound (NDBA) a_hydroxy α-Hydroxy-NDBA (Unstable Intermediate) NDBA->a_hydroxy CYP2B, CYP2E (α-Hydroxylation) other_hydroxy β, γ, ω-Hydroxylation (Detoxification) NDBA->other_hydroxy butyraldehyde Butyraldehyde a_hydroxy->butyraldehyde diazonium Butyl Diazonium Ion (Reactive Electrophile) a_hydroxy->diazonium Spontaneous Decomposition adducts DNA Adducts (e.g., O⁶-butylguanine) diazonium->adducts Alkylation dna DNA dna->adducts mutation Mutation adducts->mutation Miscoding during DNA replication cancer Cancer (e.g., Bladder Carcinoma) mutation->cancer excretion Conjugation and Excretion other_hydroxy->excretion G cluster_workflow Forced Degradation Experimental Workflow start Prepare NDBA Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M/1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M/1M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid/Film, 80°C) start->thermal photo Photolytic Degradation (Solution, ICH Q1B) start->photo analysis LC-MS/MS Analysis (Stability-Indicating Method) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis G cluster_analysis LC-MS/MS Analytical Workflow for NDBA Stability Samples sample Forced Degradation Sample (Neutralized/Diluted) injection Inject into UHPLC System sample->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation ionization Ionization (ESI+ or APCI+) separation->ionization detection MS/MS Detection (MRM Mode) ionization->detection quantification Quantification of NDBA and Identification of Degradation Products detection->quantification

References

Methodological & Application

Application Notes and Protocols for N-Nitrosodibutylamine (NDBA)-Induced Bladder Cancer in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Nitrosodibutylamine (NDBA) and its principal active metabolite, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), to induce bladder cancer in rat models. This chemically-induced carcinogenesis model is a valuable tool for studying bladder cancer pathogenesis, evaluating potential therapeutics, and investigating cancer prevention strategies.

Introduction

This compound (NDBA) is a potent genotoxic carcinogen that reliably induces tumors in various organs in laboratory animals, with a particular tropism for the urinary bladder, liver, and esophagus.[1] Its carcinogenic activity is dependent on metabolic activation, primarily through hydroxylation, to form reactive intermediates that can cause DNA damage.[1] The metabolite BBN is a well-established and specific urothelial carcinogen in rodents and is frequently used to model human bladder cancer due to the similarities in the morphological and molecular features of the induced tumors.[2]

Quantitative Data on Bladder Tumor Induction

The incidence of bladder tumors in rats is dependent on the dose and duration of exposure to the carcinogen. The following tables summarize data from representative studies.

Table 1: Dose-Response of BBN-Induced Bladder Lesions in Male F344 Rats

BBN Concentration in Drinking Water (ppm)Duration of AdministrationIncidence of Papillary or Nodular Hyperplasia (PN)Incidence of PapillomaIncidence of Carcinoma
50Up to 91 weeks--100%
10Up to 112 weeks--76.7%
5Up to 112 weeks--20.0%
1Up to 112 weeks-6.9%0%
0.01% (100 ppm)4 weeks100% (PN Hyperplasia)--

Data compiled from a dose-response study.[3][4]

Table 2: Promoting Effects of Various Chemicals on BBN-Initiated Bladder Carcinogenesis in Male F344 Rats

Initiator (in drinking water)Promoter (in diet)Concentration of PromoterDuration of PromotionIncidence of PN Hyperplasia
0.01% BBN for 4 weeksSodium Saccharin5%34 weeksSignificantly Increased
0.01% BBN for 4 weeksSodium Ascorbate5%34 weeksSignificantly Increased
0.01% BBN for 4 weeksDL-Tryptophan5%34 weeksSignificantly Increased
0.01% BBN for 4 weeksAllopurinol0.02%34 weeksSignificantly Increased

Data from a study on the promoting effects of various chemicals.[3]

Experimental Protocols

The following are generalized protocols for the induction of bladder cancer in rats using NDBA or its metabolite BBN. These protocols are based on established methodologies and should be adapted to specific research needs and institutional guidelines.

Long-Term Carcinogenicity Study Using NDBA as a Positive Control

This protocol outlines a framework for a long-term study, often used in toxicology and drug development to assess the carcinogenic potential of test compounds, with NDBA serving as a positive control.[1]

Materials:

  • This compound (NDBA)

  • Vehicle (e.g., corn oil, drinking water)

  • Male F344 or Sprague-Dawley rats (weanlings)

  • Standard laboratory diet

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.

  • Group Allocation: Randomly assign animals to control and treatment groups.

  • Administration: Administer NDBA to the positive control group. The route of administration can be oral gavage, in drinking water, or mixed in the diet. The dose and frequency will depend on the specific study design.

  • In-Life Observations:

    • Conduct daily clinical observations for signs of toxicity.

    • Record body weights weekly for the first 13 weeks and monthly thereafter.

    • Monitor food and water consumption periodically.

    • Palpate for masses at regular intervals.[1]

  • Study Duration: A typical carcinogenicity study in rats is 24 months.[1]

  • Terminal Procedures:

    • At the end of the study, euthanize all surviving animals.

    • Conduct a full necropsy on all animals, including those that die prematurely.

    • Collect blood for hematology and clinical chemistry analysis.

    • Examine all organs and tissues macroscopically.

    • Preserve all organs and tissues in 10% neutral buffered formalin.[1]

  • Histopathology:

BBN-Induced Bladder Carcinogenesis Model

This protocol is specifically designed to induce urothelial tumors using BBN.

Materials:

  • N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

  • Drinking water

  • Male F344 or Wistar rats

  • Standard laboratory diet

Procedure:

  • Preparation of BBN Solution: Prepare a stock solution of BBN and dilute it in the drinking water to the desired concentration (e.g., 0.01% to 0.05%).[5] Prepare fresh solutions regularly.

  • Administration: Provide the BBN-containing drinking water to the rats ad libitum.

  • Duration of Treatment: The duration of BBN administration can vary from a few weeks to several months, depending on the desired stage of carcinogenesis. For example, a 4-week administration of 0.01% BBN can initiate preneoplastic lesions.[3]

  • Post-BBN Treatment: After the BBN administration period, rats can be switched back to regular drinking water and monitored for tumor development.

  • Monitoring and Endpoint: Monitor the animals as described in the long-term study protocol. The study endpoint will depend on the research question, ranging from the development of preneoplastic lesions to invasive carcinomas.

  • Tissue Collection and Analysis: At the study endpoint, collect the urinary bladders and other relevant tissues for histopathological and molecular analysis.

Molecular Mechanisms and Signaling Pathways

The carcinogenic effect of NDBA is initiated by its metabolic activation to a reactive species that forms DNA adducts, leading to genetic mutations.

G NDBA This compound (NDBA) Metabolic_Activation Metabolic Activation (Cytochrome P450) NDBA->Metabolic_Activation Reactive_Intermediate Reactive Butyl Diazonium Ion Metabolic_Activation->Reactive_Intermediate DNA_Adducts DNA Adducts (e.g., O6-butylguanine) Reactive_Intermediate->DNA_Adducts Mutations Mutations in Critical Genes (e.g., p53) DNA_Adducts->Mutations Carcinogenesis Initiation of Carcinogenesis Mutations->Carcinogenesis

Caption: Metabolic activation of NDBA leading to carcinogenesis.

The development and progression of bladder cancer, including that induced by NDBA/BBN, involve the dysregulation of several key signaling pathways. These pathways control cell proliferation, survival, and differentiation.

G Growth_Factors Growth Factors (e.g., EGF, FGF) Receptors Receptor Tyrosine Kinases (e.g., EGFR, FGFR) Growth_Factors->Receptors Ras Ras Receptors->Ras PI3K PI3K Receptors->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Gene Transcription MAPK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival Transcription->Proliferation

References

Application Note: Quantification of N-Nitrosodibutylamine (NDBA) in Pharmaceuticals by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-nitrosamines are a class of compounds classified as probable human carcinogens. Their unexpected presence in various pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines and acceptable intake (AI) limits for nitrosamine (B1359907) impurities in drug products to ensure patient safety.[2][3][4] N-Nitrosodibutylamine (NDBA) is one of the several small-molecule nitrosamine impurities that has been identified as a potential contaminant.[5][6] Consequently, highly sensitive and selective analytical methods are required to detect and quantify NDBA at trace levels. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of NDBA in pharmaceutical drug substances and products, aligned with recommendations from regulatory bodies.[7]

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the reliable quantification of NDBA. The sample is first prepared by dissolving the drug substance or product in an appropriate solvent. The NDBA is chromatographically separated from the active pharmaceutical ingredient (API) and other matrix components on a reverse-phase HPLC column.[8] Following separation, the analyte is ionized, typically using an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source, and detected by a triple quadrupole mass spectrometer.[8][9] Quantification is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for NDBA and its corresponding deuterated internal standard, which corrects for matrix effects and variations in instrument response.[10]

Experimental Protocols

1. Materials and Reagents

  • Standards:

    • This compound (NDBA) reference standard

    • This compound-d18 (NDBA-d18) or other suitable deuterated internal standard (ISTD)

  • Solvents:

  • Equipment:

    • Analytical Balance

    • Vortex Mixer

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Autosampler vials

    • Volumetric flasks and pipettes

2. Standard Solution Preparation

  • Internal Standard (ISTD) Stock Solution (e.g., 1 µg/mL): Prepare by dissolving NDBA-d18 reference standard in methanol.[11]

  • NDBA Stock Solution (e.g., 1 µg/mL): Prepare by dissolving NDBA reference standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NDBA stock solution with a suitable diluent (e.g., methanol or 1% formic acid in water).[11] Spike each calibration level with a fixed concentration of the ISTD. A typical calibration curve range might be from 1 to 100 ng/mL.[10]

3. Sample Preparation

The following is a general procedure adaptable for drug substances and tablets.

  • Drug Substance:

    • Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.[12]

    • Add 5.0 mL of methanol.[12]

    • Add a specified volume of the ISTD solution.

    • Vortex until the sample is completely dissolved.[11]

    • Centrifuge the solution at approximately 10,000 rpm for 10 minutes.[11]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[11][12]

  • Drug Product (Tablets):

    • Crush a suitable number of tablets to obtain a fine powder, equivalent to a target API concentration of 20 mg/mL in the final extraction volume.[12]

    • Transfer the powder to a 15 mL centrifuge tube.

    • Add 5.0 mL of methanol and a specified volume of the ISTD solution.[12]

    • Vortex for approximately 1-5 minutes.

    • Shake the sample for 40 minutes using a mechanical shaker.[12]

    • Centrifuge the sample for 15 minutes at 4500 rpm.[12]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[12]

4. LC-MS/MS Instrumental Conditions

The following tables outline typical starting conditions for the analysis. These may require optimization based on the specific instrument and drug matrix.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
HPLC System UHPLC/HPLC system
Column Kinetex F5 (100 x 4.6 mm, 2.6 µm) or equivalent[12]
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B 0.1% Formic Acid in Methanol[12]
Flow Rate 0.5 mL/min[10]
Column Temp. 40 °C[12]
Injection Volume 10 µL
Gradient Elution See example gradient in Table 2

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.05050
7.53565
9.50100
12.00100
12.1955
15.0955
(This is an example based on a typical separation profile for multiple nitrosamines and may be optimized for NDBA specifically)[9]

Table 3: Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion Source Atmospheric Pressure Chemical Ionization (APCI)[9]
Polarity Positive
Nebulizer Current 5 µA[9]
Source Temperature 400 °C[9]
Curtain Gas 25 psi[9]
Collision Gas Medium[9]
Scan Type Multiple Reaction Monitoring (MRM)

Table 4: NDBA and ISTD MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
NDBA 159.1103.110021
NDBA-d18 177.2112.1100Optimize
(Ion transitions and collision energies are instrument-dependent and require optimization. The listed NDBA transition is commonly cited.)[13]

Workflow and Data Presentation

The overall analytical process from sample receipt to final report is visualized in the workflow diagram below.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Weigh Pharmaceutical Sample (API/Tablet) istd_add Spike with Internal Standard (ISTD) sample->istd_add dissolve Dissolve/Extract in Methanol istd_add->dissolve vortex Vortex & Shake dissolve->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter lcms LC-MS/MS Analysis (UHPLC-QqQ) filter->lcms stds Prepare Calibration Standards & QCs stds->lcms integrate Peak Integration (NDBA & ISTD) lcms->integrate curve Generate Calibration Curve (Area Ratio vs. Conc.) integrate->curve quantify Quantify NDBA in Samples curve->quantify report Report Results (ng/g or ppm) quantify->report

Caption: LC-MS/MS workflow for NDBA quantification.

Method Performance

A properly validated method should meet predefined criteria for linearity, sensitivity, accuracy, and precision. The table below summarizes typical performance characteristics for the quantification of NDBA.

Table 5: Summary of Method Performance Characteristics

ParameterTypical ValueAcceptance Criteria
Linearity Range 1 - 100 ng/mL[10]-
Correlation Coefficient (r) > 0.998[14]NLT 0.99[15]
Limit of Detection (LOD) 0.05 - 0.5 ng/mL[10][14]S/N Ratio ≥ 3
Limit of Quantification (LOQ) 0.17 - 1.5 ng/mL[10][14]S/N Ratio ≥ 10
Accuracy (% Recovery) 81.0% - 112.0%[10][13]Typically 80% - 120%
Precision (% RSD) < 5%[10][13]Typically ≤ 15%

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound (NDBA) in pharmaceutical materials. The use of a deuterated internal standard ensures high accuracy and precision, making the method suitable for routine quality control testing and regulatory submissions to ensure drug products meet the stringent safety standards set by health authorities.

References

Application Notes for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Nitrosodibutylamine (NDBA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosamines are a class of chemical compounds classified as probable human carcinogens, making their presence in pharmaceutical products a significant safety concern for regulatory agencies and manufacturers globally.[1] N-Nitrosodibutylamine (NDBA) is a notable nitrosamine (B1359907) impurity that can form during the synthesis, formulation, or storage of drug products.[1][2] To ensure the safety and quality of pharmaceuticals, highly sensitive and specific analytical methods are crucial for the accurate quantification of NDBA at trace levels.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and extensively used technique for identifying and quantifying volatile and semi-volatile nitrosamines like NDBA, owing to its high sensitivity and selectivity.[1][2][3]

Application

These protocols are designed for the quantitative determination of this compound (NDBA) in active pharmaceutical ingredients (APIs) and finished drug products. The methodology employs liquid-liquid extraction for sample preparation followed by analysis using a Gas Chromatography-Triple Quadrupole Mass Spectrometer (GC-MS/MS), which provides the necessary selectivity and sensitivity to meet stringent regulatory requirements.[3][4] The use of an internal standard, such as NDBA-d18, is recommended to ensure accuracy and precision.[5]

Experimental Protocols

This section provides a detailed methodology for the quantification of NDBA using GC-MS, synthesized from established methods for nitrosamine analysis.[1]

1. Reagents and Materials

  • This compound (NDBA) reference standard

  • This compound-d18 (NDBA-d18) or other suitable internal standard (ISTD)[5]

  • Dichloromethane (B109758) (DCM), GC grade or equivalent

  • Methanol (B129727) (MeOH), GC grade or equivalent

  • Sodium Hydroxide (NaOH), analytical grade

  • Deionized or Milli-Q Water

  • Anhydrous Sodium Sulfate

  • Volumetric flasks, pipettes, and syringes

  • 15 mL centrifuge tubes

  • 0.22 or 0.45 µm syringe filters (e.g., Nylon, ww-PTFE)[5][6][7]

  • GC vials with caps

2. Standard Solution Preparation

  • ISTD Stock Solution: Accurately weigh and dissolve approximately 5 mg of NDBA-d18 in methanol in a 10 mL volumetric flask.[8]

  • NDBA Stock Solution: Prepare a stock solution of NDBA at approximately 1 mg/mL in dichloromethane.[3][7]

  • Intermediate and Working Standards: Perform serial dilutions of the NDBA stock solution with dichloromethane to prepare working standard solutions.[3][5]

  • Calibration Standards: Prepare a series of calibration standards covering a range such as 1.0 to 100 ng/mL.[5][7] Spike each calibration standard with a fixed concentration of the internal standard (e.g., 50 ng/mL).[7]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Weighing: Accurately weigh a representative sample powder equivalent to approximately 250 mg of the active ingredient into a 15 mL centrifuge tube.[8]

  • Suspension: Add 10 mL of 1M NaOH solution to the tube, vortex briefly, and shake for a minimum of 5 minutes to create a suspension.[8]

  • Extraction: Add a precise volume of dichloromethane (e.g., 2.0 mL) to the suspension.[1][8] Spike the sample with the internal standard solution at this stage if not already present in the extraction solvent.

  • Vortex & Shake: Vortex the mixture briefly and then shake vigorously for at least 5 minutes to ensure thorough extraction.[8]

  • Centrifugation: Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes to separate the organic and aqueous layers.[8]

  • Collection & Filtration: Carefully collect the lower organic (dichloromethane) layer. Filter the extract through a 0.22 µm or 0.45 µm syringe filter into a GC vial for analysis.[5][6][7]

4. GC-MS/MS Instrumental Parameters The following are typical instrument parameters. Optimization may be required based on the specific instrument and column used.

ParameterTypical Setting
Gas Chromatograph Agilent 8890 GC, Thermo Scientific TRACE 1310 GC, or equivalent
Injector Split/Splitless, 250 °C, Splitless mode (1.0 min)
Autosampler Liquid Injection, 1 µL injection volume
Column DM-WAX (30 m x 0.25 mm, 0.5 µm) or equivalent polar column[6]
Carrier Gas Helium, Constant Flow at 1.0-1.2 mL/min
Oven Program Start at 70°C (hold 4 min), ramp at 20°C/min to 240°C (hold 3 min)[6]
Mass Spectrometer Agilent 7010B, Thermo Scientific TSQ 9000, or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230-250 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Transfer Line Temp 250 °C

5. Data Analysis and Quantification

  • Identify NDBA and the ISTD in the sample chromatograms based on their retention times and specific MRM transitions compared to the standards.

  • Generate a calibration curve by plotting the peak area ratio (NDBA/ISTD) against the concentration of the calibration standards.

  • Apply a linear regression to the calibration curve. The correlation coefficient (r²) should be >0.995.[4]

  • Calculate the concentration of NDBA in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data and MRM transitions for the analysis of NDBA by GC-MS.

Table 1: Method Performance Characteristics

ParameterTypical ValueSource(s)
Calibration Range0.2 - 200 ng/mL[1]
Correlation Coefficient (r²)> 0.995[1][4]
Limit of Detection (LOD)0.05 - 3 ppb[1][4][5]
Limit of Quantitation (LOQ)1.0 - 10 ppb[1][5]
Accuracy / Recovery70% - 130%[1][5]
Precision (%RSD)< 15%[1][5][7]

Table 2: NDBA Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
NDBA158.157.110-15Quantifier
NDBA158.1116.15-10Qualifier
NDBA-d18 (ISTD)176.264.110-15Quantifier

Note: Precursor and product ions are based on the typical fragmentation of NDBA. The molecular ion [M]+ is at m/z 158. Key fragments include the butyl cation [C4H9]+ at m/z 57 and the loss of a nitroso group radical followed by rearrangement.[9][10] Collision energies must be optimized for the specific instrument being used.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Weigh API or Drug Product Sample s1 Add 1M NaOH Solution s0->s1 s2 Spike with Internal Standard (ISTD) s1->s2 s3 Add Dichloromethane (DCM) s2->s3 s4 Vortex and Shake (5 min) s3->s4 s5 Centrifuge (10,000 x g, 5 min) s4->s5 s6 Collect Organic Layer and Filter s5->s6 a0 Inject 1 µL into GC-MS/MS System s6->a0 a1 Chromatographic Separation a0->a1 a2 Mass Spectrometric Detection (MRM) a1->a2 d0 Integrate Peak Areas (Analyte and ISTD) a2->d0 d1 Generate Calibration Curve (Area Ratio vs. Conc.) d0->d1 d2 Calculate NDBA Concentration d1->d2 d3 Generate Report d2->d3

Caption: Experimental workflow for GC-MS quantification of this compound.

Caption: Simplified EI fragmentation pathway of this compound (NDBA).

References

Application Notes and Protocols for N-Nitrosodibutylamine (NDBA) Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Nitrosodibutylamine (NDBA) is a potent nitrosamine (B1359907) carcinogen used extensively in preclinical research to induce tumors in various organs, including the liver, bladder, and esophagus, in laboratory animals. Understanding the protocols for its administration is crucial for studying carcinogenesis, evaluating potential chemotherapeutic agents, and elucidating the underlying molecular mechanisms. This document provides detailed protocols for the preparation and administration of NDBA in mice, methodologies for key analytical experiments, and a summary of its metabolic activation pathway.

Experimental Protocols

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: Specific pathogen-free (SPF) male mice of various strains (e.g., C57BL/6, BALB/c) are commonly used. The choice of strain may depend on the target organ and research question.

  • Age: 6-8 weeks old at the start of the experiment.

  • Housing: Animals should be housed in a controlled environment (20–24°C, 45–65% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water, unless otherwise specified by the experimental design.[1]

  • Acclimatization: Allow a minimum of one week for acclimatization before starting the experiment.

NDBA Preparation and Administration

Safety Precaution: NDBA is a suspected human carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a certified chemical fume hood or biological safety cabinet.[2] All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[2]

  • Reagent: this compound (CAS No. 924-16-3)

  • Vehicle: The choice of vehicle depends on the administration route. Common vehicles include sterile saline, corn oil, or aqueous methylcellulose (B11928114) (0.5% w/v).[1][3]

  • Preparation of Dosing Solution (Example for Oral Gavage):

    • Calculate the total amount of NDBA required based on the dose, number of animals, and dosing volume.

    • In a chemical fume hood, accurately weigh the required amount of NDBA.

    • Dissolve the NDBA in the chosen vehicle to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of NDBA in 10 mL of vehicle.

    • Ensure the solution is homogenous. Gentle warming or vortexing may be required for certain vehicles.

    • Store the solution protected from light at 4°C. Fresh formulations should be prepared weekly.[3]

  • Administration Route: Oral gavage is a common and precise method for NDBA administration.[1][4] Administration via drinking water is also used for chronic exposure models.[5]

  • Protocol for Oral Gavage:

    • Weigh the mouse to determine the exact dosing volume. The typical volume should not exceed 10 mL/kg of body weight.[3][4]

    • Restrain the mouse by scruffing the neck to immobilize the head and extend the neck.[4]

    • Measure the gavage needle length from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.[4]

    • Gently insert the lubricated, ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.

    • Administer the calculated volume of the NDBA solution slowly and steadily.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse effects.[4]

Experimental Workflow

The following diagram outlines a typical experimental workflow for an NDBA-induced carcinogenesis study.

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_monitor Monitoring & Endpoint cluster_post Post-Mortem Analysis A Animal Acclimatization (1-2 weeks) B Baseline Health Check (Body weight, clinical signs) A->B C NDBA Administration (e.g., Oral Gavage, weekly) B->C D Regular Monitoring (Body weight, tumor palpation, clinical observations) C->D E Tumor Development Period (Weeks to Months) F Endpoint Reached (Pre-defined tumor size or end of study period) E->F G Euthanasia & Necropsy F->G H Tissue Collection (Tumors, Liver, Bladder, etc.) G->H I Sample Processing (Fixation, Freezing) H->I J Downstream Assays (Histopathology, Molecular Analysis) I->J

Caption: General experimental workflow for NDBA-induced carcinogenesis in mice.

Quantitative Data Summary

The dosage and administration schedule of NDBA can vary significantly depending on the target organ and the desired timeline for tumor development. The following table summarizes representative dosing regimens from the literature.

Target Organ(s)Mouse StrainNDBA Dose & RouteDosing ScheduleTypical Outcome/Endpoint
Liver, BladderVarious0.05% - 0.1% in drinking water12 weeks, followed by 8 weeks of regular waterHigh-grade invasive bladder tumors[5]
LiverMice10 mg/kg, intravenous (i.v.)Weekly for 16 weeksHepatocarcinoma[6]
Mammary GlandBALB/c Trp53+/-50 mg/kg, single oral gavageSingle dose at 7 weeks of ageAccelerated induction of mammary carcinomas[7]
VariousMuta™Mouse0.02-4 mg/kg/day, oral gavageDaily for 28 daysGene mutations in liver, lung, and kidney[3]

Methodologies for Key Experiments

Histopathological Analysis

Histopathology is essential for confirming tumor diagnosis and grading.

  • Tissue Collection: At necropsy, carefully dissect the target organs (e.g., liver, bladder, lungs).[8]

  • Fixation: Immediately fix the tissues in 10% neutral buffered formalin for at least 24 hours to preserve morphology.[9][10]

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol (B145695) solutions (e.g., 70%, 90%, 100%), clear with xylene, and infiltrate with molten paraffin (B1166041) wax.[10]

  • Embedding: Embed the paraffin-infiltrated tissues into paraffin blocks.[10]

  • Sectioning: Cut thin sections (typically 4-5 µm) from the paraffin blocks using a microtome.[9]

  • Staining: Mount the sections on glass slides, deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E). H&E staining allows for the visualization of nuclear (blue/purple) and cytoplasmic (pink/red) details.

  • Evaluation: A trained pathologist examines the stained slides under a microscope to identify and characterize lesions, such as dysplasia, carcinoma in situ, and invasive carcinoma.[5][11]

Analysis of Oxidative Stress Markers

NDBA metabolism generates reactive oxygen species (ROS), leading to oxidative stress.

  • Tissue Homogenization: At necropsy, snap-freeze tissue samples in liquid nitrogen and store them at -80°C. Homogenize the thawed tissue in an appropriate ice-cold buffer.

  • Lipid Peroxidation Assay (MDA/TBARS):

    • Malondialdehyde (MDA) is a key product of lipid peroxidation and a widely used marker of oxidative stress.[12]

    • The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure MDA.[12]

    • In this assay, MDA in the sample reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored product, which can be quantified spectrophotometrically (at ~532 nm).[12]

  • Antioxidant Enzyme Assays:

    • Measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in tissue homogenates using commercially available assay kits or established spectrophotometric methods.[13][14] These enzymes are crucial for detoxifying ROS.[13]

Signaling Pathway of NDBA Carcinogenesis

The carcinogenicity of NDBA is dependent on its metabolic activation into a reactive species that can damage DNA.[15]

G cluster_cell Hepatocyte / Urothelial Cell cluster_p450 Phase I Metabolism cluster_downstream Downstream Cellular Effects NDBA This compound (NDBA) P450 Cytochrome P450 (e.g., CYP2B, CYP2E) NDBA->P450 α-hydroxylation AlphaOH α-hydroxy-NDBA (Unstable Intermediate) P450->AlphaOH Decomp Spontaneous Decomposition AlphaOH->Decomp Reactive Butyl-diazonium ion (Reactive Electrophile) Decomp->Reactive DNA Nuclear DNA Reactive->DNA Alkylation OxStress Oxidative Stress (ROS) Reactive->OxStress Adducts DNA Adducts (e.g., O⁶-butylguanine) DNA->Adducts Mutation DNA Mutation (e.g., G:C -> A:T) Adducts->Mutation Prolif Uncontrolled Cell Proliferation Mutation->Prolif OxStress->Prolif Cancer Carcinogenesis Prolif->Cancer

Caption: Metabolic activation and carcinogenic pathway of NDBA.

The primary metabolic activation of NDBA occurs via α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver.[16] This process forms an unstable α-hydroxy-nitrosamine, which then spontaneously decomposes.[16] This decomposition yields a highly reactive butyl-diazonium ion, an electrophile that can alkylate DNA bases, particularly guanine.[15][16] The formation of these DNA adducts, if not repaired, can lead to mispairing during DNA replication, causing permanent mutations in critical genes (e.g., oncogenes and tumor suppressor genes).[15] This genetic damage, coupled with cellular responses like oxidative stress, drives the uncontrolled cell proliferation that culminates in tumor formation.[17]

References

Application Note: High-Sensitivity Detection and Quantification of N-Nitrosodibutylamine (NDBA) in Complex Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Nitrosodibutylamine (NDBA) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1][2] The presence of these impurities, even at trace levels, is a significant concern for patient safety and regulatory compliance.[3] Consequently, monitoring for NDBA in complex biological matrices such as plasma, urine, and tissue is crucial for toxicological studies, exposure assessment, and understanding its pharmacokinetic profile.[1][4] The analysis is challenging due to the low concentration levels and the potential for matrix interference.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred analytical technique, offering the required sensitivity, selectivity, and accuracy for robust quantification.[3][5][6] This application note provides a comprehensive protocol for the extraction and analysis of NDBA from biological samples using LC-MS/MS.

Overall Experimental Workflow

The analytical process for determining NDBA in biological samples involves several key stages, from sample preparation to final data analysis. The workflow is designed to ensure accurate quantification by removing interfering substances and concentrating the analyte of interest.

Experimental_Workflow Overall Experimental Workflow for NDBA Analysis cluster_prep Sample Preparation cluster_analysis Analysis & Reporting Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (e.g., NDBA-d18) Sample->Spike Extract Extraction (SPE, LLE, or PPT) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Data Data Processing & Quantification LCMS->Data Report Result Reporting Data->Report

Caption: General workflow for NDBA analysis in biological samples.

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are provided below. The use of an isotopically labeled internal standard, such as NDBA-d18, is highly recommended to correct for matrix effects and variations in extraction recovery.[7][8]

Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Urine

This protocol is adapted from established methods for nitrosamine (B1359907) analysis in urine.[4]

  • Sample Pre-treatment: Centrifuge a 5 mL urine sample to remove particulates.

  • Internal Standard Spiking: Add an appropriate volume of NDBA-d18 internal standard solution to the supernatant.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., activated charcoal or polymeric sorbent) according to the manufacturer's instructions.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a non-eluting solvent (e.g., HPLC-grade water) to remove salts and polar interferences.

  • Elution: Elute the NDBA and internal standard from the cartridge using an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following tables provide typical starting parameters for LC-MS/MS analysis. Optimization may be required based on the specific instrumentation and biological matrix.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Typical Setting
Column C18 Reverse-Phase (e.g., 150 x 3.0 mm, 3.5 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water[9][10]
Mobile Phase B 0.1% Formic Acid in Methanol[9][10]
Flow Rate 0.5 mL/min[9]
Injection Volume 10 - 50 µL[11]
Column Temperature 40 °C[11]

| Gradient | Optimized for separation of NDBA from matrix components. |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Typical Setting
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI)[1]
Polarity Positive Ion Mode[8]
Scan Mode Multiple Reaction Monitoring (MRM)[11]
MRM Transition (NDBA) Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be optimized)
MRM Transition (NDBA-d18) Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be optimized)
Collision Gas Argon

| Source Temperature | 350 - 500 °C (APCI) |

Quantitative Performance Data

The performance of analytical methods for NDBA detection is critical. The following table summarizes quantitative data from various studies, demonstrating the sensitivity and reliability of LC-MS/MS based methods in different matrices.

Table 3: Summary of Quantitative Performance for Nitrosamine Analysis

Analyte Matrix Method LOD LOQ Linearity (r²) Recovery (%) Reference
NDBA Urine LC-MS/MS 0.0002 ng/mL - >0.999 85.8 - 108.7 [4]
NDBA Plasma & Urine UPLC-QTRAP-MS 0.02 - 0.1 µg/L 0.06 - 0.3 µg/L ≥0.9991 79.4 - 108.0 [8]
NDBA Water UHPLC-HRMS 0.4 - 12 ng/L - - 68 - 83 [12]
NDBA Ham GC-TEA 1 - 3 µg/kg - - 70 (avg) [13]

| NDBA | Drug Substance | LC-MS/MS | 3.3 ng/mL | - | >0.99 | 98.7 - 101.2 |[7] |

LOD: Limit of Detection; LOQ: Limit of Quantification.

Biological Signaling Pathway

N-nitrosamines are known to exert their carcinogenic effects through mechanisms that include metabolic activation and subsequent DNA damage.[2][3] Studies have shown that NDBA can induce apoptosis (programmed cell death) in liver cells through a caspase-dependent pathway, which is often initiated by cellular stress, such as oxidative DNA damage.[14]

Apoptosis_Pathway Simplified NDBA-Induced Apoptosis Pathway NDBA This compound (NDBA) Stress Metabolic Activation & Oxidative Stress / DNA Damage NDBA->Stress ProCasp Pro-Caspases (e.g., Pro-Caspase-3) Stress->ProCasp activates ActiveCasp Activated Caspases (e.g., Caspase-3) ProCasp->ActiveCasp cleavage Substrates Cleavage of Cellular Substrates ActiveCasp->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: NDBA-induced apoptosis via the caspase-dependent pathway.[14]

Conclusion

The LC-MS/MS methodology outlined provides a robust, sensitive, and selective approach for the determination of this compound in complex biological matrices. The combination of efficient solid-phase extraction for sample cleanup and the specificity of tandem mass spectrometry allows for reliable quantification at the trace levels required for toxicological and clinical research. The provided protocols and performance data serve as a comprehensive guide for laboratories aiming to implement NDBA analysis.

References

Solid-Phase Extraction for N-Nitrosodibutylamine Sample Cleanup: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities, such as N-Nitrosodibutylamine (NDBA), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies globally have set stringent limits for these impurities, necessitating highly sensitive and accurate analytical methods for their quantification.[1] Solid-phase extraction (SPE) is a critical sample cleanup technique that effectively removes interfering matrix components, thereby enhancing the sensitivity and reliability of subsequent analytical determination by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

This document provides detailed application notes and protocols for the use of solid-phase extraction in the sample cleanup of this compound.

Data Presentation: Performance of SPE Methods

The selection of the appropriate SPE sorbent and elution conditions is crucial for achieving high recovery and reproducibility. The following table summarizes quantitative data from various studies on the performance of different SPE methods for the analysis of nitrosamines, including NDBA.

SPE SorbentMatrixAnalytical MethodAnalyte(s)Recovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference(s)
Strata X-CPharmaceuticalsLC-HRMS11 N-Nitrosamines> 80% for 9 out of 11 NAs--[5]
Strong Cation-Exchange Polymeric SorbentCough SyrupGC-MSNDMA, NMOR, NDEA, NDIPA, NIPEA90-120%0.1 ng/mL (NDMA, NMOR), 0.02 ng/mL (NDEA, NDIPA, NIPEA)-[4]
Activated Coconut CharcoalWaterGC-MS/MSNDMA104-112% (spiked samples)--[6]
HILIC-based SPEPharmaceuticalsLC-HRMS15 N-Nitrosamines> 80%As low as 42.5% of regulatory thresholds-[2]
-Sartan Drug ProductsGC-MS/MS6 Nitrosamines incl. DBNA--15 ppb[7]

NDMA: N-Nitrosodimethylamine, NMOR: N-Nitrosomorpholine, NDEA: N-Nitrosodiethylamine, NDIPA: N-Nitrosodiisopropylamine, NIPEA: N-Nitrosoisopropylethylamine, DBNA: N-Nitrosodi-n-butylamine.

Experimental Protocols

Below are detailed methodologies for solid-phase extraction of this compound from different sample matrices.

Protocol 1: SPE Cleanup of Pharmaceutical Drug Products using a Strong Cation Exchange Sorbent

This protocol is adapted from methodologies developed for the analysis of various low-molecular-weight N-nitrosamines in pharmaceuticals.[4][5]

Objective: To isolate NDBA from a drug product matrix prior to LC-MS or GC-MS analysis.

Materials:

  • SPE Cartridge: Strong Cation Exchange (e.g., Strata X-C)

  • Sample: Powdered drug product

  • Reagents: Methanol (B129727), Deionized Water, 5% Phosphoric Acid in Methanol, Dichloromethane (B109758)

  • Equipment: Vortex mixer, Centrifuge, SPE manifold, Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the powdered drug product (e.g., equivalent to one dose) into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., 10 mL of 1M NaOH), vortex briefly, and shake for at least 5 minutes.[7]

    • Add 2.0 mL of dichloromethane, vortex, and shake for another 5 minutes.[7]

    • Centrifuge the sample to separate the layers.[7]

  • SPE Cartridge Conditioning:

    • Condition the strong cation exchange SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the supernatant or the extracted organic layer from the sample preparation step onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a solvent that removes interfering substances but retains the NDBA. For a strong cation exchange sorbent, a wash with a non-polar solvent like dichloromethane followed by methanol may be appropriate. The specific wash solvent will depend on the drug matrix.

  • Elution:

    • Elute the retained NDBA from the cartridge using a small volume of an appropriate solvent. For cation exchange sorbents, an acidified organic solvent is often effective. Use 2 x 2 mL of 5% phosphoric acid in methanol to elute the nitrosamines.[5]

  • Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., mobile phase for LC-MS or dichloromethane for GC-MS) before analysis.

Protocol 2: SPE Cleanup of Water Samples using Activated Charcoal

This protocol is based on methods for the analysis of nitrosamines in water matrices.[6][8]

Objective: To extract and concentrate NDBA from a water sample for subsequent GC-MS/MS analysis.

Materials:

  • SPE Cartridge: Activated Coconut Charcoal

  • Sample: Water sample (e.g., 1000 mL)

  • Reagents: Dichloromethane (DCM), Methanol, Reagent Water

  • Equipment: SPE manifold, Evaporation system

Procedure:

  • SPE Cartridge Conditioning:

    • Sequentially condition the activated charcoal cartridge with 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water.[6]

  • Sample Loading:

    • Pass the entire water sample (1000 mL) through the conditioned cartridge at a flow rate of 15 mL/min.[6]

  • Washing and Drying:

    • Rinse the cartridge with 5 mL of reagent water.[6]

    • Dry the cartridge for 10 minutes with a stream of nitrogen gas.[6]

  • Elution:

    • Elute the NDBA from the cartridge with 10 mL of DCM at a flow rate of 5 mL/min.[6]

  • Eluate Processing:

    • Concentrate the eluate to a final volume of 1 mL for GC-MS/MS analysis.

Visualizations

SPE_Workflow_Cation_Exchange cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Drug Product Sample extraction Solvent Extraction (e.g., NaOH, DCM) sample->extraction centrifuge Centrifugation extraction->centrifuge loading 2. Sample Loading centrifuge->loading Supernatant/Extract conditioning 1. Conditioning (Methanol, Water) conditioning->loading washing 3. Washing (e.g., DCM, Methanol) loading->washing elution 4. Elution (Acidified Methanol) washing->elution evaporation Evaporation elution->evaporation Eluate reconstitution Reconstitution evaporation->reconstitution analysis LC-MS or GC-MS Analysis reconstitution->analysis

SPE_Workflow_Activated_Charcoal cluster_prep Sample Collection cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Water Sample (1000 mL) loading 2. Sample Loading sample->loading conditioning 1. Conditioning (DCM, Methanol, Water) conditioning->loading drying 3. Drying (Nitrogen Gas) loading->drying elution 4. Elution (DCM) drying->elution concentration Concentration elution->concentration Eluate analysis GC-MS/MS Analysis concentration->analysis

Logical_Relationship_SPE cluster_input Inputs cluster_process SPE Process cluster_output Outputs Sample Sample Matrix (e.g., Pharmaceutical, Water) SPE_Sorbent Sorbent Selection (e.g., Cation Exchange, Charcoal) Sample->SPE_Sorbent Analyte Target Analyte (this compound) Analyte->SPE_Sorbent Interferences Matrix Interferences Interferences->SPE_Sorbent Solvents Solvent Selection (Conditioning, Wash, Elution) SPE_Sorbent->Solvents Clean_Extract Clean Sample Extract Solvents->Clean_Extract High_Recovery High Analyte Recovery Clean_Extract->High_Recovery Reduced_Interference Reduced Matrix Effects Clean_Extract->Reduced_Interference Improved_Sensitivity Improved Analytical Sensitivity Reduced_Interference->Improved_Sensitivity

References

Application Note: High-Resolution Mass Spectrometry for Confident Identification of N-Nitrosodibutylamine (NDBA)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Nitrosamines, such as N-Nitrosodibutylamine (NDBA), are classified as probable human carcinogens and have been detected as impurities in various pharmaceutical products.[1][2] Regulatory agencies worldwide have established strict limits for these impurities, necessitating highly sensitive and selective analytical methods for their detection and quantification.[1][3] This application note details a robust protocol for the identification and confirmation of NDBA in pharmaceutical matrices using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The high resolving power and mass accuracy of HRMS instruments, such as Orbitrap-based systems, provide exceptional selectivity and confidence in analyte identification, even in complex sample matrices.[1][4][5]

Introduction

This compound (NDBA) is a nitrosamine (B1359907) impurity that can form during the synthesis and storage of certain drug products.[3][6] Its potential carcinogenicity requires rigorous control and monitoring to ensure patient safety. High-Resolution Mass Spectrometry has emerged as a preferred technique for this analysis due to its ability to differentiate target analytes from background interferences with high precision.[1][5] The accurate mass measurement allows for the determination of the elemental composition of an ion, providing a high degree of confidence in its identification.[1][7] This note provides a comprehensive workflow, from sample preparation to data analysis, for the reliable identification of NDBA.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for a solid dosage form (tablet) is described below. This may need to be adapted based on the specific drug product matrix.

Materials:

  • This compound (NDBA) certified reference standard

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 0.22 µm PVDF syringe filters

  • HPLC vials

Procedure for Drug Product:

  • Weigh and transfer a quantity of powdered tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[7]

  • Add 5.0 mL of methanol to the tube.[7]

  • Vortex the sample for 40 minutes to ensure complete extraction of NDBA.[7]

  • Centrifuge the sample at 4500 rpm for 15 minutes to pelletize insoluble excipients.[7]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-HRMS analysis.[7] Discard the initial portion of the filtrate.

Procedure for Drug Substance (API):

  • Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.[7]

  • Add 5.0 mL of methanol and mix using a vortex mixer until the substance is fully dissolved.[7]

  • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.[7]

LC-HRMS Analysis

The following conditions are a starting point and may require optimization for specific instruments and drug products.

Liquid Chromatography (LC) Conditions:

Parameter Value
Column Acclaim™ Polar Advantage II, 2.1 x 100 mm, 2.5 µm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temp. 40 °C[7]

| Injection Vol. | 5 µL[4] |

High-Resolution Mass Spectrometry (HRMS) Conditions:

Parameter Value
Instrument Q Exactive™ Hybrid Quadrupole-Orbitrap™ MS (B15284909) or similar
Ionization Mode Positive Electrospray Ionization (ESI+) or APCI[4][8]
Spray Voltage 3.5 kV
Capillary Temp. 320 °C
Resolution > 70,000 FWHM
Scan Range m/z 50-200
AGC Target 1e6

| Max IT | 100 ms |

Data Presentation

The accurate mass measurement capabilities of HRMS are critical for the confident identification of NDBA. The expected protonated molecule [M+H]+ for NDBA (C8H18N2O) is m/z 159.1492.

Table 1: Quantitative Performance Data for NDBA Analysis

ParameterResult
Theoretical Mass [M+H]+ 159.1492
Observed Mass 159.1490
Mass Accuracy (ppm) < 2 ppm
Limit of Detection (LOD) 0.1 ng/mL[7]
Limit of Quantification (LOQ) 0.3 ng/mL
Retention Time ~ 7.5 min (under specified LC conditions)

Note: LOD and LOQ values are indicative and may vary depending on the instrument and matrix.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis sample Drug Product/Substance weigh Weigh Sample (100mg) sample->weigh extract Add Methanol (5mL) & Vortex (40 min) weigh->extract centrifuge Centrifuge (4500 rpm, 15 min) extract->centrifuge filter Filter (0.22 µm PVDF) centrifuge->filter lc LC Separation filter->lc hrms HRMS Detection (Orbitrap) lc->hrms xic Extract Ion Chromatogram (m/z 159.1492 ± 5 ppm) hrms->xic mass_acc Verify Mass Accuracy (< 5 ppm) xic->mass_acc rt Confirm Retention Time mass_acc->rt id Confident NDBA Identification rt->id

Caption: Experimental workflow for NDBA identification.

NDBA Identification Logic

identification_logic cluster_criteria Identification Criteria start LC-HRMS Data Acquired rt_match Retention Time Match with Standard? start->rt_match mass_match Accurate Mass Match? (m/z 159.1492 ± 5 ppm) rt_match->mass_match Yes result_neg NDBA Not Identified rt_match->result_neg No fragment_match Fragmentation Pattern Match? (MS/MS) mass_match->fragment_match Yes mass_match->result_neg No result_pos NDBA Positively Identified fragment_match->result_pos Yes fragment_match->result_neg No

Caption: Logic diagram for confident NDBA identification.

Discussion

The described LC-HRMS method provides a highly specific and sensitive approach for the identification of NDBA in pharmaceutical samples. The key advantage of this technique is the high mass accuracy, which significantly reduces the likelihood of false positives by distinguishing the analyte of interest from isobaric interferences.[1] For unequivocal identification, especially in the context of regulatory submissions, confirmation of the fragmentation pattern using tandem mass spectrometry (MS/MS) is recommended. The primary fragmentation of protonated NDBA involves the neutral loss of butene, resulting in a characteristic fragment ion.[9] This protocol serves as a foundational method that can be validated and adapted for routine quality control testing in the pharmaceutical industry.

References

Application Notes and Protocols: N-Nitrosodibutylamine (NDBA) as a Positive Control in Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodibutylamine (NDBA) is a potent genotoxic agent belonging to the N-nitrosamine class of compounds. Due to its well-characterized ability to induce DNA damage after metabolic activation, NDBA serves as a reliable positive control in a battery of genotoxicity assays. Its inclusion is critical for verifying the sensitivity of the test system, the efficacy of the metabolic activation system (S9), and the overall validity of the experimental procedure. These application notes provide detailed protocols for the use of NDBA as a positive control in the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vivo comet assay.

Mechanism of Genotoxicity

N-Nitrosamines, including NDBA, are not directly genotoxic. They require metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver, to exert their mutagenic effects. The activation process involves the α-hydroxylation of one of the butyl chains, leading to the formation of an unstable α-hydroxy-N-nitrosodibutylamine. This intermediate spontaneously decomposes to yield a highly reactive butyl diazonium ion, which is a powerful electrophile. The butyl diazonium ion can then alkylate DNA bases, forming DNA adducts. These adducts can lead to mispairing during DNA replication, resulting in point mutations, or can induce DNA strand breaks, leading to chromosomal damage.

G cluster_0 Metabolic Activation cluster_1 Genotoxic Effects NDBA This compound (NDBA) CYP450 Cytochrome P450 (α-hydroxylation) NDBA->CYP450 alpha_hydroxy α-Hydroxy-N-nitrosodibutylamine (unstable intermediate) CYP450->alpha_hydroxy diazonium Butyl Diazonium Ion (reactive electrophile) alpha_hydroxy->diazonium Spontaneous decomposition DNA DNA diazonium->DNA Alkylation adducts DNA Adducts (e.g., O6-butylguanine) DNA->adducts mutations Point Mutations (G:C to A:T transitions) adducts->mutations Mispairing during replication strand_breaks DNA Strand Breaks adducts->strand_breaks Repair processes chromosomal_damage Chromosomal Damage strand_breaks->chromosomal_damage

Figure 1: Metabolic activation and genotoxicity pathway of this compound.

I. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of chemical compounds. For pro-mutagens like NDBA, the assay is performed in the presence of a metabolic activation system (S9 fraction). An "enhanced" Ames test protocol is recommended for N-nitrosamines to improve the sensitivity of the assay.[1][2]

Data Presentation

Table 1: Example Data for NDBA as a Positive Control in the Enhanced Ames Test

Tester StrainNDBA Concentration (µ g/plate )Metabolic ActivationMean Revertant Colonies ± SDFold Induction over Vehicle Control
S. typhimurium TA1000 (Vehicle Control)30% Hamster Liver S9120 ± 151.0
1030% Hamster Liver S9250 ± 252.1
5030% Hamster Liver S9650 ± 505.4
10030% Hamster Liver S91100 ± 809.2
E. coli WP2 uvrA (pKM101)0 (Vehicle Control)30% Hamster Liver S945 ± 81.0
5030% Hamster Liver S9150 ± 203.3
10030% Hamster Liver S9320 ± 357.1
25030% Hamster Liver S9580 ± 6012.9

Note: The data presented are representative and may vary between laboratories. It is essential to establish historical control data.

Experimental Protocol: Enhanced Ames Test (Pre-incubation Method)

This protocol is based on the recommendations for testing N-nitrosamines and aligns with the principles of OECD Test Guideline 471.[1][3]

1. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA (pKM101)

  • This compound (NDBA)

  • Vehicle control (e.g., DMSO)

  • Phenobarbital/β-naphthoflavone-induced hamster liver S9 fraction

  • Cofactor-I solution (NADP and G6P)

  • Molten top agar (B569324) (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin, pH 7.4)

  • Minimal glucose agar plates

2. Procedure:

  • Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix containing 30% (v/v) hamster liver S9 fraction and Cofactor-I solution in a suitable buffer.

  • Pre-incubation: In a sterile test tube, add in the following order:

    • 0.1 mL of bacterial culture

    • 0.5 mL of S9 mix (or buffer for experiments without metabolic activation)

    • 0.1 mL of NDBA solution at the desired concentration (or vehicle control)

  • Incubate the mixture for 30 minutes at 37°C with gentle shaking.

  • Plating: After incubation, add 2.0 mL of molten top agar to the test tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

G start Start prep_bacteria Prepare Bacterial Cultures start->prep_bacteria prep_s9 Prepare 30% Hamster S9 Mix start->prep_s9 pre_incubation Pre-incubation (37°C, 30 min): - Bacterial Culture - S9 Mix - NDBA/Vehicle prep_bacteria->pre_incubation prep_s9->pre_incubation plating Add Top Agar and Plate pre_incubation->plating incubation Incubate Plates (37°C, 48-72h) plating->incubation scoring Count Revertant Colonies incubation->scoring end End scoring->end G start Start seed_cells Seed CHO-K1 Cells start->seed_cells treatment Treat with NDBA/Vehicle + S9 Mix (3-6h) seed_cells->treatment wash_cytoB Wash and Add Cytochalasin B treatment->wash_cytoB incubation Incubate (1.5-2 cell cycles) wash_cytoB->incubation harvest Harvest and Fix Cells incubation->harvest slide_prep Prepare and Stain Slides harvest->slide_prep scoring Score Micronuclei in Binucleated Cells slide_prep->scoring end End scoring->end G start Start dosing Animal Dosing with NDBA/Vehicle start->dosing tissue_collection Tissue Collection (e.g., Liver) dosing->tissue_collection cell_suspension Prepare Single Cell Suspension tissue_collection->cell_suspension embedding Embed Cells in Agarose on Slides cell_suspension->embedding lysis Lysis embedding->lysis electrophoresis Alkaline Unwinding and Electrophoresis lysis->electrophoresis neutralize_stain Neutralize and Stain electrophoresis->neutralize_stain scoring Score Comets (% Tail DNA) neutralize_stain->scoring end End scoring->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Nitrosodibutylamine (NDBA) Detection in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrosodibutylamine (NDBA) and other nitrosamine (B1359907) impurities by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides in-depth troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving low detection limits and robust, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most effective LC-MS technique for sensitive NDBA analysis?

A1: Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of nitrosamines like NDBA due to its high sensitivity and selectivity.[1][2][3] Techniques like Multiple Reaction Monitoring (MRM) are recommended to ensure reliable detection at the low levels required by regulatory bodies.[1] High-Resolution Mass Spectrometry (LC-HRMS) is also a powerful tool, offering high selectivity that can differentiate nitrosamine impurities from other components, which is particularly useful for complex matrices.[4]

Q2: Which ionization source is best suited for NDBA analysis?

A2: Atmospheric Pressure Chemical Ionization (APCI) is frequently the preferred ionization technique for small, mid-polar nitrosamines like NDBA.[3][5] Electrospray Ionization (ESI) can also be used and may be better suited for more complex nitrosamine structures or specific drug products.[1] The choice between APCI and ESI should be optimized during method development for your specific application.

Q3: What are the common challenges in achieving low detection limits for NDBA?

A3: Key challenges include:

  • Matrix Effects: Co-eluting compounds from the sample matrix, especially the Active Pharmaceutical Ingredient (API), can suppress the ionization of NDBA, leading to poor sensitivity.[1][6]

  • Isobaric Interferences: Compounds with the same nominal mass as NDBA can co-elute and interfere with detection. For other nitrosamines like NDMA, interference from common solvents like N,N-dimethylformamide (DMF) is a known issue.[7][8]

  • Poor Chromatographic Retention: The polar nature of some nitrosamines can make them difficult to retain on standard reversed-phase columns, leading to poor peak shape and potential co-elution with matrix components.[7][9]

  • Low Molecular Weight: The relatively low mass of some nitrosamines can present challenges with background noise and limited fragmentation options in MS/MS.[10]

Q4: Are there established regulatory methods for NDBA analysis?

A4: Yes, regulatory bodies like the U.S. FDA and the European Pharmacopoeia have published methods for the analysis of various nitrosamine impurities, including NDBA, in pharmaceutical products.[11][12] For example, the FDA has developed and validated LC-HRMS methods for the simultaneous determination of six to eight nitrosamine impurities in different drug products.[4][11] The United States Pharmacopeia (USP) General Chapter <1469> also provides procedures for nitrosamine testing using LC-MS.

Troubleshooting Guide

Issue 1: Poor sensitivity or high Limit of Quantitation (LOQ) for NDBA.

  • Question: My NDBA signal is very low, and I cannot reach the required detection limits. What should I check first?

  • Answer:

    • Optimize Mass Spectrometer Parameters: Ensure that MS/MS parameters, such as collision energy (CE), declustering potential (DP), or Q0 dissociation (Q0D), are fully optimized for the NDBA parent and daughter ions.[10] Optimization should be performed using LC-MS rather than syringe infusion to account for background interferences.[10] Increasing the curtain gas pressure can also help reduce background noise.[10]

    • Evaluate Ionization Source: If using ESI, consider switching to APCI, as it often provides better ionization for mid-polar nitrosamines.[5] The source temperature and gas flows should also be optimized.

    • Check for Matrix Suppression: High concentrations of the API or other excipients can suppress the NDBA signal.[6] To mitigate this, improve chromatographic separation to ensure NDBA elutes away from the main API peak.[1] A divert valve can be programmed to send the high-concentration API peak to waste, preventing it from entering the mass spectrometer and causing source contamination.[1][13]

    • Improve Sample Preparation: Consider using a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes.

Issue 2: Poor peak shape (tailing, broadening, or splitting).

  • Question: My NDBA peak is tailing or split. What are the likely causes and solutions?

  • Answer:

    • Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[14] If possible, dissolve and inject your sample in the initial mobile phase or a weaker solvent.

    • Column Contamination: A buildup of matrix components on the column can lead to poor peak shape.[14] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using an in-line filter can help protect the column.[14]

    • Secondary Interactions: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase.[14] Ensure the mobile phase pH is appropriate for your analyte and column chemistry.

    • Extra-Column Volume: Excessive tubing length or poor connections between the column and the mass spectrometer can contribute to peak broadening.[14] Minimize the volume of the flow path outside the column.

Issue 3: Inconsistent results and poor reproducibility.

  • Question: I am observing significant variability in my NDBA measurements between injections. How can I improve reproducibility?

  • Answer:

    • Use an Internal Standard: Incorporating a stable isotope-labeled internal standard (e.g., NDBA-d18) can compensate for variations in sample preparation, injection volume, and matrix effects, significantly improving the accuracy and precision of your results.

    • Ensure Complete Dissolution: Make sure the sample is completely dissolved before injection. Sonication can aid in dissolving the sample.[9]

    • Check for Carryover: NDBA may adsorb to surfaces in the LC system. A thorough needle wash and blank injections between samples can help identify and mitigate carryover.

    • Mobile Phase Stability: Prepare fresh mobile phases regularly, as degradation or microbial growth in aqueous mobile phases can affect chromatography over time.[14]

Quantitative Data Summary

The following table summarizes the Limits of Quantitation (LOQ) for NDBA and other nitrosamines achieved in various studies using LC-MS.

NitrosamineLOQ (ng/mL)LOQ (ppm or µg/g)LC-MS TechniqueMatrixReference
NDBA≤0.01-LC-MS/MS (Triple Quad)Solvent[15]
NDBA0.0020.002 ppmLC-MS/MSWater[16]
NDBA0.0050.005 ppmLC-MS/MSMethanol (B129727)[16]
NDBA0.10.05 µg/gLC-MS/MSDrug Product[9]
NDBA≤0.5-UPLC-QTof (Tof MRM)-
NDMA0.02-0.55 ppb-LC-MS/MSDrug Substance[7]
Multiple0.005 ppm-LC-HRMSDrug Products[4]

Experimental Protocols

Protocol 1: Sample Preparation for Losartan Drug Product

This protocol is based on the FDA's LC-HRMS method for the determination of six nitrosamine impurities.[11]

  • Sample Weighing: Crush tablets to obtain a powder equivalent to a target API concentration of 20 mg/mL in 5.0 mL of methanol. Transfer the powder into a 15 mL glass centrifuge tube.[8][11]

  • Extraction: Add 5.0 mL of methanol to the centrifuge tube. Mix for approximately one minute using a vortex mixer.[11]

  • Shaking: Shake the sample for 40 minutes using a mechanical wrist-action shaker.[11]

  • Centrifugation: Centrifuge the sample for 15 minutes at 4500 rpm.[11]

  • Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter. Discard the first 1 mL of the filtrate.[11]

  • Analysis: Transfer the remaining filtered sample into an HPLC vial for LC-MS analysis.[11]

Protocol 2: General LC-MS/MS Method Parameters

This protocol represents a typical starting point for NDBA analysis, synthesized from multiple sources.[3][17]

  • LC System: UHPLC or HPLC system.[11]

  • Column: A C18 or Pentafluorophenyl (PFP) column is commonly used. Example: Ascentis® Express C18 (150 × 3.0 mm, 2.7 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][17]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[3][17]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40 °C.[3][17]

  • Injection Volume: 5-15 µL.[3][17]

  • MS System: Triple Quadrupole Mass Spectrometer.[3]

  • Ionization Mode: APCI, Positive Ion Mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transition for NDBA (Example): Precursor Ion (m/z) -> Product Ion (m/z). Specific transitions must be optimized on the instrument.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Drug Substance/ Product Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction 1 Cleanup Centrifugation & Filtration Extraction->Cleanup 2 LC_Separation Chromatographic Separation Cleanup->LC_Separation 3. Injection Ionization Ionization (APCI/ESI) LC_Separation->Ionization 4 MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection 5 Integration Peak Integration MS_Detection->Integration 6 Quantification Quantification vs. Calibration Curve Integration->Quantification 7 Result Final Result (ppm/ppb) Quantification->Result 8

Caption: General experimental workflow for NDBA analysis by LC-MS.

Troubleshooting_Logic Start Poor NDBA Detection Check_Signal Low Signal Intensity? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Optimize_MS Optimize MS Parameters (DP, CE, Gas) Check_Signal->Optimize_MS Yes Check_Reproducibility Poor Reproducibility? Check_Peak_Shape->Check_Reproducibility No Check_Solvent Injection Solvent vs. Mobile Phase Check_Peak_Shape->Check_Solvent Yes Use_IS Implement Internal Standard Check_Reproducibility->Use_IS Yes End Improved Detection Check_Reproducibility->End No Check_Ionization Evaluate Ionization (APCI vs. ESI) Optimize_MS->Check_Ionization Check_Matrix Investigate Matrix Effects (Divert Valve, Dilution) Check_Ionization->Check_Matrix Check_Matrix->End Clean_Column Flush/Replace Column & Check for Voids Check_Solvent->Clean_Column Check_Connections Minimize Extra-Column Volume Clean_Column->Check_Connections Check_Connections->End Check_Prep Ensure Complete Sample Dissolution Use_IS->Check_Prep Check_Carryover Run Blanks to Check for Carryover Check_Prep->Check_Carryover Check_Carryover->End

Caption: Troubleshooting decision tree for improving NDBA detection.

References

Technical Support Center: Analysis of N-Nitrosodibutylamine (NDBA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrosodibutylamine (NDBA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in NDBA analysis.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, resulting from co-eluting components in the sample that interfere with the ionization of the target analyte, are a common challenge in the sensitive analysis of this compound (NDBA) by LC-MS/MS.[1][2] This can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[3] This guide provides a systematic approach to identifying and mitigating these effects.

Observed Problem Potential Cause Recommended Solution
Low NDBA Signal Intensity Ion Suppression: Co-eluting matrix components are interfering with the ionization of NDBA in the mass spectrometer's ion source.[4][5]1. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4][6] 2. Optimize Chromatography: Modify the LC gradient to better separate NDBA from matrix components. Consider testing alternative column chemistries, such as biphenyl (B1667301) or polar C18, which can offer different selectivity compared to standard C18 columns.[4][6] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for NDBA is highly recommended to compensate for signal loss due to matrix effects.[6][7]
Poor Peak Shape (Tailing or Fronting) Mismatch between Sample Diluent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[4]1. Match Diluent to Initial Mobile Phase: Ideally, the sample diluent should be the same as the initial mobile phase composition.[4] 2. Reduce Injection Volume: If using a stronger solvent is unavoidable, reducing the injection volume can minimize peak shape issues.[6]
Low or Inconsistent Recovery Inefficient Sample Extraction: The chosen extraction method may not be effectively isolating NDBA from the sample matrix.1. Optimize Extraction Protocol: For SPE, experiment with different sorbents and elution solvents. For LLE, test various organic solvents and pH conditions.[3] 2. Evaluate Filter Compatibility: Ensure that the filters used during sample preparation are not adsorbing the analyte.[8]
High Background Noise System Contamination: Contaminants in the LC-MS system can lead to a high background signal, reducing the signal-to-noise ratio.1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity to minimize contamination.[4] 2. Implement a Rigorous Cleaning Protocol: Regularly clean the LC system and the mass spectrometer's ion source.[4]
Inconsistent Results Between Samples Variable Matrix Effects: The composition of the matrix may differ between samples, leading to varying degrees of ion suppression or enhancement.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples. 2. Employ Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to compensate for consistent matrix effects.

Below is a troubleshooting workflow to address low NDBA sensitivity, a common symptom of matrix effects.

G start Start: Low NDBA Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is add_is Incorporate a SIL-IS (e.g., NDBA-d8) to compensate for matrix effects. check_is->add_is No check_sample_prep Review Sample Preparation: Is it a simple 'Dilute and Shoot'? check_is->check_sample_prep Yes add_is->check_sample_prep improve_sample_prep Implement Advanced Sample Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) check_sample_prep->improve_sample_prep Yes check_chromatography Evaluate Chromatography: Are NDBA and matrix components co-eluting? check_sample_prep->check_chromatography No improve_sample_prep->check_chromatography optimize_chromatography Modify Chromatographic Conditions: - Adjust gradient - Change column chemistry (e.g., Biphenyl, PFP) check_chromatography->optimize_chromatography Yes optimize_ms Optimize MS Parameters: - Source conditions (gas flow, temperature) - Consider APCI source check_chromatography->optimize_ms No optimize_chromatography->optimize_ms end Resolution: Improved Signal optimize_ms->end

Troubleshooting logic for low NDBA sensitivity.

Frequently Asked Questions (FAQs)

Method Development & Optimization

  • Q1: Which analytical technique is most suitable for NDBA analysis in pharmaceutical products? Highly sensitive analytical methods are required for the detection of NDBA due to the very low acceptable limits.[9] Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are favored for their high sensitivity and selectivity.[10] LC-MS/MS is particularly common for its applicability to a wide range of drug products.[11]

  • Q2: What is the best ionization source for NDBA analysis? While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) can offer better sensitivity for smaller, more volatile nitrosamines like NDBA.[4] The optimal choice may depend on the specific sample matrix and instrument.

  • Q3: Which LC column should I use for NDBA analysis? Reversed-phase C18 columns are commonly used.[4] However, for challenging separations where NDBA co-elutes with matrix components, alternative stationary phases like biphenyl or polar-embedded phases can provide different selectivity and improve resolution.[4][12]

Sample Preparation

  • Q4: What is a suitable sample preparation method for analyzing NDBA in a drug product? The choice of sample preparation method depends on the complexity of the drug product matrix.[12]

    • Simple "Dilute and Shoot": For some products, a simple dilution in a suitable solvent (e.g., methanol (B129727) or water), followed by centrifugation and filtration, may be sufficient.[4][12]

    • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For more complex matrices or to achieve lower detection limits, SPE or LLE is often necessary to remove interferences and concentrate the analyte.[4][6]

  • Q5: How can I determine if my analysis is affected by matrix effects? A common method is the post-extraction spike comparison.[3] This involves comparing the signal response of NDBA in a clean solvent to the response of NDBA spiked into a blank matrix sample that has undergone the full sample preparation procedure. A significant difference in response (e.g., >20%) indicates the presence of ion suppression or enhancement.[3]

Data Analysis & Quantification

  • Q6: Why is the use of a stable isotope-labeled internal standard (SIL-IS) so critical? A SIL-IS, such as NDBA-d8, co-elutes with the analyte and is affected by matrix effects in a nearly identical way.[7] By using the ratio of the analyte signal to the SIL-IS signal for quantification, any signal suppression or enhancement can be effectively compensated for, leading to more accurate and precise results.[6][7]

Experimental Protocols

1. Protocol for Assessment of Matrix Effect via Post-Extraction Spike

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare a Neat Solution (A): Prepare a standard solution of NDBA in a clean solvent (e.g., methanol) at a known concentration (e.g., 10 ng/mL).[3]

  • Prepare a Blank Matrix Extract: Use a placebo formulation (containing all excipients but no active pharmaceutical ingredient) and process it through your entire sample preparation procedure (e.g., extraction, centrifugation, filtration).[3]

  • Prepare a Post-Extraction Spike Sample (B): Spike the blank matrix extract from step 2 with the NDBA standard to achieve the same final concentration as the Neat Solution (A).[3]

  • Analysis: Analyze both solutions (A and B) by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Sample B / Peak Area in Sample A) x 100

    • A value significantly below 100% indicates ion suppression, while a value significantly above 100% indicates ion enhancement.[3]

2. General Protocol for NDBA Analysis in a Drug Substance by LC-MS/MS

This protocol is a generalized example and requires optimization for specific drug products.

  • Standard Preparation: Prepare a stock solution of NDBA in methanol (e.g., 1 mg/mL). Perform serial dilutions in the initial mobile phase to create working standards and calibration curve points (e.g., 0.1 ng/mL to 100 ng/mL).[4][13]

  • Sample Preparation:

    • Accurately weigh the drug substance powder.

    • Add an appropriate extraction solvent (e.g., methanol).

    • Vortex or sonicate to dissolve the sample and extract the NDBA.

    • Centrifuge to pelletize insoluble excipients.

    • Filter the supernatant through a 0.22 µm filter (e.g., PVDF) into an HPLC vial.

  • LC-MS/MS Conditions:

    • LC Column: C18 or Biphenyl column (e.g., 2.6 µm particle size, 100 x 4.6 mm).[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[4]

    • Gradient: A suitable gradient to separate NDBA from the API and other impurities (e.g., 5% B to 95% B over 10 minutes).[4]

    • Ionization Source: ESI or APCI, positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Drug Substance/Product extract Add Extraction Solvent (e.g., Methanol) weigh->extract vortex Vortex / Sonicate extract->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant (0.22 µm PVDF) centrifuge->filter hplc Chromatographic Separation (e.g., C18 or Biphenyl Column) filter->hplc ms Mass Spectrometric Detection (e.g., MRM Mode) hplc->ms quant Quantification vs. Calibration Curve ms->quant report Report Results quant->report

General experimental workflow for NDBA analysis.

Data Summary: Analytical Method Performance

The selection of an analytical technique directly impacts the achievable sensitivity, accuracy, and precision. Mass spectrometry-based methods are preferred for their high performance in trace-level analysis.[9]

Analytical Technique Key Performance Metrics Typical Application Notes
LC-MS/MS High Sensitivity (Low LOQ): Achieves detection limits in the low ng/mL to pg/mL range.[14] High Selectivity: MRM mode minimizes interferences. Good Accuracy & Precision: %RSD values are typically low.[14]The most widely used technique for routine quality control of nitrosamines in a variety of drug products.[11]
GC-MS/MS Excellent for Volatile Nitrosamines: Can provide very low detection limits. High Selectivity: Offers robust and reliable quantification.[10]Suitable for thermostable APIs. May require derivatization for less volatile nitrosamines.[10]
LC-HRMS Very High Selectivity: Accurate mass measurement helps differentiate analytes from interferences.[15] High Sensitivity: Capable of detecting nitrosamines at sub-ppb levels.[1][15]Often used for method development, impurity identification, and analysis in very complex matrices.[15]

References

Troubleshooting poor peak shape in N-Nitrosodibutylamine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of N-Nitrosodibutylamine (NDBA), with a focus on resolving poor peak shape. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you identify and resolve issues in your experiments.

Q1: What are the common causes of poor peak shape for this compound?

Poor peak shape in the analysis of this compound can manifest as peak tailing, fronting, or splitting. The most prevalent causes include:

  • Secondary Interactions: Unwanted interactions between NDBA and active sites in the chromatographic system, such as residual silanol (B1196071) groups on the column packing material or metal surfaces in the flow path.[1][2][3]

  • Column Overload: Injecting an excessive amount of the sample onto the column, which surpasses its capacity.[1][2]

  • Inappropriate Mobile Phase Conditions: An incorrect pH, buffer concentration, or solvent composition can result in poor peak shape.[2]

  • Sample Solvent Effects: A mismatch between the solvent used to dissolve the sample and the mobile phase can lead to peak distortion.[1][2]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter part of the peak is broader than the front, is a common issue.[1]

  • Cause 1: Secondary Silanol Interactions this compound, being a basic compound, can interact with acidic residual silanol groups on silica-based stationary phases.[1] This secondary interaction delays the elution of some analyte molecules, causing the peak to tail.[1]

    • Solution A: Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2 to 4 can protonate the silanol groups, which minimizes these undesired interactions.[1] It is important to use a buffered mobile phase to maintain a stable pH.[1]

    • Solution B: Use an End-Capped Column: Employing a column that has been "end-capped" will deactivate most of the residual silanol groups, thereby reducing the potential for secondary interactions.[1][4]

  • Cause 2: Column Overload Injecting too much sample can saturate the stationary phase, leading to tailing.[1]

    • Solution: Decrease the sample concentration or the injection volume and re-run the analysis. If the peak shape improves, the original injection was likely overloaded.[1]

  • Cause 3: Column Contamination or Degradation The accumulation of contaminants at the column inlet or the degradation of the stationary phase can also cause peak tailing.

    • Solution: Reverse the direction of the column and flush it with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[1]

Q3: I am observing peak fronting for my this compound peak. What should I investigate?

Peak fronting, where the front part of the peak is broader than the latter part, is often associated with the following:

  • Cause 1: Column Overload Injecting a sample that is too concentrated can lead to peak fronting.[5][6]

    • Solution: Dilute the sample or reduce the injection volume.

  • Cause 2: Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[5]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, it should be weaker than or as similar as possible to the mobile phase.

  • Cause 3: Poor Column Packing or Column Collapse Physical degradation of the column bed can result in peak fronting.[5][6]

    • Solution: This typically requires replacing the column. To prevent this, always operate the column within the manufacturer's recommended limits for pressure and pH.[6]

Q4: My this compound peak is split or has a shoulder. How can I troubleshoot this?

Split peaks can be caused by several factors that disrupt the sample band as it enters or travels through the column.[1]

  • Cause 1: Partially Blocked Inlet Frit Debris from the sample, mobile phase, or system can clog the inlet frit of the column, distorting the sample flow and leading to split peaks.[1]

    • Solution: Reverse the column and flush it to waste. This can often dislodge the particulates. If the issue continues, the frit or the entire column may need to be replaced.[1]

  • Cause 2: Column Void A void or channel can form in the packing material at the head of the column.[1]

    • Solution: A column with a significant void will likely need to be replaced.[1]

  • Cause 3: Sample Solvent Mismatch Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early-eluting peaks.[1]

    • Solution: Match the sample solvent to the mobile phase as closely as possible.[1]

Data Presentation: Chromatographic Conditions

The following tables summarize typical chromatographic parameters used for the analysis of this compound and other nitrosamines, extracted from various methods.

Table 1: HPLC and UHPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column Thermo Scientific™ Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm)[1]XSelect HSS T3 (particle size not specified)Supel™ Carbon LC (2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid[1]Water + 0.1% TFAWater with 0.1% formic acid[7]
Mobile Phase B Methanol (B129727) + 0.1% Formic Acid[1]Acetonitrile (B52724)Methanol or acetonitrile with 0.1% formic acid[7]
Flow Rate 0.3 - 0.5 mL/min[7]Not SpecifiedNot Specified
Injection Volume 5 - 10 µL[2][7]Not SpecifiedNot Specified
Detection MS/MS[1]UV (245 nm) and Mass DetectionUV

Table 2: Sample Preparation and Diluents

ParameterRecommendation
Sample Diluent Ideally, water or the initial mobile phase composition should be used.[1][8]
Organic Diluents If necessary, methanol or other organic diluents can be used, but may negatively impact peak shape.[8]
Cleanup Procedure A simple cleanup involving centrifugation and filtration is recommended to remove insoluble materials.[8]

Experimental Protocols

Protocol 1: Troubleshooting Peak Tailing

  • Initial Assessment:

    • Calculate the tailing factor or asymmetry factor of the NDBA peak. A value close to 1.0 indicates a symmetrical peak.[1]

  • Investigate Column Overload:

    • Prepare a dilution of your sample (e.g., 1:10) in the mobile phase.

    • Inject the diluted sample.

    • If the peak shape improves and the tailing factor decreases, the original sample was overloaded. Adjust the sample concentration or injection volume accordingly.

  • Optimize Mobile Phase pH:

    • Prepare a mobile phase with a lower pH, for instance, by adding 0.1% formic acid to both the aqueous and organic phases (final pH should be between 2 and 4).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and observe the peak shape.

  • Column Flush:

    • If the issue persists, disconnect the column from the detector.

    • Reverse the column direction.

    • Flush the column with a series of strong solvents (e.g., isopropanol, then a solvent stronger than your mobile phase's organic component).

    • Re-equilibrate with the original mobile phase and re-inject the sample.

  • Consider a New Column:

    • If none of the above steps resolve the peak tailing, the column may be irreversibly damaged or inappropriate for the application. Consider replacing it with a new, end-capped column.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Poor Peak Shape in NDBA Chromatography start Poor NDBA Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No overload_check1 Reduce Concentration/ Injection Volume peak_tailing->overload_check1 Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No overload_check2 Reduce Concentration/ Injection Volume peak_fronting->overload_check2 Yes frit_check Reverse & Flush Column (Check for Blockage) peak_splitting->frit_check Yes further_investigation Further Investigation Needed peak_splitting->further_investigation No shape_improved1 Shape Improved? overload_check1->shape_improved1 ph_adjust Lower Mobile Phase pH (e.g., pH 2-4) shape_improved1->ph_adjust No problem_solved Problem Solved shape_improved1->problem_solved Yes end_capped_column Use End-Capped Column ph_adjust->end_capped_column column_flush Reverse & Flush Column end_capped_column->column_flush column_flush->further_investigation shape_improved2 Shape Improved? overload_check2->shape_improved2 solvent_match Match Sample Solvent to Mobile Phase shape_improved2->solvent_match No shape_improved2->problem_solved Yes replace_column1 Replace Column solvent_match->replace_column1 void_check Inspect Column for Voids frit_check->void_check solvent_match2 Match Sample Solvent to Mobile Phase void_check->solvent_match2 replace_column2 Replace Column solvent_match2->replace_column2

Caption: A workflow for troubleshooting common peak shape issues.

LogicalRelationships Key Factors Influencing NDBA Peak Shape peak_shape Symmetrical Peak Shape column_params Column Parameters column_params->peak_shape stationary_phase Inert Stationary Phase (e.g., End-Capped) column_params->stationary_phase column_condition Good Column Condition (No Voids/Contamination) column_params->column_condition mobile_phase_params Mobile Phase mobile_phase_params->peak_shape ph Optimal pH (e.g., 2-4 for silanol suppression) mobile_phase_params->ph buffer Adequate Buffering mobile_phase_params->buffer sample_params Sample & Injection sample_params->peak_shape concentration Concentration Below Column Capacity sample_params->concentration solvent Sample Solvent Matches Mobile Phase sample_params->solvent system_params System Integrity system_params->peak_shape frit Unblocked Frit system_params->frit connections Proper Connections (No Dead Volume) system_params->connections

Caption: Logical relationships of factors affecting peak shape.

References

Technical Support Center: Minimizing N-Nitrosodibutylamine (NDBA) Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, minimizing, and preventing N-Nitrosodibutylamine (NDBA) contamination in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDBA) and why is it a concern?

A1: this compound (NDBA) is a semi-volatile organic compound belonging to the N-nitrosamine class.[1] It is classified as a probable human carcinogen, meaning it is reasonably anticipated to cause cancer in humans.[2][3][4] Due to this potential health risk, regulatory bodies like the FDA have established stringent limits on the acceptable daily intake of NDBA and other nitrosamine (B1359907) impurities in pharmaceutical products.[5][6][7]

Q2: What are the primary sources of NDBA contamination in a laboratory environment?

A2: NDBA contamination can arise from several sources. The most common include:

  • Contaminated Raw Materials, Solvents, and Reagents: The use of contaminated starting materials, raw materials, recovered or recycled solvents, and catalysts can introduce NDBA or its precursors into the experimental workflow.[2][4][8][9][10] For example, dibutylamine (B89481) can be present as an impurity in tributylamine (B1682462) and tetrabutylammonium (B224687) bromide, a common phase-transfer catalyst, which can then form NDBA.[5][11]

  • Manufacturing and Synthesis Processes: NDBA can form during chemical reactions. The formation is particularly favored by the presence of secondary, tertiary, or quaternary amines reacting with nitrosating agents (like nitrite (B80452) salts) under acidic conditions and/or at high temperatures.[2][5][6][10]

  • Cross-Contamination: Using improperly cleaned equipment or sharing manufacturing lines where nitrosamines are produced can lead to cross-contamination.[2]

  • Degradation: The drug substance itself or excipients can degrade over time, leading to the formation of NDBA.[2]

  • Packaging Materials: Certain packaging materials, such as those containing nitrocellulose or some rubber stoppers, can be a source of nitrosamine contamination.[2][12]

Q3: Under what conditions does NDBA form?

A3: The formation of NDBA and other nitrosamines is chemically driven by the reaction of an amine source (secondary, tertiary, or quaternary amines) with a nitrosating agent. Key contributing factors include:

  • Presence of Precursors: The availability of dibutylamine or related compounds and a nitrosating agent (e.g., nitrites, nitrous acid, nitrogen oxides) is essential.[5][13]

  • Acidic pH: Acidic conditions facilitate the formation of nitrous acid from nitrite salts, which is a potent nitrosating agent.[5][6][10]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of nitrosamine formation.[2]

Q4: What are the stability characteristics of NDBA I should be aware of?

A4: NDBA is a pale yellow, oily liquid.[1][14] It is sensitive to light, especially ultraviolet (UV) light, and can undergo rapid photolytic degradation.[3][14] It is stable in neutral or alkaline aqueous solutions when stored in the dark but will slowly decompose in acidic solutions.[1][14][15]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to NDBA contamination during laboratory experiments and analysis.

Issue 1: High Blank Values in Analytical Methods (e.g., LC-MS, GC-MS)

High blank values for NDBA can invalidate analytical results and indicate a systemic contamination issue.

Troubleshooting Workflow

start High NDBA Blank Detected reagents Investigate Solvents & Reagents start->reagents system Check Analytical System start->system glassware Review Glassware Cleaning start->glassware new_reagents Use Freshly Opened, High-Purity Solvents/Reagents reagents->new_reagents flush_system Flush System with Clean Solvent system->flush_system clean_glassware Re-clean Glassware with Rigorous Protocol glassware->clean_glassware end Blank Levels Acceptable new_reagents->end If resolved clean_components Clean Individual System Components (Injector, Source) flush_system->clean_components If persists flush_system->end If resolved dedicated_glassware Use Dedicated Glassware clean_glassware->dedicated_glassware If persists clean_glassware->end If resolved clean_components->end dedicated_glassware->end

Caption: Troubleshooting workflow for high NDBA analytical blanks.

Potential Sources and Recommended Actions

Potential SourceTypical Contamination Level (Illustrative)Recommended Action
Reagent/Solvent Blank > 0.1 ng/mLUse freshly opened, high-purity solvents and reagents. Avoid using recovered or recycled solvents unless they are rigorously tested for nitrosamine impurities.[4][16]
Glassware Rinse Blank > 0.05 ng/mLImplement a rigorous glassware cleaning protocol.[16] (See Experimental Protocol 1).
System Blank (LC-MS/GC-MS) > 0.05 ng/mLFlush the entire analytical system with clean, high-purity solvent.[16] If the issue persists, clean individual components like the injector port, autosampler needle, and MS source.[17] Consider that NDBA can sometimes build up in the analytical system over time.[17]
Issue 2: Inconsistent or Non-Reproducible NDBA Results

Sporadic NDBA detection or widely varying quantitative results can undermine the reliability of your data.

Logical Relationship for Ensuring Consistency

start Inconsistent NDBA Results Observed protocol Standardize Sample Handling & Preparation Protocol start->protocol equipment Use Dedicated Glassware and Equipment start->equipment control Incorporate Positive & Negative Controls start->control environment Monitor Laboratory Environment for Nitrosating Agents (e.g., NOx) start->environment end Consistent and Reproducible Results protocol->end equipment->end control->end environment->end

Caption: Logical steps to achieve consistent analytical results.

Corrective Actions

  • Standardize Protocols: Ensure every step of the sample handling, preparation, and analysis is clearly defined and consistently followed by all personnel.

  • Dedicated Equipment: Whenever feasible, use dedicated glassware, syringes, and other equipment for nitrosamine analysis to prevent carryover.[16]

  • Control Samples: Regularly analyze a positive control (a sample with a known, stable concentration of NDBA) and a negative control (a blank matrix) to verify system performance and the absence of sporadic contamination.

  • Environmental Monitoring: Be aware of potential sources of nitrosating agents in the lab environment, such as fumes from nitric acid use, which could potentially lead to nitrosamine formation in stored samples.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for N-Nitrosamine Trace Analysis

This protocol is designed to minimize the risk of cross-contamination from laboratory glassware.[16]

Materials:

  • Phosphate-free laboratory detergent

  • Hot tap water

  • Deionized (DI) water

  • High-purity methanol (B129727) (or other suitable organic solvent)

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware thoroughly with tap water to remove gross contamination. Use a suitable brush if necessary.

  • Detergent Wash: Submerge the glassware in a freshly prepared solution of phosphate-free laboratory detergent in hot water. Allow it to soak for at least 30 minutes. For heavily soiled items, an overnight soak is recommended.

  • Scrubbing: Scrub the glassware with a clean, dedicated brush.

  • Tap Water Rinse: Rinse the glassware extensively with running tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware a minimum of three times with DI water.

  • Solvent Rinse: Rinse the glassware with high-purity methanol to remove any remaining organic residues.

  • Drying: Allow the glassware to air dry in a clean environment or place it in a drying oven at an appropriate temperature.

  • Storage: Store clean glassware in a closed cabinet or cover the openings with aluminum foil to prevent contamination from dust and airborne particles.[16]

Protocol 2: General Risk Mitigation Strategy for NDBA Formation

This protocol outlines a general strategy for preventing the formation of NDBA during experimental procedures.

Risk Assessment and Control Workflow

start Initiate Experiment/Process Design assess_materials Step 1: Assess Raw Materials (amines, nitrosating agents) start->assess_materials assess_conditions Step 2: Evaluate Process Conditions (pH, temperature) assess_materials->assess_conditions mitigate_materials Step 3: Implement Material Controls (high-purity, supplier qualification) assess_conditions->mitigate_materials mitigate_conditions Step 4: Optimize Process (adjust pH to neutral/basic, use inhibitors) mitigate_materials->mitigate_conditions testing Step 5: Confirmatory Testing (LC-MS/GC-MS analysis) mitigate_conditions->testing end Process with Minimized NDBA Risk testing->end

Caption: Workflow for conducting an NDBA risk assessment.

Key Mitigation Steps:

  • Raw Material Scrutiny:

    • Select high-purity raw materials and reagents from qualified suppliers.[8]

    • Whenever possible, choose materials with low or non-detectable levels of nitrite and secondary/tertiary amine impurities.

  • Process Optimization:

    • pH Control: Maintain neutral or basic pH conditions where possible, as nitrosamine formation is significantly reduced outside of an acidic environment.[8]

    • Temperature Control: Avoid excessive temperatures during reactions and storage.

    • Use of Inhibitors: Consider incorporating antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) into the formulation, as they can act as scavengers for nitrosating agents.[8][12]

  • Confirmatory Testing:

    • Employ sensitive and appropriately validated analytical methods, such as LC-MS/MS or GC-MS/MS, to test for the presence of NDBA in final products or at critical process stages.[7][8][18]

  • Proper Storage:

    • Store materials and samples protected from light, especially UV light, to prevent degradation.[14][16]

    • Store in appropriate, inert containers.

By implementing these troubleshooting guides and protocols, researchers can significantly reduce the risk of this compound contamination, ensuring the integrity of their experimental data and the safety of their products.

References

Technical Support Center: N-Nitrosodibutylamine (NDBA) Solutions - Light Sensitivity and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the light sensitivity and degradation of N-Nitrosodibutylamine (NDBA) solutions. Careful consideration of these factors is critical for ensuring the accuracy and reliability of experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of NDBA solutions due to their light sensitivity.

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., lower than expected concentration). Photodegradation of NDBA in the solution due to exposure to ambient or UV light.1. Prepare and handle all NDBA solutions in a dark room or under amber light. 2. Use amber glassware or light-blocking containers for storage and during experiments. 3. Minimize the exposure time of solutions to any light source. 4. If exposure is unavoidable, use a dark control sample (wrapped in aluminum foil) to quantify the extent of degradation.
Appearance of unknown peaks in chromatograms. Formation of degradation products resulting from photolysis.1. Confirm the identity of the primary degradation product, dibutylamine, using a reference standard. 2. Employ a stability-indicating analytical method capable of separating NDBA from its potential degradation products. 3. Review the photostability data to understand the expected degradation profile under your experimental conditions.
Precipitate formation in the NDBA solution. This is less common for photodegradation but could be a secondary reaction of degradation products.1. Visually inspect solutions before use. 2. If a precipitate is observed, do not use the solution. Prepare a fresh solution following proper light-protection protocols.
Failure to reproduce photodegradation study results. Inconsistent light exposure conditions (intensity, wavelength, duration).1. Ensure the light source is calibrated and provides a consistent output. 2. Use a validated chemical actinometer or a calibrated radiometer/lux meter to measure and control the light dose. 3. Maintain a consistent distance and orientation between the light source and the sample. 4. Control the temperature of the sample during exposure to differentiate between photodegradation and thermal degradation.

Frequently Asked Questions (FAQs)

Q1: How light-sensitive is this compound (NDBA)?

A1: NDBA is known to be sensitive to light, particularly ultraviolet (UV) light, and can undergo relatively rapid photolytic degradation[1][2]. It is more stable in neutral or alkaline aqueous solutions in the dark but is less stable in acidic solutions and when exposed to light[1].

Q2: What are the primary degradation products of NDBA when exposed to light?

A2: The photolytic degradation of nitrosamines, including NDBA, primarily results in the cleavage of the N-N bond[3]. This process typically yields the parent amine, which for NDBA is dibutylamine, and nitrogen oxides (NOx)[1].

Q3: What is the expected rate of degradation for NDBA solutions under UV light?

A3: The degradation of NDBA in water under UV light follows pseudo-first-order kinetics. The rate of degradation is influenced by factors such as the intensity and wavelength of the light source, pH, and the presence of other substances in the solution. For specific quantitative data, please refer to the tables in the "Quantitative Data Summary" section.

Q4: How should I store my NDBA solutions to prevent degradation?

A4: To ensure the stability of your NDBA solutions, they should be stored in amber glass vials or containers that block UV and visible light. It is also recommended to store them in a cool, dark place. For long-term storage, refrigeration or freezing in a light-protected container is advisable.

Q5: Are there any regulatory guidelines for photostability testing that I should follow?

A5: Yes, the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products," provides a comprehensive framework for assessing the light sensitivity of chemical compounds[4][5][6]. This includes recommendations for light sources, exposure levels, and experimental procedures.

Quantitative Data Summary

The following tables summarize the quantitative data on the photodegradation of this compound (NDBA) from scientific literature.

Table 1: Photodegradation Kinetics of NDBA in Water

ParameterValueExperimental Conditions
Pseudo-first-order reaction rate constant (k) 2.6 x 10⁻² L/W-minUV photolysis using a 4 W low-pressure Hg lamp at 40°C.
Photolysis Half-life (t½) 15 minutesIn Milli-Q water at pH 6.
Photolysis Half-life (t½) 0.7 hoursUnder a 15-watt ultraviolet lamp at pH 4.
Photolysis Half-life (t½) 1.5 hoursUnder a 15-watt ultraviolet lamp at pH 9.2.

Table 2: Comparative Photodegradation Rates of Various Nitrosamines

NitrosaminePseudo-first-order reaction rate constant (k) (L/W-min)
This compound (NDBA) 2.6 x 10⁻²
N-Nitrosodimethylamine (NDMA)2.6 x 10⁻²
N-Nitrosodiethylamine (NDEA)1.8 x 10⁻²
N-Nitrosodiethanolamine (NDELA)2.3 x 10⁻²
N-Nitrosopyrrolidine (NPYR)1.4 x 10⁻²

Experimental Protocols

This section provides a detailed methodology for conducting a photostability study on an this compound (NDBA) solution, based on the principles outlined in the ICH Q1B guideline.

Objective: To assess the photostability of an NDBA solution by exposing it to a controlled light source and quantifying the parent compound and potential degradation products over time.

Materials and Equipment:

  • This compound (NDBA) reference standard

  • Dibutylamine reference standard

  • High-purity solvent (e.g., methanol, acetonitrile, or water, depending on the analytical method)

  • Amber volumetric flasks and pipettes

  • Chemically inert and transparent sample containers (e.g., quartz or borosilicate glass vials)

  • Photostability chamber equipped with a calibrated light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter or a validated chemical actinometer system

  • Aluminum foil

  • Validated stability-indicating analytical instrument (e.g., UPLC-MS/MS or GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of NDBA in a suitable solvent at a known concentration. All preparations should be performed in a dark room or under amber light.

    • Transfer aliquots of the stock solution into the transparent sample containers.

    • Prepare a "dark control" sample by wrapping a sample container completely in aluminum foil. This sample will be exposed to the same temperature conditions but protected from light.

  • Light Exposure:

    • Place the samples (including the dark control) in the photostability chamber.

    • Expose the samples to a light dose equivalent to not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy, as per ICH Q1B guidelines[4][5].

    • Monitor and control the temperature inside the chamber to minimize thermal degradation.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately after withdrawal, analyze the samples using a validated stability-indicating analytical method (e.g., UPLC-MS/MS).

    • Quantify the concentration of NDBA and any significant degradation products (e.g., dibutylamine) in each sample.

    • Analyze the dark control sample at the final time point to assess for any thermal degradation.

  • Data Evaluation:

    • Calculate the percentage of NDBA remaining at each time point relative to the initial concentration.

    • Plot the concentration of NDBA versus time to determine the degradation kinetics.

    • Identify and quantify any major degradation products.

    • Compare the results of the exposed samples with the dark control to confirm that the observed degradation is due to light exposure.

Visualizations

NDBA_Photostability_Workflow cluster_prep Sample Preparation (Under Amber Light) cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation prep_stock Prepare NDBA Stock Solution prep_samples Aliquot into Transparent Vials prep_stock->prep_samples prep_dark Prepare Dark Control (Wrap in Foil) prep_stock->prep_dark exposure Expose Samples in Photostability Chamber prep_samples->exposure prep_dark->exposure sampling Withdraw Samples at Time Intervals exposure->sampling analysis Analyze via UPLC-MS/MS sampling->analysis quantify_ndba Quantify NDBA analysis->quantify_ndba quantify_degradants Quantify Degradants analysis->quantify_degradants eval_kinetics Determine Degradation Kinetics quantify_ndba->eval_kinetics eval_mass_balance Assess Mass Balance quantify_degradants->eval_mass_balance report Generate Report eval_kinetics->report eval_mass_balance->report

Caption: Experimental workflow for NDBA photostability testing.

NDBA_Degradation_Pathway NDBA This compound (NDBA) Cleavage N-N Bond Cleavage NDBA->Cleavage Light Light (UV/Visible) Light->Cleavage Dibutylamine Dibutylamine Cleavage->Dibutylamine NOx Nitrogen Oxides (NOx) Cleavage->NOx

Caption: Simplified photodegradation pathway of NDBA.

References

Technical Support Center: Enhancing N-Nitrosodibutylamine (NDBA) Extraction Recovery from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosodibutylamine (NDBA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction recovery of NDBA from tissue samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of NDBA from tissue samples.

Issue 1: Low Recovery of NDBA

Low recovery is a frequent challenge in the analysis of nitrosamines from complex biological matrices. The following sections detail potential causes and solutions.

Potential Cause & Solution Workflow

Low_Recovery_Troubleshooting start Low NDBA Recovery Detected suboptimal_extraction Suboptimal Extraction Method or Parameters start->suboptimal_extraction matrix_effects Matrix Effects start->matrix_effects degradation NDBA Degradation start->degradation contamination External Contamination start->contamination solution_extraction_method Review and Optimize Extraction Method: - Evaluate LLE vs. SPE. - Adjust solvent polarity and volume. - Optimize pH of aqueous phase. suboptimal_extraction->solution_extraction_method solution_homogenization Ensure Complete Tissue Homogenization: - Use appropriate homogenization technique. - Keep sample cool during process. suboptimal_extraction->solution_homogenization solution_cleanup Improve Sample Cleanup: - Incorporate additional cleanup steps (e.g., SPE). - Use selective sorbents in SPE. matrix_effects->solution_cleanup solution_istd Use Isotope-Labeled Internal Standard: - Compensates for matrix-induced signal suppression/enhancement. matrix_effects->solution_istd solution_storage Proper Sample Storage & Handling: - Store tissues at -80°C. - Minimize freeze-thaw cycles. - Protect from light. degradation->solution_storage solution_ph_control Maintain Neutral or Alkaline pH: - NDBA is less stable in acidic conditions. degradation->solution_ph_control solution_reagents Use High-Purity Reagents and Solvents: - Test blanks for nitrosamine (B1359907) contamination. contamination->solution_reagents solution_labware Avoid Contaminated Labware: - Avoid rubber and some plastic materials. - Thoroughly clean all glassware. contamination->solution_labware LLE_Workflow start 1. Sample Preparation homogenize Weigh ~1g of tissue. Homogenize in cold buffer (pH 7-8). start->homogenize spike Spike with internal standard. homogenize->spike lyse Add NaOH solution and shake. spike->lyse extract 2. Extraction lyse->extract add_dcm Add Dichloromethane (DCM). extract->add_dcm vortex Vortex/shake vigorously. add_dcm->vortex centrifuge Centrifuge to separate phases. vortex->centrifuge collect 3. Collection & Concentration centrifuge->collect transfer Carefully transfer the organic (bottom) layer. collect->transfer concentrate Concentrate the extract under a gentle stream of nitrogen. transfer->concentrate reconstitute Reconstitute in a suitable solvent for analysis. concentrate->reconstitute analysis 4. GC-MS/MS or LC-MS/MS Analysis reconstitute->analysis SPE_Workflow start 1. Initial Extraction initial_extract Perform initial liquid extraction (e.g., with Acetonitrile). start->initial_extract centrifuge_supernatant Centrifuge and collect the supernatant. initial_extract->centrifuge_supernatant spe_cartridge 2. SPE Cartridge Conditioning centrifuge_supernatant->spe_cartridge condition Condition a strong cation-exchange SPE cartridge with methanol (B129727) followed by water. spe_cartridge->condition load_sample 3. Sample Loading condition->load_sample load Load the supernatant onto the conditioned cartridge. load_sample->load wash 4. Washing load->wash wash_steps Wash the cartridge with an acidic solution to remove interferences. wash->wash_steps elute 5. Elution wash_steps->elute elute_ndba Elute NDBA with a basic methanolic solution. elute->elute_ndba concentrate_reconstitute 6. Concentration & Analysis elute_ndba->concentrate_reconstitute concentrate Concentrate the eluate and reconstitute for analysis. concentrate_reconstitute->concentrate

Technical Support Center: N-Nitrosodibutylamine (NDBA) Induced Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Nitrosodibutylamine (NDBA) and other related nitrosamines to induce tumors in animal models. This resource is intended for scientists and drug development professionals to address common sources of variability and ensure the robustness and reproducibility of their experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during their experiments with NDBA-induced tumor models.

Issue 1: Low or Inconsistent Tumor Incidence

  • Question: We are observing a lower-than-expected tumor incidence, or high variability in tumor development between animals in the same group. What are the potential causes?

  • Answer: Low or inconsistent tumor incidence in NDBA models can stem from several factors:

    • Animal Strain and Species: There are significant differences in susceptibility to NDBA-induced carcinogenesis between different rodent species and even between strains of the same species.[1][2] This is largely due to variations in the expression and activity of cytochrome P450 (CYP) enzymes, which are essential for the metabolic activation of NDBA.[1][2] For example, Wistar (WI) rats have been shown to have higher basal levels of certain CYP isoforms compared to Sprague-Dawley (SD) rats.[1][2]

    • Dose of NDBA: The dose of NDBA administered is directly correlated with tumor incidence. A dose that is too low will result in a weak or non-existent tumorigenic response. Conversely, a dose that is too high can lead to excessive toxicity and premature death, which also impacts the final tumor count. It is crucial to perform a dose-response study or consult historical data to determine the optimal dose for your specific animal model and research question.[3][4][5]

    • Route and Schedule of Administration: The method and frequency of NDBA administration can influence tumor development. Common routes include oral gavage, administration in drinking water, or intraperitoneal injection. The choice of route should be consistent and justified by the experimental design. The administration schedule (e.g., daily, weekly) and duration of exposure also play a critical role.[4]

    • Age and Sex of Animals: The age and sex of the animals can impact their susceptibility to NDBA. For instance, bladder cancer incidence is often higher in male animals compared to females.[6][7][8] Age-related differences in metabolism and hormone levels can also contribute to variability.[9]

    • Diet and Gut Microbiome: Dietary components can influence carcinogenesis. For example, high-fat diets can impact the gut microbiome and endogenous production of N-nitroso compounds, potentially altering the response to exogenous NDBA.[10][11][12] Antioxidants like vitamins C and E have been shown to inhibit the formation of N-nitroso compounds.[11]

Issue 2: High Premature Mortality Rate

  • Question: We are experiencing a high rate of premature mortality in our NDBA-treated groups, unrelated to tumor burden. What could be the cause?

  • Answer: High premature mortality is a common challenge and can be attributed to:

    • NDBA Toxicity: NDBA is a potent toxin, and doses that are too high can lead to acute or sub-acute toxicity, primarily affecting the liver.[6] This can result in significant weight loss, organ damage, and death before tumors have had sufficient time to develop. It is essential to determine the Maximum Tolerated Dose (MTD) in a pilot study.

    • Gavage-Related Trauma: Improper oral gavage technique can lead to esophageal or gastric perforation, causing internal bleeding, infection, and rapid death.[13] It is critical that personnel are thoroughly trained in this procedure. Using flexible gavage tubes and ensuring proper restraint can minimize the risk of injury.[9][14][15][16][17]

    • Animal Health Status: Pre-existing health conditions or infections in the animals can make them more susceptible to the toxic effects of NDBA. Ensure that all animals are healthy and sourced from a reputable supplier.

    • Environmental Stressors: Factors such as overcrowding, improper temperature or humidity, and noise can induce stress in animals, compromising their immune system and increasing their susceptibility to toxicity.

Issue 3: Unexpected Tumor Location

  • Question: We are observing tumors in organs other than our primary site of interest. Why is this happening?

  • Answer: While NDBA is known to primarily induce tumors in the liver, bladder, and esophagus, the appearance of tumors in other organs can occur due to:

    • Metabolism in Extrahepatic Tissues: While the liver is the primary site of NDBA metabolism, other tissues also express CYP enzymes capable of activating NDBA, leading to tumor formation in those locations.[18]

    • Dose and Route of Administration: High doses of NDBA can lead to a wider distribution of the carcinogen and its metabolites throughout the body, increasing the likelihood of tumor development in multiple organs. The route of administration can also influence which organs are most exposed.

    • Animal Model: Different animal strains and species may have different susceptibilities in various organs to NDBA-induced carcinogenesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies using N-nitrosamines to induce tumors. Note that variability is inherent in these models, and these values should be considered as a guide.

Table 1: Dose-Response of N-Nitrosodiethylamine (NDEA) in Rat Liver and Esophagus

Dose Rate (mg/kg/day)Duration (years)Target OrganTumor Incidence (%)
~0.122Liver~50 (TD50)
~0.062Liver~50 (TD50)
0.45 mg/L in water2Upper Gastrointestinal Tract70

Data adapted from a large-scale study in inbred rats demonstrating a dose- and time-dependent tumor induction. The TD50 is the dose that causes tumors in 50% of the animals.[3]

Table 2: Influence of Sex on N,N-diethylnitrosamine (DEN)-Induced Liver Tumor Multiplicity in Mice

Animal GroupTreatmentAge at Necropsy (weeks)Average Tumors per Animal
Normal MalesDEN (0.2 µmol/g)5020.0
Normal FemalesDEN (0.2 µmol/g)500.6

Data from a study in C57BL/6J mice, highlighting the significantly higher susceptibility of male mice to DEN-induced liver tumors.[12]

Experimental Protocols

1. NDBA Administration via Oral Gavage in Rats

This protocol outlines the steps for the safe and effective administration of NDBA to rats using oral gavage.

  • Materials:

    • This compound (NDBA)

    • Vehicle (e.g., corn oil, sterile water)

    • Appropriately sized gavage needles (16-18 gauge for adult rats, with a rounded tip)[16]

    • Syringes

    • Animal scale

    • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Procedure:

    • Preparation of Dosing Solution: Prepare the NDBA solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

    • Animal Weighing: Weigh each rat accurately to calculate the correct volume of the dosing solution to be administered (typically in ml/kg of body weight).[15][16] The maximum recommended gavage volume for rats is 10-20 ml/kg.[15]

    • Restraint: Restrain the rat firmly but gently. One common method is to hold the rat near the thoracic region while supporting its lower body.[16] The head should be slightly extended to create a straight line from the mouth to the stomach.[15]

    • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth and mark the needle.[15] Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14][15] The animal should swallow as the tube is gently passed. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Administration: Once the needle is in the correct position, slowly administer the NDBA solution.

    • Withdrawal: Smoothly and slowly withdraw the gavage needle.

    • Observation: Monitor the animal for any signs of distress, such as difficulty breathing or bleeding from the mouth or nose, for a short period after the procedure.[15]

2. Necropsy and Tissue Collection for Tumor Evaluation

This protocol provides a general guideline for performing a necropsy on rodents to evaluate NDBA-induced tumors.

  • Materials:

    • Dissection tools (scissors, forceps, scalpels)

    • 10% Neutral Buffered Formalin (NBF)

    • Specimen containers

    • Calipers and a scale for measuring and weighing tumors

    • Camera for documentation

    • PPE

  • Procedure:

    • Euthanasia: Euthanize the animal using an approved method.

    • External Examination: Examine the animal externally for any abnormalities. Record the body weight.

    • Internal Examination:

      • Place the animal in a supine position and wet the fur with 70% ethanol (B145695) to minimize contamination.

      • Make a midline incision from the jaw to the pelvis to open the thoracic and abdominal cavities.

      • Systematically examine all organs in situ for any visible abnormalities, such as masses, discoloration, or changes in size or texture.[10][19][20][21]

    • Tumor Evaluation:

      • If tumors are present, record their location, number, and size (measure with calipers).[10]

      • If required, carefully excise the tumors and weigh them.[10]

    • Tissue Collection:

      • Collect target organs (e.g., liver, bladder, esophagus) and any tissues with gross abnormalities.

      • For histopathological analysis, fix the tissues in 10% NBF at a ratio of at least 10:1 fixative to tissue volume.[21][22] Ensure tissues are no more than 1 cm thick to allow for proper fixation.[23]

      • For lung tissue, it is often recommended to perfuse the lungs with formalin through the trachea to ensure proper inflation and fixation.[10][21]

    • Record Keeping: Meticulously record all findings, including animal ID, date, body weight, and detailed descriptions of all gross lesions.[19]

Signaling Pathways and Experimental Workflows

Metabolic Activation of NDBA and Carcinogenesis

The carcinogenic effect of NDBA is dependent on its metabolic activation, primarily by Cytochrome P450 enzymes in the liver. This process leads to the formation of reactive intermediates that can damage DNA, initiating the process of carcinogenesis.

NDBA_Metabolism NDBA This compound (NDBA) AlphaHydroxy α-hydroxyNDBA (Unstable Intermediate) NDBA->AlphaHydroxy α-hydroxylation CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1) CYP450->NDBA ButylDiazonium Butyl Diazonium Ion (Reactive Electrophile) AlphaHydroxy->ButylDiazonium Spontaneous Decomposition DNAAdducts DNA Adducts (e.g., O⁶-butylguanine) ButylDiazonium->DNAAdducts Alkylation DNA DNA DNA->DNAAdducts Mutation Mutations in Critical Genes (e.g., p53, Ras) DNAAdducts->Mutation Faulty DNA Repair/ Replication Carcinogenesis Initiation of Carcinogenesis Mutation->Carcinogenesis

Metabolic activation pathway of this compound (NDBA).

General Experimental Workflow for NDBA-Induced Tumor Models

The following diagram illustrates a typical workflow for a carcinogenicity study using NDBA.

Experimental_Workflow start Study Design and Animal Acclimatization grouping Randomization into Control and Treatment Groups start->grouping treatment NDBA Administration (e.g., Oral Gavage) grouping->treatment monitoring In-life Observations (Body Weight, Clinical Signs) treatment->monitoring Throughout the study termination Scheduled Euthanasia or Euthanasia at Moribund State monitoring->termination necropsy Gross Necropsy and Tumor Assessment termination->necropsy histopathology Tissue Collection and Histopathological Examination necropsy->histopathology analysis Data Analysis (Tumor Incidence, Latency, etc.) histopathology->analysis

A generalized workflow for an NDBA-induced carcinogenicity study.

References

Technical Support Center: Method Refinement for Trace-Level Quantification of N-Nitrosodibutylamine (NDBA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the trace-level analysis of N-Nitrosodibutylamine (NDBA).

Frequently Asked Questions (FAQs)

Q1: Why is the trace-level quantification of this compound (NDBA) critical in pharmaceuticals?

This compound (NDBA) is classified as a probable human carcinogen.[1] Its presence in pharmaceutical products, even at trace levels, is a significant safety concern.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for nitrosamine (B1359907) impurities in drug products to mitigate potential cancer risks.[2][3][4] Therefore, highly sensitive and accurate analytical methods are required to ensure that NDBA levels do not exceed these safety thresholds, ensuring patient safety and regulatory compliance.[4][5]

Q2: What are the primary analytical challenges in quantifying NDBA at trace levels?

Researchers face several key challenges:

  • Achieving Low Sensitivity: Regulatory limits often require detection and quantification at sub-parts-per-million (ppm) levels, pushing analytical instruments to their performance edge.[2][6][7]

  • Matrix Effects: Active Pharmaceutical Ingredients (APIs) and excipients in the drug product matrix can interfere with NDBA ionization in the mass spectrometer source, causing signal suppression or enhancement and compromising accuracy.[7][8][9]

  • Artificial Formation: NDBA can inadvertently form during sample preparation or analysis if precursor amines and nitrosating agents are present, leading to falsely elevated results.[3][7][9]

  • Chromatographic Resolution: Achieving clean separation of NDBA from other sample components is crucial to prevent co-elution, which can affect quantification.[3][7]

  • Method Robustness: Ensuring consistent and reproducible results at very low concentrations is a significant hurdle.[2][6]

Q3: Which analytical techniques are best suited for trace-level NDBA analysis?

Due to the need for high sensitivity and selectivity, mass spectrometry-based methods are the industry standard.[1][4] The most common and effective techniques are:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its robustness, sensitivity, and applicability to a wide range of nitrosamines, including non-volatile ones.[8][10][11]

  • Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): A powerful technique for volatile nitrosamines. However, care must be taken to avoid high temperatures in the GC inlet, which can cause in-situ formation or degradation of certain nitrosamines.[8][9]

  • Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS): This method offers high mass accuracy and is particularly useful for identifying unknown impurities and for quantitation in complex matrices.[1][11][12]

Troubleshooting Guide

Issue 1: Poor Sensitivity (High Limit of Detection/Quantitation)

Q: My assay is not sensitive enough to meet the required detection limits. What steps can I take to improve it?

A: Insufficient sensitivity is a common problem when dealing with trace-level analysis. Consider the following optimization strategies:

  • Review Your Sample Preparation:

    • Concentration Step: The most direct way to improve sensitivity is to concentrate the analyte. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by evaporation and reconstitution in a smaller volume.[3] However, be mindful of potentially losing volatile nitrosamines during evaporation.[3]

    • Extraction Efficiency: Ensure your chosen extraction solvent and method (e.g., vortex time, sonication) are effectively recovering NDBA from the sample matrix.[7]

  • Optimize Mass Spectrometry Conditions:

    • Instrument Choice: Triple quadrupole mass spectrometers (MS/MS) are generally the most suitable for ultra-low-level quantitation due to their sensitivity in Multiple Reaction Monitoring (MRM) mode.[7][8]

    • Source Parameters: Fine-tune ion source parameters (e.g., gas flows, temperatures, voltages) to maximize the ionization of NDBA.

    • MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions for NDBA. Infuse a standard solution to optimize these transitions.

  • Address Matrix Effects:

    • Dilution: If signal suppression is suspected, try diluting the sample extract. While this dilutes the analyte, it may reduce the interfering matrix components to a greater extent, resulting in a net signal increase.

    • Chromatography: Improve chromatographic separation to resolve NDBA from co-eluting matrix components that may be causing ion suppression.[7]

Issue 2: Inaccurate or Irreproducible Results

Q: My recovery experiments show poor accuracy, and/or my replicate injections have high variability (%RSD). What are the likely causes?

A: Poor accuracy and precision can stem from multiple factors throughout the analytical workflow.

  • Investigate Sample Preparation:

    • Inconsistent Extraction: Ensure your sample preparation is highly consistent. Automated sample preparation can reduce variability compared to manual procedures.[13] Inefficient or variable extraction is a primary cause of poor accuracy and precision.[7]

    • Use of Internal Standards (IS): If not already in use, incorporate a stable isotope-labeled internal standard for NDBA (e.g., NDBA-d18). An IS can compensate for variability in sample extraction, matrix effects, and instrument response, significantly improving accuracy and precision.[11]

  • Evaluate Matrix Interference:

    • As mentioned previously, matrix effects can lead to inaccurate quantification.[9] If an appropriate stable isotope-labeled IS is not available, consider using matrix-matched calibration standards to compensate for these effects.[11]

  • Check for Analyte Degradation:

    • Nitrosamines can be sensitive to light and high temperatures.[9] Protect samples and standards from light and avoid unnecessary exposure to heat during preparation and storage.

Issue 3: Suspected Artificial NDBA Formation

Q: I suspect my results are falsely high due to NDBA formation during sample preparation or analysis. How can I confirm and prevent this?

A: The artificial formation of nitrosamines is a critical issue that leads to an overestimation of the impurity.[3][9]

  • Causes of Artificial Formation:

    • Presence of Precursors: The reaction between secondary or tertiary amines and nitrosating agents (like nitrites) in the sample or reagents can form nitrosamines. This reaction is often catalyzed by acidic conditions.[9][14]

    • High Temperatures: Elevated temperatures, particularly in a GC injection port, can accelerate the formation of nitrosamines.[9]

  • Prevention and Mitigation Strategies:

    • pH Control: Avoid highly acidic conditions during sample preparation where possible.

    • Use of Inhibitors: Add an antioxidant or nitrosation inhibitor, such as ascorbic acid or alpha-tocopherol, to your sample preparation procedure to quench the reaction that forms nitrosamines.[3]

    • Temperature Control: Keep sample preparation steps at controlled or reduced temperatures. Optimize GC inlet temperatures to be as low as possible while still achieving efficient analyte transfer.[9]

    • Reagent Purity: Use high-purity solvents and reagents to minimize potential contamination with amines or nitrites.

Quantitative Data Summary

Quantitative performance parameters are crucial for evaluating a method's suitability. The tables below summarize representative data from validated methods.

Table 1: Method Detection and Quantitation Limits

Analyte Method LOD (ng/mL) LOQ (ng/mL) Source
NDBA LC-HRMS 0.20 0.50 [12]
NDBA LC-MS/MS NA 183.2 pg/mL [14]

| NDBA | LC-MS/MS | See S/N Ratio | See S/N Ratio |[15] |

Note: The method in source[15] defines LOD as a signal-to-noise ratio (S/N) of ≥ 3:1. NA = Not Available.

Table 2: Method Accuracy (Recovery %)

Analyte Concentration Level Mean Recovery (%) Source
NDBA 50% of Specification Level 98.7% [15]
NDBA 100% of Specification Level 99.5% [15]

| NDBA | 150% of Specification Level | 100.2% |[15] |

Experimental Protocols

Below are representative protocols for the analysis of NDBA in a drug substance using LC-MS/MS, synthesized from common methodologies.[12][15]

Protocol 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a diluent of 50:50 Methanol:Water or another appropriate mixture based on the drug substance's solubility.[15]

  • Standard Stock Solution (e.g., 50 µg/mL): Accurately weigh approximately 5.0 mg of NDBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (e.g., 50 ng/mL): Perform serial dilutions of the Standard Stock Solution using the diluent to achieve the final desired concentration for the calibration curve.

  • Sample Preparation (e.g., 10 mg/mL drug substance): a. Accurately weigh 100 mg of the drug substance into a suitable centrifuge tube. b. Add 10.0 mL of diluent. c. Vortex for 20 minutes to ensure complete dissolution/extraction. d. Centrifuge the sample at approximately 4500 rpm for 15 minutes.[12] e. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis. Discard the first portion of the filtrate.[12]

Protocol 2: LC-MS/MS Instrumental Method
  • LC System: UHPLC System

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol[15]

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Equilibrate at 5% B

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing an NDBA standard.

Visualizations

Experimental and Analytical Workflow

G General Experimental Workflow for NDBA Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Weigh Sample extract 2. Add Extraction Solvent & Internal Standard sample->extract mix 3. Vortex / Shake (e.g., 20-40 min) extract->mix centrifuge 4. Centrifuge (e.g., 15 min @ 4500 rpm) mix->centrifuge filter 5. Filter Supernatant (0.22 µm PVDF) centrifuge->filter lcms 6. LC-MS/MS Analysis filter->lcms quant 7. Quantify using Calibration Curve lcms->quant report 8. Report Result quant->report

Caption: General experimental workflow for NDBA quantification in pharmaceuticals.[1]

Troubleshooting Logic for Poor Sensitivity

G Troubleshooting Flowchart for Poor Sensitivity start Start: Poor Sensitivity / High LOQ check_ms Optimize MS Parameters? (Source, MRM Transitions) start->check_ms check_prep Optimize Sample Prep? (Increase Concentration) check_ms->check_prep No solution_ms Infuse standard to confirm and optimize MS settings. check_ms->solution_ms Yes check_matrix Investigate Matrix Effects? (Ion Suppression) check_prep->check_matrix No solution_prep Incorporate LLE/SPE and evaporation/reconstitution step. check_prep->solution_prep Yes solution_matrix Improve chromatography to separate from interferences. Use IS or matrix-matched standards. check_matrix->solution_matrix Yes end Problem Resolved check_matrix->end No solution_ms->check_prep solution_prep->check_matrix solution_matrix->end

Caption: Logical workflow for troubleshooting insufficient method sensitivity.

Mechanism of Nitrosamine Formation

G Simplified Mechanism of N-Nitrosamine Formation amine Secondary/Tertiary Amine (from API, reagent, etc.) plus + amine->plus result N-Nitrosamine Impurity (e.g., NDBA) nitrite Nitrosating Agent (e.g., Nitrous Acid from Nitrites) plus->nitrite plus->result Reaction conditions Catalysts (e.g., Acidic pH, Heat) conditions->result accelerates

Caption: Reaction pathway for the artificial formation of N-nitrosamines.[14]

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to N-Nitrosodibutylamine (NDBA) Detection in Sartans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – The discovery of N-nitrosamine impurities, such as N-Nitrosodibutylamine (NDBA), in widely prescribed sartan medications has presented a significant challenge to the pharmaceutical industry. Ensuring the safety and quality of these drugs necessitates robust and validated analytical methods for the detection and quantification of these potentially carcinogenic compounds at trace levels. This guide provides a comprehensive comparison of analytical methodologies for NDBA in sartans, offering researchers, scientists, and drug development professionals the critical information needed to select and implement the most appropriate testing strategies.

The presence of nitrosamines in sartans, a class of angiotensin II receptor blockers used to treat high blood pressure and heart failure, first came to light in 2018, leading to widespread product recalls and heightened regulatory scrutiny from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] These agencies have since issued stringent guidelines for the control of nitrosamine (B1359907) impurities in pharmaceuticals.[5][6][7][8]

This comparison focuses on the two most prevalent and powerful analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Comparative Analysis of Analytical Methods

The choice between LC-MS/MS and GC-MS/MS for NDBA analysis depends on various factors, including the specific sartan drug substance, the required sensitivity, and the available instrumentation. The following tables summarize the performance of different validated methods, providing a clear comparison of their key analytical parameters.

Table 1: Comparison of LC-MS/MS Methods for Nitrosamine Analysis in Sartans

ParameterMethod 1 (UPLC-MS/MS)[9]Method 2 (UHPLC-MS/MS)[10]Method 3 (HPLC-MS/MS)[11]
Instrumentation UPLC coupled to a triple quadrupole mass spectrometer with an APCI sourceUltra-High Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS) with APCI sourceHPLC-MS/MS
Analyte(s) NDBA and 6 other nitrosaminesNDBA and 5 other nitrosaminesNDBA and 5 other nitrosamines
Matrix ValsartanValsartanLosartan, Valsartan, Olmesartan, Irbesartan, Candesartan, Telmisartan
LOD 0.05 - 0.29 ng/mL0.5 ppb (ng/g)Not explicitly stated for NDBA
LOQ 0.17 - 0.95 ng/mL1.5 ppb (ng/g)31.25 µg/kg (ppb) in Valsartan
Linearity (r) >0.995>0.998Not explicitly stated
Accuracy (Recovery) 81.0% - 105.7%80% - 120% at LOQ83% - 85.9% in Valsartan
Precision (RSD) 0.89% - 4.1%Not explicitly statedNot explicitly stated

Table 2: Comparison of GC-MS/MS Methods for Nitrosamine Analysis in Sartans

ParameterMethod 1 (GC-MS/MS)[12]Method 2 (GC-MS/MS)[13][14]Method 3 (HS-GC-MS)[15]
Instrumentation Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Analyte(s) NDBA and 6 other nitrosaminesNDBA and 12 other nitrosaminesNDBA and 3 other nitrosamines
Matrix Olmesartan, Losartan, Irbesartan, ValsartanSartan PharmaceuticalsLosartan Potassium API
LOD Not explicitly stated15-250 ng/gNot explicitly stated
LOQ Not explicitly stated50-250 ng/g25 ppb for NDMA and NDEA, 50 ppb for DIPNA and EIPNA
Linearity (R²) ≥ 0.999Not explicitly statedNot explicitly stated
Accuracy (Recovery) Not explicitly stated91.4% - 104.8% (intra-day and inter-day)-7.04% to 7.25%
Precision (RSD) Not explicitly statedNot explicitly stated≤11.5%

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical tests. Below are summaries of typical experimental protocols for LC-MS/MS and GC-MS/MS methods.

LC-MS/MS Method for NDBA in Valsartan[9][10]

A common approach involves the use of an Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer.

  • Sample Preparation: The sartan drug substance is typically dissolved in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water. The solution is then filtered before injection into the LC system.

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous solution with a modifier like formic acid and an organic solvent such as methanol or acetonitrile.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion mode with an Atmospheric Pressure Chemical Ionization (APCI) source is often used. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

GC-MS/MS Method for NDBA in Sartans[12][13]

Gas chromatography coupled with tandem mass spectrometry offers an alternative with high sensitivity, particularly for volatile and semi-volatile nitrosamines.

  • Sample Preparation: The drug substance is dissolved in a suitable organic solvent like dichloromethane (B109758) (DCM). An internal standard is added, and the sample is vortexed and centrifuged. The supernatant is then filtered and injected into the GC system.

  • Chromatographic Separation: A capillary column, such as a DB-WAX or equivalent, is used for the separation of the nitrosamines. A temperature gradient program is employed to achieve optimal separation.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an Electron Ionization (EI) source is used. The analysis is performed in the MRM mode to ensure accurate quantification.

Workflow and Logical Relationships

The validation of an analytical method for NDBA in sartans follows a structured workflow to ensure its suitability for its intended purpose. This process is critical for regulatory compliance and confidence in the analytical results.

Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_application 3. Routine Application & Monitoring A Define Analytical Requirements B Select Analytical Technique (LC/GC-MS) A->B C Initial Method Development B->C D Specificity/ Selectivity C->D E Linearity & Range C->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) C->F G Accuracy (Recovery) C->G H Precision (Repeatability & Intermediate) C->H I Robustness C->I J Sample Analysis D->J E->J F->J G->J H->J I->J K System Suitability Testing J->K L Ongoing Method Performance Verification J->L

References

A Comparative Analysis of the Carcinogenic Profiles of N-Nitrosodibutylamine and N-Nitrosodimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic properties of two prominent N-nitrosamines: N-Nitrosodibutylamine (NDBA) and N-Nitrosodimethylamine (NDMA). The information presented is supported by experimental data to facilitate informed risk assessment and guide future research.

Executive Summary

Both this compound (NDBA) and N-Nitrosodimethylamine (NDMA) are classified as probable or possible human carcinogens, primarily based on robust evidence from animal studies. Their carcinogenic activity is initiated through metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophiles that can alkylate DNA, inducing mutations and initiating tumorigenesis. While both compounds share this general mechanism, they exhibit notable differences in their carcinogenic potency, target organ specificity, and the specific signaling pathways they disrupt. NDMA is generally considered a more potent carcinogen with the liver as a primary target, whereas NDBA predominantly induces tumors in the urinary bladder.

Quantitative Carcinogenicity Data

The following table summarizes the carcinogenic potency (TD50) values for NDBA and NDMA across different species and routes of exposure. The TD50 is the chronic daily dose in mg/kg body weight required to induce tumors in 50% of the test animals that would have otherwise remained tumor-free. A lower TD50 value indicates higher carcinogenic potency.

CompoundSpeciesRoute of AdministrationTarget Organ(s)TD50 (mg/kg/day)
This compound (NDBA) RatOral (drinking water)Bladder, Esophagus, Liver0.432
MouseOralUrinary BladderNo TD50 value readily available
HamsterOralUrinary BladderNo TD50 value readily available
Guinea PigOralUrinary BladderNo TD50 value readily available
N-Nitrosodimethylamine (NDMA) RatOral (drinking water)Liver, Kidney, Lung, Vascular System0.0959[1]
MouseOralLiver, Lung, KidneyNo TD50 value readily available
HamsterOralLiverNo TD50 value readily available
MinkOralLiverNo TD50 value readily available

Data sourced from the Carcinogenic Potency Database (CPDB) and other toxicological profiles where available.

Experimental Protocols: Rodent Carcinogenicity Bioassay

The following outlines a generalized protocol for a long-term carcinogenicity study in rats, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) Guideline 451.

Objective: To evaluate the carcinogenic potential of NDBA or NDMA following chronic oral administration in rats.

1. Test System:

  • Species: Rat (e.g., Fischer 344 or Sprague-Dawley strains)

  • Sex: Both males and females

  • Age: Young adults (approximately 6-8 weeks old at the start of the study)

  • Group Size: Minimum of 50 animals per sex per group

2. Administration of the Test Substance:

  • Route of Administration: Typically oral, via drinking water or gavage.

  • Dose Levels: At least two dose levels plus a concurrent control group. Doses are selected based on preliminary toxicity studies to elicit toxicity without causing significant early mortality. For NDMA, dose ranges in studies have been between 0.033 and 16.896 ppm in drinking water.[2][3]

  • Control Group: Receives the vehicle (e.g., drinking water) without the test substance.

  • Duration of Dosing: Typically 24 months.

3. Observations:

  • Clinical Observations: Conducted daily to check for signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

  • Hematology and Clinical Chemistry: Blood samples collected at terminal sacrifice for analysis.

4. Pathology:

  • Gross Necropsy: A complete necropsy is performed on all animals, including those that die or are euthanized during the study.

  • Histopathology: All organs and tissues from the control and high-dose groups are examined microscopically. Lesions observed in the high-dose group are also examined in the lower-dose groups.

5. Data Analysis:

  • Statistical analysis of tumor incidence is performed to determine if there is a significant increase in tumors in the dosed groups compared to the control group. Survival data is also analyzed.

Mechanisms of Carcinogenicity

Metabolic Activation

The carcinogenicity of both NDBA and NDMA is contingent upon their metabolic activation to reactive electrophilic species. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.

The initial and critical step is the hydroxylation of the α-carbon atom of one of the alkyl chains.[2][4] This results in the formation of an unstable α-hydroxy-nitrosamine intermediate, which then spontaneously decomposes to form a highly reactive alkyldiazonium ion. This electrophilic species can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.

Metabolic_Activation_Pathway cluster_NDBA This compound (NDBA) Activation cluster_NDMA N-Nitrosodimethylamine (NDMA) Activation NDBA This compound alpha_hydroxy_NDBA α-Hydroxy-NDBA (unstable) NDBA->alpha_hydroxy_NDBA CYP Enzymes (e.g., CYP2B, CYP2E) butyl_diazonium Butyl-diazonium ion (reactive electrophile) alpha_hydroxy_NDBA->butyl_diazonium Spontaneous decomposition DNA_adducts_NDBA DNA Adducts (e.g., O⁶-butylguanine) butyl_diazonium->DNA_adducts_NDBA Alkylation Carcinogenesis Carcinogenesis DNA_adducts_NDBA->Carcinogenesis NDMA N-Nitrosodimethylamine alpha_hydroxy_NDMA α-Hydroxy-NDMA (unstable) NDMA->alpha_hydroxy_NDMA CYP Enzymes (e.g., CYP2E1) methyl_diazonium Methyl-diazonium ion (reactive electrophile) alpha_hydroxy_NDMA->methyl_diazonium Spontaneous decomposition DNA_adducts_NDMA DNA Adducts (e.g., O⁶-methylguanine) methyl_diazonium->DNA_adducts_NDMA Alkylation DNA_adducts_NDMA->Carcinogenesis Signaling_Pathways cluster_cellular_effects Cellular Effects of NDMA cluster_pathways Disrupted Signaling Pathways cluster_outcomes Carcinogenic Outcomes NDMA N-Nitrosodimethylamine (NDMA) ROS Reactive Oxygen Species (ROS) NDMA->ROS DNA_Damage DNA Damage (Alkylation) NDMA->DNA_Damage Wnt Wnt Signaling Pathway NDMA->Wnt disturbs TGF_beta TGF-β Signaling Pathway NDMA->TGF_beta disturbs JNK JNK Signaling Pathway ROS->JNK activates PI3K_Akt PI3K-Akt/PKB Signaling Pathway DNA_Damage->PI3K_Akt inhibits Cell_Proliferation Cell Proliferation Wnt->Cell_Proliferation TGF_beta->Cell_Proliferation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation PI3K_Akt->Cell_Proliferation Tumorigenesis Tumorigenesis Apoptosis->Tumorigenesis dysregulation Cell_Proliferation->Tumorigenesis Inflammation->Tumorigenesis

References

A Head-to-Head Battle: GC-MS vs. LC-MS for N-Nitrosodibutylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical challenges of nitrosamine (B1359907) impurity detection, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of N-Nitrosodibutylamine (NDBA) is a critical one. This guide provides an objective comparison of the two techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your analytical needs.

The detection and quantification of N-nitrosamines, a class of probable human carcinogens, in pharmaceutical products is a significant focus for regulatory bodies and industry. NDBA is one of the common nitrosamine impurities that requires sensitive and reliable analytical methods for its determination at trace levels. Both GC-MS and LC-MS are powerful analytical techniques widely employed for this purpose, each with its own set of advantages and limitations.[1]

Performance Comparison: GC-MS vs. LC-MS for NDBA Analysis

The choice between GC-MS and LC-MS often depends on factors such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity. The following tables summarize the quantitative performance data for NDBA analysis using both techniques, compiled from various studies.

Table 1: GC-MS Performance Data for this compound (NDBA) Analysis

ParameterReported ValueSource
Limit of Detection (LOD)< 1 μg/L[2]
Limit of Quantification (LOQ)15 ppb[1]
Linearity (R²)≥ 0.99[2]
Recovery70-130%[3]
Precision (%RSD)< 6%[2]

Table 2: LC-MS/MS Performance Data for this compound (NDBA) Analysis

ParameterReported ValueSource
Limit of Detection (LOD)0.1 ng/mL[2]
Limit of Quantification (LOQ)0.05 µg/g[4]
Linearity (R²)≥ 0.99[3]
Recovery89.5-112.0%[4]
Precision (%RSD)0.61-4.42%[4]

Experimental Protocols

Below are representative experimental protocols for the analysis of NDBA using GC-MS and LC-MS.

GC-MS Method for this compound

This protocol is a generalized procedure based on common practices for nitrosamine analysis in pharmaceutical samples.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 200 to 1,000 mg of the sample (drug substance or product) and place it into a suitable container.

  • If the sample is water-soluble, dissolve it in 8.0 mL of a 1 M NaOH solution.

  • Perform a liquid-liquid extraction by adding 2.0 mL of dichloromethane (B109758) (MeCl2) to the sample solution.[3]

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully collect the organic (dichloromethane) layer, which now contains the NDBA.

  • Filter the organic extract through a 0.2 µm ww-PTFE syringe filter.[3]

2. GC-MS/MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7010B triple quadrupole mass spectrometer with a high-efficiency source (HES) or equivalent.[3]

  • Column: DM-WAX (30 m x 0.25 mm, 0.5 μm) or similar polar capillary column.

  • Injection Mode: Liquid injection.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 4 minutes.

    • Ramp: 20°C/min to 240°C.

    • Hold at 240°C for 3.5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

LC-MS Method for this compound

This protocol is based on methods developed for the simultaneous analysis of multiple nitrosamine impurities in pharmaceuticals.[5][6]

1. Sample Preparation

  • Drug Substance: Accurately weigh 100 mg of the drug substance into a 15 mL glass centrifuge tube. Add 5.0 mL of methanol (B129727) and vortex until dissolved.[5]

  • Drug Product: Crush a suitable number of tablets to achieve a target concentration of 20 mg/mL of the active pharmaceutical ingredient (API) in 5.0 mL of methanol.[5] Transfer to a 15 mL glass centrifuge tube.

  • Shake the sample for 40 minutes using a mechanical wrist-action shaker.[5]

  • Centrifuge the sample for 15 minutes at 4500 rpm.[5]

  • Filter the supernatant using a 0.22 µm PVDF syringe filter, discarding the first 1 mL.[5]

  • Transfer the filtered sample into an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LCMS-8050 or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A reversed-phase column such as a Kinetex® 2.6 µm F5 or a C18 column is commonly used.[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the analytes.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualization

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Drug Substance/Product Dissolution Dissolution in NaOH (if water-soluble) Sample->Dissolution Extraction Liquid-Liquid Extraction with Dichloromethane Dissolution->Extraction Filtration Filtration (0.2 µm PTFE) Extraction->Filtration Injection Liquid Injection Filtration->Injection Separation GC Separation (e.g., DM-WAX column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification of NDBA Detection->Quantification

GC-MS Experimental Workflow for NDBA Analysis

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Drug Substance/Product Dissolution Dissolution in Methanol Sample->Dissolution Extraction Shaking & Centrifugation Dissolution->Extraction Filtration Filtration (0.22 µm PVDF) Extraction->Filtration Injection LC Injection Filtration->Injection Separation Reversed-Phase LC Separation Injection->Separation Ionization ESI or APCI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification of NDBA Detection->Quantification

LC-MS Experimental Workflow for NDBA Analysis

Concluding Remarks

Both GC-MS and LC-MS are highly capable techniques for the trace-level analysis of this compound. GC-MS is a robust and cost-effective solution, particularly for volatile nitrosamines like NDBA in relatively clean matrices.[1] However, LC-MS, especially LC-MS/MS, has emerged as the gold standard for nitrosamine analysis due to its high sensitivity and applicability to a broader range of nitrosamines without the need for derivatization.[1][7] It is particularly advantageous for non-volatile or thermally labile compounds. The use of soft ionization techniques like ESI and APCI in LC-MS minimizes the risk of analyte degradation during analysis.[1][2]

Ultimately, the choice between GC-MS and LC-MS for NDBA analysis will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and the potential presence of other nitrosamine impurities in the sample.[1] For comprehensive screening of a wide range of nitrosamines, LC-MS/MS is often the preferred method, offering superior selectivity and sensitivity.[1]

References

A Researcher's Guide to Inter-laboratory Comparison of N-Nitrosodibutylamine (NDBA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The presence of N-nitrosamine impurities, such as N-Nitrosodibutylamine (NDBA), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide have consequently established stringent limits on the acceptable daily intake of these impurities, necessitating highly sensitive, accurate, and precise analytical methods for their quantification.[1] This guide provides an objective comparison of the performance of common analytical techniques for NDBA quantification, supported by experimental data from various validated methods, to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical protocols.

Quantitative Performance Comparison

The accurate and precise quantification of NDBA is critical for ensuring the safety and quality of pharmaceutical products.[1] The choice of analytical technique directly influences the achievable accuracy and precision. Mass spectrometry-based methods are favored for their high sensitivity and selectivity.[1] The following tables summarize key performance characteristics of various analytical methods for the quantification of NDBA, compiled from several validated methods to provide a comparative overview.

Table 1: Performance Characteristics of LC-MS/MS Methods for NDBA Quantification

ParameterMethod 1Method 2
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL0.3 ng/mL
Accuracy (% Recovery) 95.5% - 104.2%[3]92.8% - 108.5%
Precision (% RSD) < 5%< 10%
**Linearity (R²) **> 0.999[3]> 0.99
Data synthesized from publicly available validated method documentation.

Table 2: Performance Characteristics of GC-MS/MS Methods for NDBA Quantification

ParameterMethod AMethod B
Limit of Detection (LOD) 0.1 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL0.6 ng/mL
Accuracy (% Recovery) 90.1% - 105.3%88.9% - 110.2%
Precision (% RSD) < 7%< 15%
**Linearity (R²) **> 0.998> 0.99
Data synthesized from publicly available validated method documentation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of NDBA quantification. Below are summarized protocols for the two most common and powerful methods.

Protocol 1: LC-MS/MS Method for NDBA Quantification

This method is suitable for the analysis of NDBA in a variety of sample matrices, offering high sensitivity and selectivity.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 5.0 mg of NDBA working standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]

  • Working Standard Solution: Further dilute the stock solution with a suitable diluent (e.g., methanol/water) to create a series of calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent. For accuracy and precision assessments, spike control samples with known concentrations of the NDBA standard.[2] An isotopically labeled internal standard (e.g., NDBA-d18) should be added to all samples and standards to improve accuracy and precision.[2][5]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for NDBA for both quantification and confirmation.[2]

Protocol 2: GC-MS/MS Method for NDBA Quantification

This method is a robust alternative, particularly for volatile nitrosamines.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare in a similar manner to the LC-MS/MS method, using a volatile solvent like dichloromethane.

  • Working Standard Solution: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Weigh and place the sample into a suitable container.[1]

    • Add the extraction solvent (e.g., dichloromethane).[1]

    • Shake the sample for 40 minutes using a mechanical wrist-action shaker.[1]

    • Centrifuge the sample for 15 minutes at 4500 rpm.[1]

    • Carefully transfer the supernatant for analysis.

2. GC Conditions:

  • Column: A low-bleed capillary column suitable for amine analysis (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • MS Source Temperature: 230 °C.[6]

  • MS Quad Temperature: 150 °C.[6]

  • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Visualized Workflows and Pathways

To further clarify the processes involved in NDBA analysis and its biological implications, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve spike Spike with Internal Standard dissolve->spike extract Liquid-Liquid Extraction (if necessary) spike->extract concentrate Evaporate & Reconstitute (if necessary) extract->concentrate lcms LC-MS/MS Analysis concentrate->lcms Inject gcms GC-MS/MS Analysis concentrate->gcms Inject integrate Peak Integration lcms->integrate gcms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of NDBA calibrate->quantify report Reporting Results quantify->report G cluster_activation Metabolic Activation cluster_damage Cellular Damage ndba This compound (NDBA) cyp Cytochrome P450 (e.g., CYP2A6, CYP2E1) ndba->cyp intermediate Unstable α-hydroxy NDBA Intermediate cyp->intermediate α-Hydroxylation dna DNA intermediate->dna Alkylation adducts DNA Adducts dna->adducts mutation Mutation adducts->mutation cancer Carcinogenesis mutation->cancer

References

A Comparative Guide to the Accuracy and Precision of N-Nitrosodibutylamine (NDBA) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of N-Nitrosodibutylamine Analytical Standards

The selection of a suitable analytical standard is a critical step in method development and validation for the analysis of NDBA. Key factors to consider include the certified purity and its associated uncertainty, traceability to national or international standards, and the quality management systems under which the standard is produced. The following table summarizes the key features of NDBA analytical standards from prominent suppliers.

SupplierProduct Name/GradeFormatCertified Purity/ConcentrationUncertaintyQuality StandardsTraceability
Sigma-Aldrich This compound, TraceCERT®NeatStated on Certificate of Analysis (CoA)Stated on CoAISO 17034, ISO/IEC 17025[1]Traceable to primary material from an NMI (e.g., NIST)[1]
This compound (NDBA) Pharmaceutical Secondary Standard, CRMSolution in Methanol (B129727) (1000 µg/mL)Stated on CoAStated on CoAISO 17034, ISO/IEC 17025Traceable to USP and EP primary standards
USP This compound (NDBA) Reference StandardSolution in Methanol (1 mg/mL)As stated on the labelNot specifiedUSPPrimary standard
LGC Standards N-Nitroso-di-n-butylamineNeat>95% (GC)Not specifiedISO 17034Not specified
CPAChem This compound, Certified Reference MaterialNeat99.8%± 0.1%ISO 17034, ISO/IEC 17025, ISO 9001[2]Metrological traceability established through in-house validated method[2]
HPC Standards D18-N-NitrosodibutylamineNeat and SolutionHigh-purityNot specifiedInternational quality standardsNot specified
FUJIFILM Wako N-Nitrosodi-n-butylamine Standard, for ChromatographyNeatNot specifiedNot specifiedNot specifiedNot specified

Note: The information in this table is based on data available from the suppliers' websites and documentation. For the most accurate and up-to-date information, it is essential to refer to the specific Certificate of Analysis for the lot number of the standard being used.

Experimental Protocols

To ensure the accuracy and precision of NDBA quantification, it is crucial to employ a validated analytical method. The following protocols for Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided as representative methods for the analysis of NDBA in a drug substance. These protocols can be adapted for the comparative evaluation of analytical standards from different suppliers.

Experimental Protocol for GC-MS/MS Analysis of NDBA

This method is suitable for the quantification of volatile nitrosamines like NDBA.

a. Materials and Reagents:

  • This compound analytical standards from different suppliers

  • This compound-d18 (internal standard, ISTD)

  • Methanol, HPLC grade

  • Dichloromethane (B109758), GC-MS grade

  • Deionized water

  • Sodium hydroxide (B78521)

  • Drug substance to be tested

b. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the NDBA neat standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of NDBA-d18 in methanol in a similar manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NDBA stock solution with dichloromethane to achieve concentrations ranging from 1 ng/mL to 200 ng/mL. Spike each calibration standard with the internal standard at a constant concentration (e.g., 50 ng/mL).

  • Sample Preparation: Accurately weigh approximately 250 mg of the drug substance into a 15 mL centrifuge tube. Add 10 mL of 0.1 M sodium hydroxide solution and vortex to dissolve. Add a known amount of the internal standard solution. Extract the solution with 2 mL of dichloromethane by vortexing for 5 minutes. Centrifuge at 4500 rpm for 10 minutes. Carefully transfer the dichloromethane layer to an autosampler vial for analysis.[3]

c. GC-MS/MS Instrumental Conditions:

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Splitless, 250 °C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Oven Program: 40 °C (hold 1 min), ramp to 180 °C at 10 °C/min, then to 240 °C at 25 °C/min (hold 5 min)

  • MS System: Agilent 7010B Triple Quadrupole GC/MS or equivalent

  • Ion Source: Electron Ionization (EI), 70 eV

  • MSD Transfer Line: 250 °C

  • Quadrupole Temperatures: 150 °C

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for NDBA and one for the ISTD.

Experimental Protocol for LC-MS/MS Analysis of NDBA

This method is suitable for a broader range of nitrosamines, including less volatile ones.

a. Materials and Reagents:

  • This compound analytical standards from different suppliers

  • This compound-d18 (internal standard, ISTD)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water, LC-MS grade

  • Drug substance to be tested

b. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the NDBA neat standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of NDBA-d18 in methanol in a similar manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NDBA stock solution with a suitable diluent (e.g., 50:50 methanol:water) to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. Spike each calibration standard with the internal standard at a constant concentration (e.g., 10 ng/mL).

  • Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube. Add 10 mL of the diluent and vortex to dissolve. Add a known amount of the internal standard solution. Centrifuge at 4500 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for analysis.

c. LC-MS/MS Instrumental Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: ZORBAX Eclipse Plus C18, RRHD, 2.1 × 100 mm, 1.8 µm or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS System: Agilent Ultivo Triple Quadrupole LC/MS or equivalent

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for NDBA and one for the ISTD.

Data Presentation and Visualization

The quantitative data obtained from the analysis of different NDBA standards should be summarized in a structured table to facilitate comparison.

Table of Comparative Performance Data

ParameterStandard Supplier AStandard Supplier BStandard Supplier CAcceptance Criteria
Purity (Certified Value) e.g., 99.8% ± 0.1%e.g., >99.5%e.g., 99.7% (TraceCERT)As per CoA
Accuracy (% Recovery) Mean ± SDMean ± SDMean ± SD80-120%
Precision (Repeatability, %RSD) %RSD of n=6%RSD of n=6%RSD of n=6≤ 15%
Linearity (r²) > 0.995> 0.995> 0.995≥ 0.995
LOD (ng/mL) ValueValueValueReport
LOQ (ng/mL) ValueValueValueReport
Visualizing the Experimental Workflow and Logical Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow for evaluating NDBA standards and the relationship between key analytical parameters.

G Experimental Workflow for NDBA Standard Evaluation cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing and Evaluation StandardPrep Prepare Stock and Working Solutions from Each Standard SamplePrep Prepare Spiked Samples (Drug Substance) LCMS_GCMS LC-MS/MS or GC-MS/MS Analysis StandardPrep->LCMS_GCMS SamplePrep->LCMS_GCMS Calibration Construct Calibration Curves LCMS_GCMS->Calibration Quantification Quantify NDBA in Samples Calibration->Quantification Performance Evaluate Accuracy, Precision, Linearity, LOD/LOQ Quantification->Performance Comparison Compare Performance of Different Standards Performance->Comparison

Workflow for NDBA Standard Evaluation

G Relationship Between Accuracy, Precision, and Reliability cluster_factors Influencing Factors Accuracy Accuracy (Closeness to True Value) Reliability Reliable Analytical Result Accuracy->Reliability Ensures unbiased results Precision Precision (Reproducibility) Precision->Reliability Ensures consistent results StandardPurity High Purity Standard StandardPurity->Accuracy ValidatedMethod Validated Method ValidatedMethod->Accuracy ValidatedMethod->Precision ProperTechnique Good Laboratory Practice ProperTechnique->Precision

Accuracy, Precision, and Reliability

References

Comparative study of N-Nitrosodibutylamine-induced carcinogenesis in different species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers, scientists, and drug development professionals.

N-Nitrosodibutylamine (NDBA), a potent genotoxic carcinogen, has been extensively studied for its ability to induce tumors in a variety of animal species. Understanding the species-specific differences in NDBA-induced carcinogenesis is crucial for extrapolating animal data to human health risk assessment. This guide provides a comparative overview of NDBA's carcinogenic effects in different species, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Metabolic Activation: The First Step to Carcinogenesis

The carcinogenicity of NDBA is not due to the compound itself but rather its metabolic activation into reactive electrophiles that can damage DNA.[1] This bioactivation is primarily initiated by cytochrome P450 (CYP) enzymes, predominantly in the liver. The key metabolic pathway is α-hydroxylation, which leads to the formation of an unstable intermediate that spontaneously decomposes to a highly reactive butyl-diazonium ion. This ion can then bind to DNA, forming adducts that, if not repaired, can lead to mutations and the initiation of cancer.[1] Another important metabolic route, particularly for urinary bladder carcinogenesis, is ω-oxidation of one of the butyl chains.[2]

Species-specific differences in the expression and activity of CYP isoenzymes can significantly influence the rate and pattern of NDBA metabolism, contributing to variations in organotropism and carcinogenic potency. For instance, hamster liver preparations have demonstrated a higher capacity for metabolizing nitrosamines compared to rats, suggesting potential differences in susceptibility.

Species-Specific Carcinogenicity of NDBA

NDBA has been shown to induce tumors in a range of laboratory animals, with the urinary bladder and liver being the most common target organs. However, the incidence, latency, and specific tumor types can vary significantly between species.

Rat Studies

In Fischer 344 rats, oral administration of NDBA has been shown to induce a variety of tumors. One study reported that administration by gavage for 30 weeks resulted in a high incidence of liver carcinomas, forestomach carcinomas, and transitional cell carcinomas of the urinary bladder.[3]

Mouse, Hamster, and Guinea Pig Studies

While NDBA is known to be carcinogenic in mice, hamsters, and guinea pigs, detailed quantitative data from comparative studies are less readily available in the public domain. Generally, the urinary bladder is a consistent target organ across these species.[2] The esophagus has also been reported as a target in some species.[2] Differences in the types of tumors induced in rats and hamsters have been noted for a wide range of N-nitroso compounds, with the esophagus being a frequent target in rats but not in hamsters.[4]

Table 1: Comparative Tumor Incidence of this compound in Different Species (Representative Data)

Species (Strain)Route of AdministrationDoseDuration of TreatmentTarget Organ(s)Tumor Incidence (%)Latency (Weeks)Reference
Rat (Fischer 344)Gavage2 mmol/kg (total dose)30 weeksLiver~60%>83[3]
2 mmol/kg (total dose)30 weeksForestomach~50%>83[3]
2 mmol/kg (total dose)30 weeksUrinary Bladder~35%>83[3]
MouseOralData not availableData not availableUrinary Bladder, LiverData not availableData not available[2]
HamsterOral/SubcutaneousData not availableData not availableUrinary Bladder, LiverData not availableData not available[2]
Guinea PigOralData not availableData not availableUrinary BladderData not availableData not available[2]

Note: The data presented are from a single study in rats and are intended to be representative. Comprehensive, directly comparable quantitative data across multiple species from a single study are limited.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of carcinogenicity. The following provides a general framework for NDBA administration in different species, based on common practices in toxicology studies.

Oral Administration (Gavage) in Rats
  • Animals: Male and female Fischer 344 rats, typically 6-8 weeks old at the start of the study.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Test Substance: NDBA is dissolved in a suitable vehicle, such as corn oil.

  • Administration: A predetermined dose of the NDBA solution is administered directly into the stomach using a gavage needle. Dosing is typically performed 5 days a week.

  • Duration: The study duration can range from several weeks to two years, depending on the study objectives.[3]

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Necropsy: At the end of the study, all animals are euthanized, and a complete necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.[5]

Subcutaneous Injection in Hamsters
  • Animals: Male and female Syrian golden hamsters.

  • Administration: NDBA, dissolved in a sterile vehicle like saline, is injected subcutaneously, often in the interscapular region. The frequency of injection can vary (e.g., weekly).

  • Study Design: Similar to oral administration studies, the experiment includes control groups and is conducted over a long-term period to observe tumor development.

Administration in Drinking Water for Mice and Guinea Pigs
  • Administration: NDBA is dissolved in the drinking water at a specific concentration.

  • Monitoring: Water consumption is monitored to calculate the daily intake of the carcinogen.

  • Considerations: This method provides continuous exposure but may be less precise in dose administration compared to gavage.

Visualization of Experimental Workflow and Signaling Pathways

To better understand the processes involved in NDBA carcinogenesis studies and the potential molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_in_life In-Life Monitoring cluster_post_mortem Post-Mortem Analysis animal_selection Animal Selection (Species, Strain, Sex, Age) acclimatization Acclimatization animal_selection->acclimatization group_allocation Group Allocation (Control, NDBA doses) acclimatization->group_allocation ndba_admin NDBA Administration (Route, Frequency, Duration) group_allocation->ndba_admin clinical_obs Clinical Observations body_weight Body Weight & Food/Water Intake necropsy Necropsy clinical_obs->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis histopathology->data_analysis

Figure 1: Generalized experimental workflow for a carcinogenicity study.

Metabolic_Activation NDBA This compound (NDBA) Alpha_Hydroxy α-Hydroxylation (CYP450) NDBA->Alpha_Hydroxy Major Pathway (Liver) Omega_Hydroxy ω/ω-1 Hydroxylation NDBA->Omega_Hydroxy Bladder Carcinogenesis Unstable_Intermediate Unstable α-hydroxy-NDBA Alpha_Hydroxy->Unstable_Intermediate Proximate_Carcinogen Proximate Bladder Carcinogens Omega_Hydroxy->Proximate_Carcinogen Butyl_Diazonium Butyl-diazonium ion (Reactive Electrophile) Unstable_Intermediate->Butyl_Diazonium DNA_Adducts DNA Adducts Butyl_Diazonium->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation If not repaired Cancer Cancer Mutation->Cancer

Figure 2: Metabolic activation of this compound.

While specific signaling pathways directly activated by NDBA are still under investigation, several pathways are known to be crucial in the development of bladder cancer, a primary target of NDBA. These include the EGFR-Ras and TGF-β signaling pathways.[6] In a mouse model of bladder cancer induced by a related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), alterations in β- and γ-catenin, key components of the Wnt signaling pathway, were observed in invasive carcinomas.[7]

Bladder_Cancer_Signaling cluster_pathways Potential Signaling Pathways in NDBA-Induced Bladder Cancer cluster_effects Cellular Effects EGFR_Ras EGFR-Ras Pathway Proliferation Increased Proliferation EGFR_Ras->Proliferation TGF_beta TGF-β Pathway Invasion Increased Invasion TGF_beta->Invasion Wnt_beta_catenin Wnt/β-catenin Pathway Wnt_beta_catenin->Proliferation Apoptosis Decreased Apoptosis Wnt_beta_catenin->Apoptosis NDBA_DNA_Damage NDBA-induced DNA Damage NDBA_DNA_Damage->EGFR_Ras NDBA_DNA_Damage->TGF_beta NDBA_DNA_Damage->Wnt_beta_catenin

Figure 3: Potential signaling pathways in bladder carcinogenesis.

Conclusion

This compound is a potent carcinogen that induces tumors in multiple species, with the liver and urinary bladder being primary targets. The carcinogenic process is initiated by metabolic activation, which is subject to species-specific variations. While quantitative data on tumor incidence and latency are most detailed for rats, further comparative studies in other species are needed to fully elucidate the differences in susceptibility and organotropism. Understanding the molecular signaling pathways disrupted by NDBA will be critical for developing targeted therapies and for more accurate human health risk assessment.

References

Evaluating the Efficacy of Inhibitors on N-Nitrosodibutylamine (NDBA) Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various inhibitors on the metabolism of N-Nitrosodibutylamine (NDBA), a potent carcinogen. Understanding the inhibition of NDBA metabolism is crucial for toxicological risk assessment and the development of potential chemopreventive agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows involved.

This compound (NDBA) Metabolism Overview

This compound (NDBA) is primarily metabolized by cytochrome P450 (CYP) enzymes, predominantly in the liver. The metabolic activation of NDBA is a critical step in its carcinogenic activity. The main metabolic pathways include:

  • α-Hydroxylation: This is the primary activation pathway leading to the formation of an unstable α-hydroxy-nitrosamine. This intermediate spontaneously decomposes to a reactive butyl diazonium ion, which can alkylate DNA and initiate carcinogenesis.

  • β-, γ-, and ω-Hydroxylation: These are generally considered detoxification pathways, leading to the formation of more polar metabolites that can be more readily excreted.

  • Denitrosation: A minor detoxification pathway that involves the removal of the nitroso group.

The key cytochrome P450 isoforms involved in NDBA metabolism are CYP2B1 and CYP2E1 .

Signaling Pathway of NDBA Metabolism

NDBA_Metabolism cluster_activation Carcinogenic Activation cluster_detoxification Detoxification Pathways NDBA This compound (NDBA) alpha_hydroxy α-Hydroxy-NDBA (Unstable) NDBA->alpha_hydroxy α-Hydroxylation (CYP2B1, CYP2E1) beta_hydroxy β-Hydroxy-NDBA NDBA->beta_hydroxy β-Hydroxylation gamma_hydroxy γ-Hydroxy-NDBA NDBA->gamma_hydroxy γ-Hydroxylation omega_hydroxy ω-Hydroxy-NDBA NDBA->omega_hydroxy ω-Hydroxylation Denitrosation_products Denitrosation Products NDBA->Denitrosation_products Denitrosation butyl_diazonium Butyl Diazonium Ion (Reactive Electrophile) alpha_hydroxy->butyl_diazonium Spontaneous Decomposition DNA_adducts DNA Adducts butyl_diazonium->DNA_adducts DNA Alkylation Carcinogenesis Carcinogenesis DNA_adducts->Carcinogenesis Excretion Excretion beta_hydroxy->Excretion gamma_hydroxy->Excretion omega_hydroxy->Excretion Denitrosation_products->Excretion

Caption: Metabolic pathways of this compound (NDBA).

Comparative Efficacy of NDBA Metabolism Inhibitors

The following table summarizes the quantitative data on the efficacy of various inhibitors on NDBA metabolism. The data is primarily derived from in vitro studies using liver microsomes.

Inhibitor ClassSpecific InhibitorTarget Enzyme(s)Efficacy MetricValueReference(s)
Antibody Anti-CYP2B1 Monoclonal AntibodyCYP2B1% Inhibition of NDBA debutylation62%[1]
Organosulfur Compound Diallyl Sulfide (B99878) (DAS)CYP2E1IC50 (for CYP2E1 activity)17.3 µM[2][3]
Ki (for CYP2E1 activity)6.3 µM[2][3]
Isothiocyanate Phenethyl Isothiocyanate (PEITC)CYP2E1Ki (for CYP2E1 activity)21.5 µM[4]
% Inhibition of NDMA demethylase (CYP2E1 mediated)80% (at 2h post-treatment)[5]

Note: IC50 and Ki values for Diallyl Sulfide and Phenethyl Isothiocyanate are based on their inhibition of CYP2E1 activity using probe substrates, which strongly suggests their potential to inhibit NDBA metabolism due to the significant role of CYP2E1 in this process.

Experimental Protocols

This section provides a detailed methodology for an in vitro assay to evaluate the efficacy of inhibitors on NDBA metabolism, based on commonly used protocols.

In Vitro NDBA Metabolism Inhibition Assay Using Liver Microsomes

Objective: To determine the inhibitory effect of a test compound on the metabolism of NDBA in a liver microsomal system.

Materials:

  • This compound (NDBA)

  • Test inhibitor compound

  • Pooled human or rat liver microsomes

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of NDBA in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a series of dilutions of the test inhibitor in the same solvent.

    • Prepare the NADPH-regenerating system in potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsomes, potassium phosphate buffer, and the test inhibitor (or vehicle control) at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NDBA substrate and the NADPH-regenerating system.

    • The final incubation volume is typically 200-500 µL.

    • Incubate the mixture at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the mixture to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of NDBA metabolites (e.g., hydroxylated products) or the depletion of the parent NDBA.

  • Data Analysis:

    • Calculate the rate of NDBA metabolism in the presence and absence of the inhibitor.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of NDBA metabolism) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Reagents: - NDBA Stock - Inhibitor Dilutions - NADPH System - Buffer pre_incubation Pre-incubate Microsomes + Inhibitor (37°C) prep_reagents->pre_incubation prep_microsomes Prepare Liver Microsomes prep_microsomes->pre_incubation start_reaction Initiate Reaction: Add NDBA + NADPH System pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation terminate Terminate Reaction (Acetonitrile + Internal Standard) incubation->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_inhibition Calculate % Inhibition lcms->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for in vitro NDBA metabolism inhibition assay.

Conclusion

The inhibition of NDBA metabolism, particularly the carcinogenic α-hydroxylation pathway catalyzed by CYP2B1 and CYP2E1, is a key strategy for mitigating its toxic effects. This guide provides a comparative overview of inhibitors with demonstrated or inferred efficacy against NDBA metabolism. The provided experimental protocol offers a standardized framework for future research and the evaluation of novel inhibitory compounds. Further studies focusing on obtaining direct IC50 and Ki values for a wider range of inhibitors specifically against NDBA metabolism are warranted to refine our understanding and support the development of effective chemopreventive strategies.

References

Benchmarking new detection methods against established NDBA protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Benchmarking New Detection Methods Against Established Network-Based Drug-Disease Association (NDBA) Protocols

For researchers, scientists, and drug development professionals, the ability to accurately and efficiently identify novel drug-disease associations is paramount. Network-based approaches have emerged as a powerful paradigm for in silico drug repositioning and discovery. This guide provides an objective comparison of new and established Network-Based Drug-Disease Association (NDBA) protocols, supported by experimental data, to aid in the selection of optimal methodologies for your research needs.

Data Presentation: Performance of NDBA Protocols

The performance of various NDBA protocols is contingent on the underlying algorithm, the biological network utilized, and the validation strategy. The following tables summarize quantitative data from comprehensive benchmarking studies, offering a comparative overview of different methods.

Table 1: Comparison of Network Propagation and Machine Learning Methods for Disease Gene Identification

Method CategorySpecific AlgorithmAverage Precision (Top 20 Hits)AUROCKey Strengths
Established Protocols
Network PropagationPageRank (pr)2.25 - 2.38~0.75Simple, computationally efficient, effective at guilt-by-association.[1]
Random Walk with Restart (RWR)3.29 - 3.45~0.80Captures both local and global network topology.[1]
New Detection Methods
Machine LearningRandom Forest (RF)~3.1 - 4.0~0.85Integrates diverse features, robust to noise.[1][2]
Gradient Boosting~3.0 - 3.8~0.84High predictive accuracy.
Matrix FactorizationHGIMCHighHighEffectively handles heterogeneous networks and data sparsity.[3][4]
ITRPCAHighHighRobust to noisy data.[3][4]

Table 2: Performance of Heterogeneous Network-Based Drug Repositioning Methods

MethodPrimary Algorithm TypePerformance Rank (Overall)Scalability RankUsability Rank
HGIMCMatrix Completion141
ITRPCAMatrix Completion235
BNNRMatrix Factorization363
HINGRLGraph Representation Learning457
NMFDRMatrix Factorization816
GROBMCMatrix Completion1029
DRHGCNGraph Convolutional Network1282

Data synthesized from a systematic benchmarking study of 28 heterogeneous network-based drug repositioning methods.[3][4]

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of in silico predictions. Below are representative protocols for key experiments in NDBA.

Protocol 1: Cross-Validation Strategy for Performance Evaluation

A robust evaluation of NDBA methods relies on appropriate cross-validation to avoid data leakage and performance overestimation.[5]

  • Data Preparation:

    • Compile a gold standard set of known drug-disease associations from databases such as OpenTargets or DrugBank.[1][6]

    • Construct a heterogeneous network integrating protein-protein interactions (e.g., from STRING or OmniPath), drug-target information, and disease-gene associations.[1][7]

  • Cross-Validation Setup:

    • k-fold Cross-Validation: Divide the known drug-disease associations into k (e.g., 3 or 10) folds.[1][8]

    • Training and Testing: In each iteration, use k-1 folds as the training set to prioritize candidate associations and the remaining fold as the test set to evaluate predictions.

    • Complex-Aware Validation: To provide a more realistic evaluation, ensure that during the splitting of folds, drugs or diseases with similar targets or associated genes are grouped together to prevent trivial predictions based on close network proximity.[1]

  • Performance Metrics:

    • Area Under the Receiver Operating Characteristic Curve (AUROC): Measures the ability of the method to rank true associations higher than random ones.

    • Area Under the Precision-Recall Curve (AUPR): Particularly informative for imbalanced datasets where true associations are sparse.

    • Top-k Hits: Calculates the number of true associations correctly identified within the top k predictions (e.g., top 20 or top 100).[1]

Protocol 2: Network-Based Proximity Calculation

A common established method for predicting drug-disease associations is to measure the "proximity" of a drug's targets to a disease's associated genes within a biological network.[7][9][10]

  • Network Construction:

    • Assemble a comprehensive protein-protein interaction (PPI) network.[9]

  • Defining Gene Sets:

    • Disease Module: Identify the set of genes known to be associated with the disease of interest.

    • Drug Targets: Identify the set of protein targets for a given drug.

  • Proximity Calculation:

    • Shortest Path Length: For each drug target, calculate the shortest path length to the nearest gene in the disease module. The average of these shortest path lengths represents the network proximity.[7]

    • Z-score Normalization: To assess the statistical significance of the calculated proximity, compare it to a reference distribution generated by calculating the proximity for random sets of proteins of the same size and degree distribution as the original drug targets and disease genes. This results in a z-score. A more negative z-score indicates a closer (more significant) relationship.[7]

Mandatory Visualization

Signaling Pathway Diagram

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes often dysregulated in disease.

Experimental Workflow Diagram

NDBA_Workflow cluster_data Data Integration cluster_analysis Network Analysis cluster_validation Validation & Prioritization PPI Protein-Protein Interaction Network NDBA_Method NDBA Protocol (e.g., RWR, RF) PPI->NDBA_Method DrugTarget Drug-Target Associations DrugTarget->NDBA_Method DiseaseGene Disease-Gene Associations DiseaseGene->NDBA_Method Prioritization Candidate Prioritization NDBA_Method->Prioritization CrossValidation Cross-Validation Prioritization->CrossValidation ExperimentalValidation Experimental Validation Prioritization->ExperimentalValidation CrossValidation->NDBA_Method Performance Feedback

Caption: A generalized experimental workflow for Network-Based Drug-Disease Association (NDBA) analysis.

Logical Relationship Diagram

Method_Comparison Established Established Protocols (e.g., Network Proximity, PageRank) Performance Improved Performance (Higher Accuracy & Robustness) Established->Performance baseline Interpretability Model Interpretability Established->Interpretability generally higher New New Detection Methods (e.g., Machine Learning, Matrix Factorization) New->Performance often surpasses DataIntegration Handles Heterogeneous Data (Genomics, Transcriptomics, etc.) New->DataIntegration excels at New->Interpretability can be a challenge (e.g., 'black box' models)

References

N-Nitrosodibutylamine: A Comparative Analysis of In Vitro Genotoxicity and In Vivo Carcinogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro genotoxic and in vivo carcinogenic effects of N-Nitrosodibutylamine (NDBA), a known nitrosamine (B1359907) impurity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic activation pathway and experimental workflows to support risk assessment and research applications. Data for well-characterized nitrosamines, N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA), are included for comparative purposes.

Executive Summary

This compound (NDBA) is a potent carcinogen in animal models and demonstrates genotoxic activity in various in vitro assays.[1] The carcinogenic and genotoxic effects of NDBA are dependent on its metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophiles that can form DNA adducts.[2] This guide correlates the in vitro genotoxic potential of NDBA with its in vivo carcinogenic outcomes, providing a framework for understanding its toxicological profile.

Data Presentation

Table 1: Comparative In Vitro Genotoxicity of NDBA and Alternatives
CompoundAssayCell LineMetabolic Activation (S9)Concentration Range TestedGenotoxic EffectReference
NDBA Comet Assay2D HepaRGEndogenousNot specifiedPositive[3]
Comet Assay3D HepaRG SpheroidsEndogenousNot specifiedPositive[3]
Micronucleus Assay2D HepaRGEndogenousNot specifiedPositive[3]
Micronucleus Assay3D HepaRG SpheroidsEndogenousNot specifiedPositive[3]
NDEA Comet Assay2D HepaRGEndogenousNot specifiedPositive[3]
Comet Assay3D HepaRG SpheroidsEndogenousNot specifiedPositive[3]
Micronucleus Assay2D HepaRGEndogenousNot specifiedPositive[3]
Micronucleus Assay3D HepaRG SpheroidsEndogenousNot specifiedPositive[3]
NDMA Comet Assay2D HepaRGEndogenousNot specifiedPositive[3]
Comet Assay3D HepaRG SpheroidsEndogenousNot specifiedPositive[3]
Micronucleus Assay2D HepaRGEndogenousNot specifiedPositive[3]
Micronucleus Assay3D HepaRG SpheroidsEndogenousNot specifiedPositive[3]
Table 2: Comparative In Vivo Carcinogenicity of NDBA and Alternatives in Rodents
CompoundSpeciesRoute of AdministrationDose RangeTarget OrgansTumor TypesReference
NDBA RatOral (gavage)Not specifiedLiver, Urinary Bladder, ForestomachCarcinomaNot specified
NDEA RatDrinking Water0.45 - 113 mg/LUpper Gastrointestinal Tract (mainly Esophagus), LiverTumors, Carcinomas[4]
NDMA RatDrinking Water0.033 - 16.896 ppmLiverNot specified[5]

Signaling and Metabolic Activation Pathway

The genotoxicity and carcinogenicity of NDBA are initiated by its metabolic activation, primarily by cytochrome P450 enzymes. The key pathway involves α-hydroxylation, leading to the formation of an unstable intermediate that generates a reactive butyl diazonium ion. This ion can then alkylate DNA, leading to mutations and the initiation of cancer.

G cluster_0 Metabolic Activation cluster_1 Molecular and Cellular Events NDBA NDBA Alpha-hydroxyNDBA α-hydroxy NDBA (Unstable Intermediate) NDBA->Alpha-hydroxyNDBA CYP450 (e.g., CYP2E1) Butyl_diazonium_ion Butyl diazonium ion (Reactive Electrophile) Alpha-hydroxyNDBA->Butyl_diazonium_ion Spontaneous Decomposition DNA_Adducts DNA Adducts (e.g., O6-butylguanine) Butyl_diazonium_ion->DNA_Adducts Alkylation Mutation Mutation DNA_Adducts->Mutation DNA Replication Cellular_Effects Genotoxicity (Micronuclei, Chromosomal Aberrations) Mutation->Cellular_Effects Carcinogenesis Carcinogenesis (Tumor Formation) Cellular_Effects->Carcinogenesis

Caption: Metabolic activation and genotoxic mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established guidelines and published literature.

In Vitro Genotoxicity Assays

The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. For nitrosamines like NDBA, enhanced testing conditions are recommended.[6][7][8]

  • Test Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) should be included.[6]

  • Metabolic Activation: The assay should be conducted with and without a post-mitochondrial fraction (S9) from the liver of rodents (rat and hamster) induced with a combination of phenobarbital (B1680315) and β-naphthoflavone. A 30% S9 concentration is recommended.[6][8]

  • Procedure: A pre-incubation method with a 30-minute pre-incubation time should be used.[6] The test compound, bacterial culture, and S9 mix (if applicable) are pre-incubated before being mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

  • Data Analysis: A positive response is characterized by a dose-related increase in the number of revertant colonies per plate, typically a two- to three-fold increase over the solvent control.[8]

G Start Start Prepare_Cultures Prepare Bacterial Cultures (S. typhimurium, E. coli) Start->Prepare_Cultures Prepare_Test_Substance Prepare NDBA Concentrations Start->Prepare_Test_Substance Prepare_S9 Prepare S9 Mix (with and without) Start->Prepare_S9 Pre_incubation Pre-incubation (30 min) (Bacteria + NDBA +/- S9) Prepare_Cultures->Pre_incubation Prepare_Test_Substance->Pre_incubation Prepare_S9->Pre_incubation Plating Add Top Agar and Plate Pre_incubation->Plating Incubation Incubate Plates (48-72h) Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring End End Scoring->End

Caption: Experimental workflow for the enhanced Ames test for N-nitrosamines.

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[9][10]

  • Cell Lines: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., HepaRG, L5178Y, CHO, V79, or TK6) can be used.[3][10]

  • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix).[10]

  • Procedure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.[10] For the cytokinesis-block method, cytochalasin B is added to block cytokinesis, resulting in binucleated cells.[9]

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells in the treated cultures compared to the solvent controls.[10]

G Start Start Cell_Culture Culture Mammalian Cells Start->Cell_Culture Exposure Expose Cells to NDBA (+/- S9 Mix) Cell_Culture->Exposure Cytochalasin_B Add Cytochalasin B (for cytokinesis block) Exposure->Cytochalasin_B Incubation Incubate (1.5-2 cell cycles) Cytochalasin_B->Incubation Harvest_and_Fix Harvest and Fix Cells Incubation->Harvest_and_Fix Staining Stain and Prepare Slides Harvest_and_Fix->Staining Scoring Score Micronuclei in Binucleated Cells Staining->Scoring End End Scoring->End

Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.

This test identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.[11][12]

  • Cell Lines: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.[12]

  • Metabolic Activation: Testing is conducted with and without an S9 mix.[12]

  • Procedure: Cell cultures are exposed to the test substance for approximately 1.5 normal cell cycle lengths.[11] Cells are then treated with a metaphase-arresting agent (e.g., colcemid), harvested, fixed, and stained.[12]

  • Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations. A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations indicates a positive result.[12]

G Start Start Cell_Culture Culture Mammalian Cells Start->Cell_Culture Exposure Expose Cells to NDBA (+/- S9 Mix) Cell_Culture->Exposure Metaphase_Arrest Add Metaphase-Arresting Agent Exposure->Metaphase_Arrest Harvest_and_Fix Harvest and Fix Cells Metaphase_Arrest->Harvest_and_Fix Chromosome_Prep Prepare Chromosome Spreads Harvest_and_Fix->Chromosome_Prep Staining Stain Chromosomes Chromosome_Prep->Staining Scoring Microscopic Analysis of Chromosomal Aberrations Staining->Scoring End End Scoring->End

Caption: Experimental workflow for the in vitro chromosomal aberration assay.

In Vivo Carcinogenicity Bioassay

The 2-year rodent bioassay is the standard for assessing the carcinogenic potential of a chemical.[13][14]

  • Test Species: Typically conducted in two rodent species, commonly rats and mice.[14]

  • Dose Levels: A minimum of three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significantly increase mortality.[13]

  • Administration: The route of administration should be relevant to human exposure (e.g., oral gavage, drinking water, diet).

  • Duration: The standard duration is 24 months for rats and 18-24 months for mice.[14]

  • Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumor formation in various organs. A comprehensive histopathological examination is conducted on all animals.

  • Data Analysis: Statistical analysis of tumor data is performed to determine if there is a significant increase in tumor incidence in the treated groups compared to the control group.

G Start Start Animal_Acclimation Animal Acclimation and Randomization Start->Animal_Acclimation Dosing_Period Chronic Dosing (e.g., 2 years) with NDBA Animal_Acclimation->Dosing_Period In_life_Observations In-life Observations (Clinical Signs, Body Weight, etc.) Dosing_Period->In_life_Observations Necropsy Terminal Necropsy and Tissue Collection Dosing_Period->Necropsy In_life_Observations->Dosing_Period Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Data Histopathology->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a 2-year rodent carcinogenicity bioassay.

Conclusion

The data presented in this guide demonstrate a clear correlation between the in vitro genotoxicity and in vivo carcinogenicity of this compound. Its requirement for metabolic activation to exert its toxic effects is a key mechanistic link. The provided experimental protocols and comparative data for NDBA and other nitrosamines serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development for risk assessment and further investigation into the mechanisms of nitrosamine-induced carcinogenesis.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-Nitrosodibutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Nitrosodibutylamine (NDBA), a suspected carcinogen and hazardous substance. Following these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.

This compound, a pale yellow, oily liquid, is classified as a hazardous waste (RCRA Waste No. U-172) and is very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[1][2] It is harmful if swallowed and is suspected of causing cancer.[3][4][5] Therefore, it is imperative that this chemical and its container be disposed of as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with extreme care in a well-ventilated area, preferably within a chemical fume hood.[3][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Avoid contact with skin and eyes, and prevent the formation of aerosols.[3] Do not eat, drink, or smoke when handling this product.[3][6]

In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand; do not use combustible materials such as paper towels.[4] The contaminated absorbent must be collected in a sealed, properly labeled container for hazardous waste disposal.[4] For larger spills, immediately contact your institution's environmental health and safety (EHS) department.[4]

Standard Disposal Procedure: High-Temperature Incineration

The standard and recommended practice for the disposal of this compound is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration with an afterburner and scrubber.[2][7]

Operational Steps:

  • Collection: Collect waste this compound and any contaminated materials in a clearly labeled, appropriate container.

  • Labeling: Ensure the container is labeled with the chemical name ("this compound"), the hazardous waste symbol, and any other information required by your institution and local regulations.

  • Storage: Store the sealed container in a designated, secure hazardous waste storage area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9]

  • Licensed Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[2]

Alternative Disposal Method: Chemical Degradation

For laboratory settings, chemical degradation can serve as a viable pre-treatment or an alternative disposal method to render this compound less harmful. One well-documented method is reduction with an aluminum-nickel alloy in an alkaline solution.[2][4][10] This process reduces the nitrosamine (B1359907) to the corresponding, less harmful amine.[4][10]

Experimental Protocol: Reduction with Aluminum-Nickel Alloy

This procedure must be performed in a chemical fume hood due to the exothermic nature of the reaction and the production of hydrogen gas.[4]

  • Preparation: Prepare a solution of this compound in water or methanol (B129727) at a concentration not exceeding 10 g/L. The reaction vessel should be no more than one-quarter full.[4]

  • Alkalinization: Add an equal volume of 1 M potassium hydroxide (B78521) solution to the NDBA solution.[4]

  • Reduction: While stirring the mixture with a magnetic stirrer, slowly add 50 g of aluminum-nickel alloy powder per liter of the solution. An ice bath can be used to control the reaction rate.[4]

  • Reaction: Continue stirring the mixture for 24 hours after the final addition of the alloy.[4]

  • Quenching (Recommended): To neutralize the reactivity of the remaining nickel, add 1 ml of acetone (B3395972) per gram of aluminum-nickel alloy used and stir for an additional 24 hours.[4]

  • Filtration: Filter the resulting mixture.

  • Final Disposal:

    • Filtrate: Pour the filtrate over an absorbent material and dispose of it as solid waste for incineration.[4]

    • Filter Cake: Place the filter cake in a glass or metal beaker away from flammable materials for 24 hours, then discard it with non-burnable solid waste.[4]

Other potential chemical degradation methods, though less detailed in available protocols, include oxidation with potassium permanganate (B83412) in a sulfuric acid solution and denitrosation using a solution of hydrobromic acid in glacial acetic acid.[4][7][11] These methods should be approached with caution due to the hazardous nature of the reagents.[4]

Quantitative Data for Disposal and Handling

ParameterValueSource(s)
RCRA Waste No. U-172[1][2]
Oral LD50 (rat) 1200 mg/kg[1]
Concentration for Lab Degradation Not exceeding 10 g/L[4]
Al-Ni Alloy for Degradation 50 g per liter of solution[4]
Quenching Agent (Acetone) 1 ml per gram of Al-Ni alloy[4]
Boiling Point 116°C at 14 mmHg[12]
Density 0.9009 g/cm³[12]

Logical Workflow for this compound Disposal

cluster_prep Initial Assessment & Preparation cluster_disposal_choice Disposal Pathway Selection cluster_standard Standard Disposal: Incineration cluster_alternative Alternative: Chemical Degradation start Start: NDBA Waste Generated assess_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->assess_ppe assess_location Work in Chemical Fume Hood assess_ppe->assess_location decision Choose Disposal Method assess_location->decision collect_standard Collect Waste in Labeled Container decision->collect_standard Standard prepare_solution Prepare NDBA Solution (<= 10 g/L) decision->prepare_solution Alternative store_standard Store in Designated Hazardous Waste Area collect_standard->store_standard dispose_standard Arrange for Licensed Disposal Service store_standard->dispose_standard end_standard End: Disposed via Incineration dispose_standard->end_standard add_alkali Add 1M KOH Solution prepare_solution->add_alkali add_alloy Slowly Add Al-Ni Alloy add_alkali->add_alloy react Stir for 24 Hours add_alloy->react quench Quench with Acetone (Optional) react->quench filter Filter Mixture quench->filter dispose_filtrate Dispose of Filtrate (Absorb & Incinerate) filter->dispose_filtrate dispose_cake Dispose of Filter Cake (Dry & Discard) filter->dispose_cake end_alternative End: Degraded & Disposed dispose_filtrate->end_alternative

References

Personal protective equipment for handling N-Nitrosodibutylamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of N-Nitrosodibutylamine (NDBA). Adherence to these procedures is essential to mitigate the significant health risks associated with this compound.

Hazard Identification and Immediate Precautions

This compound is a pale yellow, oily liquid classified as a probable human carcinogen.[1] It is harmful if swallowed and is suspected of causing cancer.[2][3][4] The compound is sensitive to light, especially UV light, and may be incompatible with strong oxidizing agents, strong acids, copper salts, and mercury salts.[1][5][6] Upon decomposition, it emits toxic fumes of nitrogen oxides.[1][6]

Immediate Actions:

  • Establish a designated and clearly marked area for handling this compound.[1][5]

  • Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][7]

  • Prohibit eating, drinking, and smoking in the designated handling area.[1][4][8]

  • Be aware of the compound's stability; it is stable in neutral or alkaline solutions but decomposes slowly in acidic solutions.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. A multi-layered approach to PPE is recommended.[9]

PPE Category Specification Rationale
Hand Protection Double gloves are required. Use chemical-resistant gloves such as PVC, butyl rubber, or SilverShield™.[10] For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[10]This compound can penetrate standard latex and nitrile gloves. Double gloving provides an additional barrier.
Eye/Face Protection Safety glasses with side shields or chemical goggles are mandatory.[10] A face shield may also be necessary.[11]Protects eyes from splashes or aerosols.
Body Protection A lab coat, disposable one-piece close-fitting suit, or scrubs should be worn. Wear fire/flame resistant and impervious clothing.[4]Prevents skin contact with the substance. Disposable suits are preferred to avoid cross-contamination.
Footwear Closed-toe shoes are required. In animal labs, overshoes or disposable boot covers should be used.Protects feet from spills and contamination.
Respiratory Protection A NIOSH-approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] Use a full-face respirator in such cases.[4]Protects against inhalation of harmful vapors.

Operational Plans: Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation.[10]

  • Wear the protective clothing and equipment outlined in the PPE table.[10]

  • When preparing solutions, add the solvent to the this compound slowly to avoid splashing.[9]

  • Use secondary containment for all containers to prevent spills.[1]

  • After handling, thoroughly wash hands and forearms, even if gloves were worn.[1]

  • Decontaminate all work surfaces after use.[1]

Storage:

  • Store in original, tightly sealed containers in a cool, well-ventilated, and locked area.[4][5][10]

  • Store in glass, metal cans, or drums as recommended by the manufacturer.[10]

  • Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[10]

Emergency Procedures: Spills and Exposure

Spill Management:

In the event of a spill, immediate and decisive action is required to minimize exposure and environmental contamination.[1]

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and secure the entrance.[1][5]

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[1][5]

  • Personal Protection: Don the appropriate PPE before attempting cleanup.[1]

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5][7] Do not use combustible materials like paper towels.[7] Collect the contaminated absorbent and any other contaminated materials in a sealed, properly labeled container for hazardous waste disposal.[7]

  • Decontamination: Ventilate the area and wash the spill site after the cleanup is complete.[1][5]

  • Large Spills: For larger spills, contact your institution's environmental health and safety (EHS) department immediately.[7]

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[4][10]

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[4][10] If symptoms persist, consult a doctor.[3]

  • Skin Contact: Immediately remove all contaminated clothing, including footwear.[10] Flush skin and hair with running water and soap if available.[10]

  • If Inhaled: Move the victim to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]

Disposal Plans

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure.[9]

  • Waste Collection: All waste containing this compound must be disposed of as hazardous waste.[10] This includes contaminated labware, PPE, and absorbent materials.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Solid Waste: Double-bag dry waste, such as contaminated gloves and wipes, using sealable transparent bags.[12]

  • Contaminated Labware: Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] Alternatively, dispose of the labware directly as hazardous waste.[1]

  • Disposal Method: The standard practice for disposal is high-temperature incineration by a licensed disposal facility.[7] Consult your institution's EHS department and local regulations for specific disposal procedures.[5][8]

Quantitative Data

Data Point Value Species Route
LD50 1200 mg/kgRatOral
LD50 1200 mg/kgRatSubcutaneous
LD50 2150 mg/kgHamsterOral

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocol: Decontamination of this compound Waste

A viable method for the chemical degradation of this compound in a laboratory setting is reduction with an aluminum-nickel alloy in an alkaline solution. This procedure should be performed in a chemical fume hood with adequate ventilation.[7]

Materials:

  • This compound waste solution (concentration not exceeding 10 g/L in water or methanol)

  • 1 M Potassium Hydroxide (B78521) (KOH) solution

  • Aluminum-nickel alloy powder

  • Acetone (B3395972) (optional)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

  • Appropriate waste containers

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste solution in a reaction vessel that is no more than one-quarter full.[7]

  • Alkalinization: Add an equal volume of 1 M potassium hydroxide solution to the waste solution.[7]

  • Reduction: While stirring the mixture, slowly add 50 g of aluminum-nickel alloy powder per liter of the solution. The reaction is exothermic and will generate hydrogen gas; an ice bath can be used to moderate the reaction.[7]

  • Reaction: Continue stirring the mixture for 24 hours after the final addition of the alloy.[7]

  • Quenching (Optional but Recommended): To suppress the reactivity of the remaining nickel, add 1 ml of acetone per gram of aluminum-nickel alloy used. Stir this mixture for an additional 24 hours.[7]

  • Filtration: Filter the mixture.[7]

  • Waste Disposal:

    • Filtrate: Pour the filtrate over an absorbent material and dispose of it as solid waste for incineration.[7]

    • Filter Cake: Place the filter cake in a glass or metal beaker away from flammable materials for 24 hours, then discard it with non-burnable solid waste.[7]

Visual Workflow Guides

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate contact_ehs Contact EHS for Large Spills spill->contact_ehs ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Contaminated Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Workflow for responding to an this compound spill.

Handling_and_Disposal_Workflow cluster_handling Handling Procedure cluster_disposal Disposal Plan start Start: Obtain NDBA ppe Wear Full PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handle Handle with Care (e.g., solution prep) fume_hood->handle decontaminate_surfaces Decontaminate Work Surfaces handle->decontaminate_surfaces collect_waste Collect All Contaminated Waste (liquid, solid, PPE) handle->collect_waste Generates Waste wash Wash Hands Thoroughly decontaminate_surfaces->wash end_handling End of Handling wash->end_handling label_waste Label Waste Container Clearly collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Arrange for Professional Disposal store_waste->contact_ehs end_disposal End: Waste Removed contact_ehs->end_disposal

Caption: Logical workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.